LSN3353871
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C13H18ClNO2 |
|---|---|
Poids moléculaire |
255.74 g/mol |
Nom IUPAC |
(2S)-3-phenyl-2-[(3R)-pyrrolidin-3-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)12(11-6-7-14-9-11)8-10-4-2-1-3-5-10;/h1-5,11-12,14H,6-9H2,(H,15,16);1H/t11-,12-;/m0./s1 |
Clé InChI |
ZLJPBKYSJWMLRU-FXMYHANSSA-N |
SMILES isomérique |
C1CNC[C@H]1[C@H](CC2=CC=CC=C2)C(=O)O.Cl |
SMILES canonique |
C1CNCC1C(CC2=CC=CC=C2)C(=O)O.Cl |
Origine du produit |
United States |
Foundational & Exploratory
LSN3353871: A Small Molecule Inhibitor of Lipoprotein(a) Formation - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipoprotein(a) [Lp(a)] is a genetically determined, independent risk factor for atherosclerotic cardiovascular disease (ASCVD) and calcific aortic valve stenosis.[1][2] Unlike low-density lipoprotein cholesterol (LDL-C), current lipid-lowering therapies have minimal impact on Lp(a) levels.[3] This has spurred the development of novel therapeutic agents specifically designed to reduce circulating Lp(a). LSN3353871 is a prototype small molecule inhibitor that represents a promising therapeutic strategy by directly targeting the formation of the Lp(a) particle. This document provides a detailed technical guide on the mechanism of action of this compound and its successors, summarizing key preclinical and clinical data, and outlining the experimental methodologies used in their evaluation.
Core Mechanism of Action: Inhibition of Lp(a) Assembly
The formation of the Lp(a) particle is a two-step process initiated in the liver. The first and crucial step is the non-covalent interaction between apolipoprotein(a) (apo(a)) and apolipoprotein B-100 (apoB-100) on the surface of a low-density lipoprotein (LDL) particle.[4][5] This is followed by the formation of a disulfide bond that covalently links the two proteins, completing the assembly of the Lp(a) particle.[4][5]
This compound and its more potent, multivalent successor, muvalaplin (B12399671) (LY3473329), function by directly inhibiting the initial non-covalent binding of apo(a) to apoB-100.[4][5] These small molecules specifically bind to the Kringle IV (KIV) domains 7 and 8 of apo(a), which are responsible for the interaction with lysine (B10760008) residues on apoB-100.[5][6] By occupying these binding sites, this compound sterically hinders the association of apo(a) with apoB-100, thereby preventing the formation of the Lp(a) particle.[7] This targeted disruption of Lp(a) assembly is a novel mechanism distinct from RNA-based therapies like the antisense oligonucleotide pelacarsen, which reduces Lp(a) levels by degrading the mRNA transcript of the LPA gene.[3][7][8]
Signaling Pathway Diagram
Caption: Mechanism of this compound in preventing Lp(a) formation.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound and its clinical successor, muvalaplin.
Table 1: Preclinical Efficacy of this compound Prototype Compound
| Species | Model | Dose | Lp(a) Reduction (%) | Reference |
| Transgenic Mice | - | Oral | Up to 78% | [4] |
| Cynomolgus Monkeys | - | Oral | Up to 40% | [4] |
Table 2: Phase 1 Clinical Trial Data for Muvalaplin (Multiple Ascending Dose)
| Daily Dose | Maximum Placebo-Adjusted Lp(a) Reduction (%) | Proportion of Participants with Lp(a) < 50 mg/dL |
| 30 mg - 800 mg | 63% - 65% | 93% |
Data from a 14-day study in participants with baseline Lp(a) levels of 30 mg/dL or higher.[9]
Table 3: Phase 2 KRAKEN Clinical Trial Data for Muvalaplin (12-Week Endpoint)
| Daily Dose | Placebo-Adjusted Lp(a) Reduction (%) (Intact Lp(a) Assay) | Placebo-Adjusted Lp(a) Reduction (%) (Traditional apo(a) Assay) | Apolipoprotein B Reduction (%) |
| 10 mg | 47.6% | 40.4% | 8.9% |
| 60 mg | 81.7% | 70.0% | 13.1% |
| 240 mg | 85.8% | 68.9% | 16.1% |
Data from the KRAKEN clinical trial in adults with high Lp(a) levels.[4][10]
Detailed Experimental Protocols
In Vitro Inhibition of apo(a)-apoB-100 Interaction
Objective: To quantify the potency of this compound in disrupting the non-covalent binding of apo(a) to apoB-100.
Methodology:
-
Protein Immobilization: Human apoB-100 is immobilized on the surface of a microplate.
-
Competitive Binding: A fixed concentration of recombinant human apo(a) is mixed with varying concentrations of this compound.
-
Incubation: The mixture is added to the apoB-100 coated microplate and incubated to allow for binding.
-
Washing: The plate is washed to remove unbound apo(a) and the test compound.
-
Detection: The amount of bound apo(a) is quantified using a specific antibody conjugated to a detectable marker (e.g., horseradish peroxidase).
-
Data Analysis: The concentration of this compound that inhibits 50% of apo(a) binding (IC50) is calculated.
In Vivo Efficacy in Transgenic Animal Models
Objective: To assess the in vivo efficacy of orally administered this compound in reducing circulating Lp(a) levels.
Methodology:
-
Animal Models: Transgenic mice expressing human apo(a) and apoB-100, and cynomolgus monkeys (which naturally have Lp(a) similar to humans) are used.
-
Compound Administration: this compound is administered orally at various doses.
-
Blood Sampling: Blood samples are collected at baseline and at multiple time points post-administration.
-
Lp(a) Quantification: Plasma Lp(a) concentrations are measured using an enzyme-linked immunosorbent assay (ELISA) specific for human Lp(a).
-
Data Analysis: The percentage reduction in Lp(a) levels from baseline is calculated for each dose group and compared to a vehicle-treated control group.
In Vitro Clot Dissolution Assay
Objective: To evaluate the potential off-target effects of this compound on plasminogen, a protein structurally homologous to apo(a) that is crucial for fibrinolysis.[6]
Methodology:
-
Plasma Preparation: Platelet-poor plasma is prepared from human and rat blood.
-
Clot Formation: A fibrin (B1330869) clot is formed in the plasma samples.
-
Compound Treatment: The clots are treated with varying concentrations of this compound.
-
Clot Lysis Monitoring: The dissolution of the clot over time is monitored spectrophotometrically.
-
Data Analysis: The percentage inhibition of clot dissolution is calculated relative to a vehicle control. Species-selective differences in plasminogen sequences are considered in the interpretation of the results.[5][6]
Experimental Workflow Diagram
References
- 1. Pelacarsen: Mechanism of action and Lp(a)-lowering effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pelacarsen for lowering lipoprotein(a): implications for patients with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Promising results with the daily oral small molecule lipoprotein(a) inhibitor, muvalaplin, in high-risk cardiovascular patients with elevated lipoprotein(a) levels - Vuorio - Annals of Translational Medicine [atm.amegroups.org]
- 5. Discovery of potent small-molecule inhibitors of lipoprotein(a) formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of action of Pelacarsen? [synapse.patsnap.com]
- 9. Muvalaplin, an Oral Small Molecule Inhibitor of Lipoprotein(a) Formation: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In a small international trial, novel oral medication muvalaplin lowered Lp(a) | American Heart Association [newsroom.heart.org]
Technical Whitepaper: Binding Affinity and Mechanism of LSN3353871, a Novel Inhibitor of Lipoprotein(a) Formation
Executive Summary
Lipoprotein(a) [Lp(a)] is a causal, independent risk factor for atherosclerotic cardiovascular disease. Its pathogenicity is linked to the apolipoprotein(a) [apo(a)] component, which shares homology with plasminogen and binds to apolipoprotein B-100 (apoB-100) on low-density lipoprotein (LDL) particles. The formation of Lp(a) is initiated by a non-covalent interaction between the Kringle IV (KIV) domains of apo(a) and lysine (B10760008) residues on apoB-100. This paper details the binding affinity and mechanism of LSN3353871, a small molecule inhibitor designed to disrupt this critical initial step of Lp(a) assembly. Quantitative binding data, detailed experimental methodologies, and a visualization of the inhibitory pathway are presented to provide a comprehensive technical overview for researchers in cardiovascular drug discovery.
Introduction
Elevated plasma concentrations of Lp(a) are strongly associated with an increased risk of coronary heart disease, aortic stenosis, and ischemic stroke. The unique structure of Lp(a) consists of an LDL-like particle covalently linked to the glycoprotein (B1211001) apo(a). The apo(a) protein contains a variable number of Kringle IV (KIV) domains, a Kringle V (KV) domain, and an inactive protease domain. The initial, non-covalent association between apo(a) and the apoB-100 component of LDL is a critical step for Lp(a) assembly and is primarily mediated by the KIV domains of apo(a), particularly KIV types 7 and 8.[1]
This compound is a prototype small molecule inhibitor that was developed to specifically target these apo(a) Kringle domains and prevent the formation of the Lp(a) particle. By disrupting the initial protein-protein interaction, this compound represents a promising therapeutic strategy for lowering plasma Lp(a) levels. This document provides an in-depth analysis of the binding characteristics of this compound to various apo(a) Kringle domain constructs.
Quantitative Binding Affinity Data
The binding affinity of this compound for recombinant apo(a) Kringle domains was determined using Isothermal Titration Calorimetry (ITC). The compound's inhibitory effect on the formation of the Lp(a) particle was quantified via an in vitro assembly assay. The results are summarized in the table below.
| Target Protein | Assay Type | Parameter | Value | Reference |
| apo(a) Kringle IV type 8 (KIV8) | Isothermal Titration Calorimetry (ITC) | Kd | 756 nM | [2] |
| apo(a) Kringle IV types 7-8 (KIV7-8) | Isothermal Titration Calorimetry (ITC) | Kd | 605 nM | [2] |
| apo(a) Kringle IV types 5-8 (KIV5-8) | Isothermal Titration Calorimetry (ITC) | Kd | 423 nM | [2] |
| apo(a) + LDL | In Vitro Lp(a) Assembly Assay | IC50 | 1.69 µM | [2] |
Table 1: Summary of this compound Binding Affinity and Inhibitory Potency.
The data indicates that this compound binds to apo(a) Kringle domains with nanomolar affinity. The binding affinity appears to increase with the inclusion of multiple Kringle domains (from KIV8 to KIV5-8), suggesting potential avidity effects or a preference for a larger structural epitope. The compound effectively inhibits the formation of the Lp(a) particle in a functional assay with micromolar potency.[2]
Mechanism of Action
Lp(a) formation is a two-step process that begins with the non-covalent binding of apo(a) to apoB-100 on an LDL particle, followed by the formation of a disulfide bond.[3] this compound acts as a competitive inhibitor, binding to the lysine-binding sites within the apo(a) Kringle IV domains. This binding event physically occludes the sites necessary for the interaction with lysine residues on apoB-100, thereby preventing the initial non-covalent association and, consequently, the formation of the mature Lp(a) particle. A co-crystal structure of this compound in complex with apo(a) KIV8 (PDB ID: 8TCE) has been solved, confirming its binding mode.[1][3]
Caption: Inhibition of Lp(a) formation by this compound.
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a macromolecule, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Objective: To quantify the binding affinity of this compound to various recombinant apo(a) Kringle domain constructs.
Materials:
-
MicroCal ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC).
-
Recombinant, purified apo(a) Kringle domain proteins (KIV8, KIV7-8, KIV5-8).
-
This compound compound, dissolved in a buffer-matched DMSO solution.
-
Dialysis buffer (e.g., Phosphate-Buffered Saline [PBS], pH 7.4).
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the purified apo(a) protein constructs against the chosen ITC buffer to ensure buffer matching.
-
Prepare the this compound solution by dissolving it in the final dialysis buffer. The final DMSO concentration should be kept low (<2%) and matched in both the protein and ligand solutions.
-
Determine the precise concentrations of the protein and ligand solutions spectrophotometrically or via a suitable protein assay.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample cell and titration syringe with buffer.
-
-
Titration:
-
Load the protein solution (e.g., 10 µM) into the sample cell.
-
Load the this compound solution (e.g., 100-200 µM, typically 10-20x the protein concentration) into the injection syringe.
-
Perform an initial injection (e.g., 0.4 µL) which is typically discarded during analysis, followed by a series of subsequent injections (e.g., 19 injections of 2 µL each) at defined time intervals to allow for signal return to baseline.
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand solution into the buffer-filled sample cell to measure the heat of dilution. This data is subtracted from the experimental binding isotherm.
-
-
Data Analysis:
-
Integrate the raw thermogram peaks to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
In Vitro Lp(a) Assembly Assay
This assay measures the formation of the Lp(a) particle by combining its primary components, apo(a) and LDL, in the presence of an inhibitor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the formation of Lp(a).
Materials:
-
Purified recombinant apo(a) (e.g., a 17-kringle form).
-
Purified human LDL, depleted of any endogenous Lp(a).
-
This compound compound at various concentrations.
-
Incubation buffer (e.g., PBS, pH 7.4).
-
96-well microplates.
-
Detection system: Enzyme-Linked Immunosorbent Assay (ELISA) based, using antibodies specific for apo(a) and apoB-100 to detect the complex.
Procedure:
-
Assay Setup:
-
Add a fixed concentration of recombinant apo(a) (e.g., 500 ng/mL) to each well of a microplate.
-
Add this compound in a serial dilution to the wells to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO).
-
-
Initiation of Assembly:
-
Add a fixed concentration of purified human LDL (e.g., 5 µg/mL protein) to all wells to initiate the assembly reaction.
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 18-24 hours) at 37°C to allow for Lp(a) formation.
-
-
Detection of Lp(a) Complex:
-
Quantify the amount of newly formed Lp(a) complex using a sandwich ELISA.
-
For example, use a capture antibody against apoB-100 coated on the plate and a labeled detection antibody against apo(a). The resulting signal is proportional to the amount of Lp(a) complex formed.
-
-
Data Analysis:
-
Normalize the results to the vehicle control (defined as 0% inhibition) and a background control with no assembly (defined as 100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for binding and functional assays.
Conclusion
This compound is a novel small molecule that demonstrates direct, nanomolar binding affinity to the Kringle IV domains of apolipoprotein(a). By targeting the lysine-binding sites within these domains, this compound effectively inhibits the initial non-covalent interaction between apo(a) and apoB-100, a critical step in the assembly of the atherogenic Lipoprotein(a) particle. The quantitative binding and inhibition data, along with the elucidated mechanism of action, provide a strong rationale for the further development of this compound class as a potential oral therapeutic for lowering elevated Lp(a) levels and reducing cardiovascular risk.
References
The Evolution of a Novel Lipoprotein(a) Inhibitor: From Prototype LSN3353871 to the Clinical Candidate Muvalaplin
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Lipoprotein(a) [Lp(a)] is a genetically determined, causal risk factor for atherosclerotic cardiovascular disease (ASCVD) and aortic stenosis.[1][2] Unlike LDL cholesterol, diet and lifestyle have a minimal impact on Lp(a) levels, and traditional lipid-lowering therapies are largely ineffective, creating a significant unmet medical need.[3] This has spurred the development of novel therapies specifically targeting Lp(a). Muvalaplin (B12399671) (formerly LY3473329) is a first-in-class, orally administered small molecule designed to inhibit Lp(a) formation.[1][4] This technical guide details the evolution of muvalaplin from its prototype, LSN3353871, focusing on the mechanism of action, comparative preclinical and clinical data, and the experimental methodologies underpinning its development.
The Lp(a) Assembly Pathway: A Therapeutic Target
The formation of the Lp(a) particle is a unique two-step process, making it an attractive target for therapeutic intervention.[5][6]
-
Non-covalent Docking: Apolipoprotein(a) [apo(a)], a large glycoprotein (B1211001) homologous to plasminogen, first binds non-covalently to apolipoprotein B-100 (apoB-100) on the surface of an LDL-like particle. This initial, reversible interaction is mediated by lysine-binding sites within the kringle IV (KIV) domains of apo(a), specifically KIV types 7 and 8, which interact with lysine (B10760008) residues on apoB-100.[6][7][8]
-
Covalent Bond Formation: Following the initial docking, a stable, covalent disulfide bond is formed between a free cysteine residue in the KIV-9 domain of apo(a) and a cysteine residue in apoB-100.[6] This second step is thought to occur extracellularly, finalizing the assembly of the mature Lp(a) particle.[5][9]
This compound and its successor, muvalaplin, were designed to disrupt the initial, non-covalent interaction between apo(a) and apoB-100, thereby preventing the formation of the mature Lp(a) particle altogether.[1][10]
Caption: The two-step assembly of Lipoprotein(a) and the mechanism of inhibition.
From Monovalent Prototype to Multivalent Clinical Candidate
The drug discovery program began with the identification of small molecules capable of binding to the key Kringle domains of apo(a). This compound emerged as a potent prototype compound that validated this therapeutic approach.[11][12] Further chemical optimization and the application of multivalency—designing a molecule that could engage multiple Kringle domains simultaneously—led to the creation of the more potent, trimeric molecule muvalaplin (LY3473329).[13][14]
Caption: The logical progression from the prototype this compound to muvalaplin.
Comparative Quantitative Data
The progression from this compound to muvalaplin resulted in a significant enhancement of potency and clinical efficacy. The following tables summarize the key quantitative data available for both compounds.
Table 1: Preclinical Profile of this compound
| Parameter | Target/Species | Value | Reference |
| Binding Affinity (Kd) | Apo(a) Kringle IV-8 | 756 nM | [11] |
| Apo(a) Kringle IV-7-8 | 605 nM | [11] | |
| Apo(a) Kringle IV-5-8 | 423 nM | [11] | |
| In Vitro Potency (IC50) | Lp(a) Formation Disruption | 1.69 µM | [11] |
| In Vivo Efficacy | Lp(a) Reduction (Transgenic Mice) | Up to 78% | [12][13] |
| (% Reduction) | Lp(a) Reduction (Cynomolgus Monkeys) | Up to 40% | [12][13] |
Table 2: Preclinical and Clinical Profile of Muvalaplin (LY3473329)
| Parameter | Target/Species | Value | Reference |
| In Vivo Efficacy | Lp(a) Reduction (Transgenic Mice) | 92% | [13] |
| (% Reduction) | Lp(a) Reduction (Cynomolgus Monkeys) | 71% | [13] |
| Pharmacokinetics | Half-life (Humans, 14-day MAD) | 70 - 414 hours | [1][2] |
| Phase 1 Clinical Efficacy | Max. Lp(a) Reduction (14-day MAD) | 63% - 65% | [1][2] |
| Phase 2 Clinical Efficacy | Placebo-adjusted Lp(a) Reduction (12 weeks) | ||
| (Intact Lp(a) Assay) | 10 mg daily | 47.6% | [12][15] |
| 60 mg daily | 81.7% | [12][15] | |
| 240 mg daily | 85.8% | [12][15] | |
| (Apo(a) Assay) | 10 mg daily | 40.4% | [12][15] |
| 60 mg daily | 70.0% | [12][15] | |
| 240 mg daily | 68.9% | [12][15] | |
| Phase 2 ApoB Reduction | Placebo-adjusted ApoB Reduction (12 weeks) | ||
| 10 mg daily | 8.9% | [12][15] | |
| 60 mg daily | 13.1% | [12][15] | |
| 240 mg daily | 16.1% | [12][15] |
MAD: Multiple Ascending Dose
Key Experimental Protocols
While specific, proprietary protocols are not publicly available, the methodologies employed are based on standard biochemical and immunological techniques.
In Vitro Lp(a) Formation Inhibition Assay
This assay is designed to measure the ability of a compound to disrupt the non-covalent association between apo(a) and apoB-100.
Principle: A recombinant form of apolipoprotein(a) [r-apo(a)] is incubated with purified human LDL (the source of apoB-100). In the absence of an inhibitor, Lp(a)-like particles will form. The amount of newly formed particles is quantified, typically using an ELISA-based method.
Generalized Protocol:
-
Reagent Preparation:
-
Purify human LDL from plasma via ultracentrifugation.
-
Express and purify a recombinant fragment of apo(a) containing the key Kringle IV domains (e.g., KIV 5-10) from a suitable cell line (e.g., HEK293 cells).
-
Prepare serial dilutions of the test compound (e.g., this compound) in a suitable buffer (e.g., PBS).
-
-
Incubation:
-
In a microplate, combine a fixed concentration of purified LDL and r-apo(a) with varying concentrations of the test compound.
-
Include positive (no inhibitor) and negative (no r-apo(a)) controls.
-
Incubate the plate at 37°C for a sufficient time to allow for particle formation (e.g., 4-20 hours).[16]
-
-
Quantification (ELISA):
-
Coat a separate ELISA plate with a capture antibody specific for apoB-100.
-
After the incubation step, transfer the reaction mixtures to the coated ELISA plate and incubate to allow the capture of LDL and any formed Lp(a).
-
Wash the plate to remove unbound r-apo(a).
-
Add a labeled detection antibody specific for apo(a) (e.g., HRP-conjugated).
-
After incubation and washing, add a substrate (e.g., TMB) and measure the resulting signal (e.g., absorbance at 450 nm).
-
-
Data Analysis:
-
The signal is proportional to the amount of Lp(a) formed.
-
Plot the signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
In Vivo Lp(a) Quantification in Animal Models and Clinical Trials
Principle: The concentration of Lp(a) in plasma or serum is measured using a quantitative immunoassay. Common methods include ELISA and immunoturbidimetric assays. It is crucial that the assay is specific for the intact Lp(a) particle and does not cross-react significantly with free apo(a) or LDL, especially when testing an inhibitor that increases the pool of unbound apo(a).[12]
Generalized Immunoturbidimetric Assay Protocol:
-
Sample Preparation:
-
Collect blood samples (serum or plasma) from the study subjects (e.g., transgenic mice, cynomolgus monkeys, or human participants).
-
-
Assay Procedure:
-
The sample is mixed with a reaction buffer.
-
A suspension of latex particles coated with anti-Lp(a) antibodies is added.
-
The Lp(a) in the sample crosslinks the latex particles, causing agglutination.
-
This agglutination increases the turbidity of the solution.
-
-
Detection:
-
Quantification:
-
A standard curve is generated using calibrators with known Lp(a) concentrations.
-
The Lp(a) concentration in the unknown samples is determined by interpolating their absorbance values from the standard curve.[17]
-
Caption: Generalized workflows for key in vitro and in vivo experimental assays.
Conclusion
The development program leading from the prototype this compound to the clinical candidate muvalaplin represents a landmark achievement in cardiovascular drug discovery. It demonstrates the successful targeting of the unique Lp(a) assembly pathway with a small molecule. The initial findings with this compound provided crucial proof-of-concept, while the intelligent design of the multivalent successor, muvalaplin, dramatically improved potency. The robust, dose-dependent lowering of Lp(a) observed in Phase 1 and 2 clinical trials with an oral, once-daily agent holds significant promise for addressing the residual cardiovascular risk associated with elevated Lp(a).[1][15] Longer and larger trials are now required to confirm the long-term safety and cardiovascular outcomes of this innovative therapeutic approach.[1]
References
- 1. Muvalaplin, an Oral Small Molecule Inhibitor of Lipoprotein(a) Formation: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muvalaplin, an Oral Small Molecule Inhibitor of Lipoprotein(a) Formation: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. harmony-vos.sk [harmony-vos.sk]
- 4. In a small international trial, novel oral medication muvalaplin lowered Lp(a) | American Heart Association [newsroom.heart.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Lipoprotein(a) - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of potent small-molecule inhibitors of lipoprotein(a) formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Promising results with the daily oral small molecule lipoprotein(a) inhibitor, muvalaplin, in high-risk cardiovascular patients with elevated lipoprotein(a) levels - Vuorio - Annals of Translational Medicine [atm.amegroups.org]
- 13. Promising results with the daily oral small molecule lipoprotein(a) inhibitor, muvalaplin, in high-risk cardiovascular patients with elevated lipoprotein(a) levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Lilly's muvalaplin lowered lipoprotein(a) levels in adults with high risk for cardiovascular events by up to 85% at highest tested dose - BioSpace [biospace.com]
- 16. ahajournals.org [ahajournals.org]
- 17. weldonbiotech.com [weldonbiotech.com]
- 18. doclib.siemens-healthineers.com [doclib.siemens-healthineers.com]
The Role of LSN3353871 in the Prevention of Atherosclerotic Cardiovascular Disease: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipoprotein(a) [Lp(a)] is a genetically determined, independent, and causal risk factor for atherosclerotic cardiovascular disease (ASCVD) and calcific aortic valve disease.[1][2] Elevated Lp(a) levels are prevalent in the general population, yet therapeutic options to specifically lower Lp(a) remain a significant unmet need.[2][3] This technical guide details the preclinical evidence and mechanism of action of LSN3353871, a novel small-molecule inhibitor of Lp(a) formation. By disrupting the initial non-covalent interaction between apolipoprotein(a) [apo(a)] and apolipoprotein B-100 (apoB-100), this compound represents a promising therapeutic strategy for mitigating Lp(a)-driven cardiovascular risk. This document will provide an in-depth analysis of the quantitative data from preclinical studies, detailed experimental protocols, and a visualization of the underlying signaling pathways.
Introduction to Lipoprotein(a) and its Pathogenic Role
Lipoprotein(a) is a unique lipoprotein particle resembling low-density lipoprotein (LDL) but with the addition of a large glycoprotein, apolipoprotein(a) (apo(a)), covalently bound to apolipoprotein B-100 (apoB-100).[2][4] The apo(a) protein contains a variable number of plasminogen-like kringle IV type 2 (KIV-2) repeats, which determines the size of the apo(a) isoform and is inversely correlated with plasma Lp(a) concentrations.[1]
The pathogenicity of Lp(a) is attributed to its pro-atherogenic and pro-thrombotic properties.[2][5] The LDL-like component contributes to atherosclerosis by depositing cholesterol in the arterial wall, while the apo(a) component has been shown to promote inflammation, endothelial dysfunction, and thrombosis due to its homology with plasminogen.[2][5][6] Epidemiological and Mendelian randomization studies have firmly established a causal link between elevated Lp(a) levels and an increased risk of ASCVD, including myocardial infarction and stroke.[1][7]
This compound: A Small-Molecule Inhibitor of Lp(a) Formation
This compound is a first-in-class, orally bioavailable small molecule designed to specifically inhibit the formation of Lp(a).[1] It acts by disrupting the initial, non-covalent binding of apo(a) to apoB-100, a critical first step in the two-step process of Lp(a) assembly.[1][2] This mechanism of action offers a targeted approach to lowering plasma Lp(a) levels, independent of lipid-lowering therapies such as statins, which have little to no effect on Lp(a).[8]
Mechanism of Action: Targeting the apo(a)-apoB-100 Interaction
The formation of the mature Lp(a) particle begins with the non-covalent interaction between the Kringle IV (KIV) domains of apo(a), specifically KIV types 7 and 8, and lysine (B10760008) residues on apoB-100.[1][9] This is followed by the formation of a disulfide bond between apo(a) and apoB-100.[1] this compound was identified through biochemical and biophysical screens for its ability to bind to the KIV domains of apo(a).[1]
Crystal structure analysis has revealed that this compound specifically interacts with amino acid residues Glu56, Asp54, Tyr62, and Arg69 within the Kringle IV type 8 (KIV8) domain of apo(a).[1] This binding prevents the subsequent interaction with apoB-100, thereby inhibiting the assembly of the Lp(a) particle.[1]
Preclinical Efficacy of this compound
The efficacy of this compound in lowering Lp(a) levels has been demonstrated in both in vitro and in vivo preclinical models.[1][2]
Quantitative Data Summary
| Parameter | Model/Assay | Result | Reference |
| Binding Affinity (Kd) | Isothermal Calorimetry | [1] | |
| KIV8 | 756 nM | [1] | |
| KIV7-8 | 605 nM | [1] | |
| KIV5-8 | 423 nM | [1] | |
| In Vitro Inhibition (IC50) | Lp(a) Assembly Assay | 1.69 µM | [1] |
| In Vivo Efficacy | |||
| Lp(a) Reduction | LPA Transgenic Mice | Up to 78% reduction | [1][2] |
| Median Effective Dose (ED50) | LPA Transgenic Mice | 14 mg/kg twice daily | [1] |
| Lp(a) Reduction | Cynomolgus Monkeys | Up to 40% reduction | [1][2] |
In Vivo Studies
Oral administration of this compound to transgenic mice expressing human Lp(a) resulted in a dose-dependent decrease in circulating Lp(a) levels, with a maximum reduction of up to 78%.[1][2] The median effective dose (ED50) was determined to be 14 mg/kg administered twice daily over a five-day period.[1] In a non-human primate model, cynomolgus monkeys treated with this compound at a dose of 20 mg/kg twice daily for two weeks showed a reduction in Lp(a) levels of up to 40%.[1] The observed difference in efficacy between the two animal models may be attributable to variations in the expression and metabolism of the human Lp(a) transgene.[1]
Experimental Protocols
In Vitro Lp(a) Assembly Assay
The in vitro inhibitory activity of this compound on Lp(a) formation was assessed using a specifically designed assembly assay.[1]
Methodology:
-
Purified recombinant apolipoprotein(a) (apo(a)) and low-density lipoprotein (LDL) particles are combined in a reaction buffer.
-
This compound is added at varying concentrations (typically ranging from 0.03 to 10 µM).[1]
-
The mixture is incubated under conditions that promote the assembly of Lp(a) particles.
-
The amount of newly formed Lp(a) is quantified using a sensitive detection method, such as an enzyme-linked immunosorbent assay (ELISA) specific for Lp(a).
-
The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curve.[1]
LPA Transgenic Mouse Model
To evaluate the in vivo efficacy of this compound, a transgenic mouse model expressing human apolipoprotein(a) was generated, as the mouse genome does not naturally contain the LPA gene.[1]
Methodology:
-
A transgenic vector was constructed containing the human LPA gene, including the signal peptide, one KIV type 1, six KIV type 2 repeats, one of each KIV types 3-10, one KV, and one protease domain.[1]
-
The expression of the LPA gene was driven by a mouse albumin promoter cassette to ensure liver-specific expression.[1]
-
The transgenic vector was introduced into mice via pronucleus injection.[1]
-
Founder mice were screened for germline transmission of the LPA gene through genotyping and by assessing the plasma levels of human apo(a).[1]
Off-Target Assessment and Selectivity
A critical aspect of drug development is ensuring target selectivity to minimize potential adverse effects. Due to the structural homology between apo(a) and plasminogen, the potential for this compound to interact with plasminogen was investigated.[1] this compound did not show any inhibitory effects on plasmin activity in rats.[1] This is in contrast to some multivalent compounds developed subsequently, which did show an effect on plasmin activity in rats, although this effect was found to be species-specific and not observed in humans.[2] The selectivity of this compound for apo(a) over plasminogen is attributed to differences in the key amino acid motifs required for binding.[1]
Future Directions and Clinical Relevance
This compound served as a crucial prototype molecule, providing proof-of-concept that a small molecule can effectively inhibit Lp(a) formation in vivo.[1] This pioneering work led to the development of more potent, multivalent Lp(a) inhibitors, such as muvalaplin (B12399671) (formerly LY3473329), which is currently in clinical trials.[2][10] The development of oral small-molecule inhibitors like this compound and its successors holds the promise of a convenient and effective therapeutic option for the millions of individuals with elevated Lp(a) at high risk for atherosclerotic cardiovascular disease.
Conclusion
This compound is a novel small-molecule inhibitor that effectively reduces lipoprotein(a) levels by preventing the initial step of its formation. Preclinical data from in vitro and in vivo models have demonstrated its ability to bind to the Kringle IV type 8 domain of apolipoprotein(a) and inhibit its interaction with apolipoprotein B-100. This targeted mechanism of action provides a promising avenue for the development of oral therapies to address the significant unmet medical need of lowering elevated Lp(a) and reducing the associated risk of atherosclerotic cardiovascular disease. The insights gained from the study of this compound have paved the way for the clinical development of next-generation Lp(a) inhibitors.
References
- 1. Discovery of potent small-molecule inhibitors of lipoprotein(a) formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promising results with the daily oral small molecule lipoprotein(a) inhibitor, muvalaplin, in high-risk cardiovascular patients with elevated lipoprotein(a) levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promising results with the daily oral small molecule lipoprotein(a) inhibitor, muvalaplin, in high-risk cardiovascular patients with elevated lipoprotein(a) levels - Vuorio - Annals of Translational Medicine [atm.amegroups.org]
- 4. researchgate.net [researchgate.net]
- 5. Lipoprotein(a) in atherosclerosis: from pathophysiology to clinical relevance and treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Lipoprotein(a) in atherosclerotic cardiovascular disease and aortic stenosis: a European Atherosclerosis Society consensus statement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipoprotein(a) and Atherosclerotic Cardiovascular Disease, the Impact of Available Lipid-Lowering Medications on Lipoprotein(a): An Update on New Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. trial.medpath.com [trial.medpath.com]
LSN3353871 and its Successor Muvalaplin: A Technical Guide on Targeting Lipoprotein(a) in Calcific Aortic Valve Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Calcific aortic valve disease (CAVD) is a progressive condition characterized by the thickening and calcification of the aortic valve leaflets, leading to aortic stenosis and significant cardiovascular morbidity and mortality.[1] Currently, no approved pharmacological therapies can halt or reverse the progression of CAVD, with aortic valve replacement being the only definitive treatment for severe, symptomatic disease.[2] A growing body of evidence has identified elevated lipoprotein(a) [Lp(a)] as a causal risk factor for the development and progression of CAVD.[3][4] This has spurred the development of novel therapeutic agents aimed at lowering Lp(a) levels. This technical guide focuses on LSN3353871, a prototype small molecule inhibitor of Lp(a) formation, and its more potent, clinically advanced successor, muvalaplin (B12399671) (LY3473329). We will delve into their mechanism of action, preclinical and clinical data, and their potential as a therapeutic strategy for calcific aortic valve disease.
The Role of Lipoprotein(a) in Calcific Aortic Valve Disease
Lp(a) is a lipoprotein particle similar to low-density lipoprotein (LDL) but with an additional glycoprotein, apolipoprotein(a) [apo(a)], covalently bound to apolipoprotein B-100 (apoB-100).[5] Epidemiological and genetic studies have strongly implicated elevated Lp(a) levels in the pathogenesis of CAVD.[4] The proposed mechanisms by which Lp(a) promotes CAVD include:
-
Pro-inflammatory Effects: Lp(a) carries oxidized phospholipids (B1166683) (OxPLs), which are known to induce inflammation within the aortic valve leaflets.[3]
-
Pro-calcific Signaling: In vitro studies have shown that Lp(a) can stimulate valvular interstitial cells (VICs) to undergo osteogenic differentiation, leading to the expression of bone-related proteins and subsequent calcification.[6]
-
Lipid Deposition: Similar to LDL, Lp(a) can contribute to lipid accumulation within the aortic valve, initiating an inflammatory and fibrotic response.
The causal link between Lp(a) and CAVD makes it a compelling target for therapeutic intervention.
This compound: A Prototype Lp(a) Formation Inhibitor
This compound is a small molecule compound designed to inhibit the formation of Lp(a). It represents a novel approach to lowering Lp(a) levels by directly interfering with the assembly of the Lp(a) particle.
Mechanism of Action
The formation of Lp(a) is a two-step process. The initial, non-covalent interaction occurs between the Kringle IV type 7 and 8 (KIV7-8) domains of apo(a) and lysine (B10760008) residues on apoB-100. This is followed by the formation of a stable disulfide bond.[5] this compound acts by binding to the apo(a) KIV8 domain, thereby sterically hindering its interaction with apoB-100 and preventing the first step of Lp(a) assembly.[5][7][8]
Preclinical Data
The efficacy of this compound in lowering Lp(a) levels has been demonstrated in preclinical animal models. These studies provided the foundational evidence for the development of more potent analogs.[7]
| Model | Compound | Dosage | Lp(a) Reduction | Reference |
| Transgenic Mice | This compound | Not specified | Up to 78% | [7] |
| Cynomolgus Monkeys | This compound | Not specified | Up to 40% | [7] |
Muvalaplin (LY3473329): An Orally Bioavailable Successor to this compound
Building on the promising results of this compound, a more potent, orally bioavailable successor, muvalaplin (LY3473329), was developed. Muvalaplin is a trimeric molecule designed to engage multiple KIV8 domains in apo(a), leading to a more profound reduction in Lp(a) levels.[7]
Preclinical and Clinical Development of Muvalaplin
Preclinical studies with muvalaplin showed superior Lp(a) lowering efficacy compared to its prototype, this compound.[7] This led to its advancement into human clinical trials.
| Model/Study Phase | Compound | Dosage | Lp(a) Reduction | Reference |
| Transgenic Mice | Muvalaplin | Not specified | 92% | [7] |
| Cynomolgus Monkeys | Muvalaplin | Not specified | 71% | [7] |
| Phase 1 Clinical Trial | Muvalaplin | 30-800 mg daily for 14 days | Up to 65% | [9] |
| Phase 2 KRAKEN Trial | Muvalaplin | 10 mg, 60 mg, 240 mg daily for 12 weeks | Up to 85.8% (intact Lp(a) assay) | [10][11] |
Phase 2 Clinical Trial (KRAKEN) Data for Muvalaplin
The Phase 2 KRAKEN trial evaluated the efficacy and safety of once-daily oral muvalaplin in adults with elevated Lp(a) (≥175 nmol/L) and a high risk for cardiovascular events.[10]
Table 1: Efficacy of Muvalaplin in the Phase 2 KRAKEN Trial [10][11]
| Treatment Group (daily dose) | Placebo-Adjusted Percent Reduction in Lp(a) at Week 12 (Intact Lp(a) Assay) | Placebo-Adjusted Percent Reduction in Lp(a) at Week 12 (Apo(a) Assay) | Participants Achieving Lp(a) < 125 nmol/L at Week 12 |
| Placebo | - | - | 6.0% |
| Muvalaplin 10 mg | 47.6% | 40.4% | 64.2% |
| Muvalaplin 60 mg | 81.7% | 70.0% | 95.9% |
| Muvalaplin 240 mg | 85.8% | 68.9% | 96.7% |
The study demonstrated a significant, dose-dependent reduction in Lp(a) levels with muvalaplin treatment. The drug was generally well-tolerated, with adverse events being similar between the muvalaplin and placebo groups.[11]
Experimental Protocols
Measurement of Lipoprotein(a)
Two primary assay types were utilized in the clinical evaluation of muvalaplin to assess its impact on Lp(a) levels:
-
Intact Lp(a) Assay: This method specifically measures the concentration of fully formed, intact Lp(a) particles in the blood.[7]
-
Apo(a) Assay: This traditional method measures the total amount of circulating apolipoprotein(a), which includes both apo(a) bound within Lp(a) particles and any free apo(a).[7]
The use of both assays is crucial as drugs that prevent Lp(a) formation might lead to an underestimation of efficacy if only a total apo(a) assay is used.
In Vitro Clot Dissolution Assay
To assess the potential off-target effects on plasminogen, which shares structural homology with apo(a), in vitro clot dissolution assays were performed. These assays measure the rate of clot lysis in the presence of the test compound to determine if it interferes with the normal function of plasmin in fibrinolysis.[5]
Signaling Pathways and Experimental Workflow
Pathogenic Signaling of Lp(a) in Calcific Aortic Valve Disease
Experimental Workflow for Preclinical Evaluation of this compound
Future Directions and Conclusion
The development of this compound and its successor, muvalaplin, represents a significant advancement in the pursuit of a targeted pharmacological therapy for elevated Lp(a), a key driver of calcific aortic valve disease. The potent Lp(a)-lowering effects observed with oral muvalaplin in clinical trials are highly promising.
Ongoing and future large-scale cardiovascular outcome trials will be crucial to definitively establish whether the substantial reduction in Lp(a) levels achieved by muvalaplin translates into a meaningful reduction in the progression of calcific aortic valve disease and other adverse cardiovascular events.[12][13] If successful, these agents could revolutionize the management of CAVD, offering the first-ever medical treatment to slow the progression of this debilitating disease.
References
- 1. portlandpress.com [portlandpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Lipoprotein(a), a Lethal Player in Calcific Aortic Valve Disease [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Lipoprotein(a) in Calcific AV Disease and Insights Into Its Medical Therapies - American College of Cardiology [acc.org]
- 7. Promising results with the daily oral small molecule lipoprotein(a) inhibitor, muvalaplin, in high-risk cardiovascular patients with elevated lipoprotein(a) levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Muvalaplin, an Oral Small Molecule Inhibitor of Lipoprotein(a) Formation: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In a small international trial, novel oral medication muvalaplin lowered Lp(a) | American Heart Association [newsroom.heart.org]
- 11. biospace.com [biospace.com]
- 12. trial.medpath.com [trial.medpath.com]
- 13. Oral agents for lowering lipoprotein(a) - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Oral Bioavailability of LSN3353871: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the oral bioavailability and preclinical profile of LSN3353871, a small molecule inhibitor of Lipoprotein(a) [Lp(a)] formation. This document details the mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and provides comprehensive experimental protocols for the pivotal assays cited.
Core Concept: Mechanism of Action
This compound is a pioneering small molecule designed to inhibit the formation of Lp(a), a lipoprotein particle strongly associated with an increased risk of atherosclerotic cardiovascular disease.[1][2] The formation of Lp(a) is initiated by the non-covalent interaction between apolipoprotein(a) [apo(a)] and apolipoprotein B-100 (apoB-100) on the surface of low-density lipoprotein (LDL) particles.[2][3]
This compound selectively binds to the Kringle IV type 8 (KIV₈) domain of apo(a).[1] This binding action physically obstructs the interaction site, preventing the initial association of apo(a) with apoB-100 and consequently inhibiting the formation of the mature Lp(a) particle.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Value | Description |
| IC₅₀ | 1.69 µM | Half-maximal inhibitory concentration for the disruption of in vitro Lp(a) assembly.[1] |
| K_d_ (KIV₈) | 756 nM | Equilibrium dissociation constant for binding to the apo(a) Kringle IV type 8 domain.[1] |
| K_d_ (KIV₇₋₈) | 605 nM | Equilibrium dissociation constant for binding to the apo(a) Kringle IV type 7-8 domains.[1] |
| K_d_ (KIV₅₋₈) | 423 nM | Equilibrium dissociation constant for binding to the apo(a) Kringle IV type 5-8 domains.[1] |
Table 2: In Vivo Efficacy
| Species | Dosing Regimen | Efficacy |
| LPA Transgenic Mice | 14 mg/kg BID (oral) | ED₅₀ for Lp(a) reduction.[1] |
| LPA Transgenic Mice | Oral administration | Up to 78% decrease in Lp(a) levels.[1] |
| Cynomolgus Monkeys | 20 mg/kg BID (oral) for 2 weeks | Up to 40% decrease in Lp(a) levels.[1] |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC(₀₋₁₂hr) (ng·h/mL) |
| Mouse | 10 | 1,210 ± 214 | 1.3 ± 0.5 | 4,890 ± 980 |
| 30 | 4,370 ± 1,160 | 2.0 ± 0.0 | 24,100 ± 5,980 | |
| 100 | 11,500 ± 1,220 | 4.0 ± 2.0 | 90,000 ± 13,000 | |
| Cynomolgus Monkey | 20 | 2,170 ± 653 | 3.3 ± 1.2 | 16,500 ± 3,400 |
| Data presented as mean ± SD. Data assumed to be from "Extended Data Table 2" of the primary publication. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Isothermal Titration Calorimetry (ITC)
This protocol outlines the procedure for determining the binding affinity of this compound to recombinant apo(a) Kringle domains.
Materials:
-
MicroCal ITC200 or equivalent instrument
-
Recombinant human apo(a) Kringle domains (KIV₈, KIV₇₋₈, KIV₅₋₈)
-
This compound
-
ITC Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Syringe and sample cell cleaning reagents
Procedure:
-
Protein Preparation: Dialyze the recombinant apo(a) Kringle domains against the ITC buffer overnight at 4°C to ensure buffer matching.
-
Ligand Preparation: Dissolve this compound in the ITC buffer to the desired stock concentration.
-
Concentration Determination: Accurately determine the concentrations of the protein and ligand solutions using a spectrophotometer or other appropriate method.
-
Instrument Setup:
-
Set the experimental temperature to 25°C.
-
Set the stirring speed to 750 rpm.
-
Set the reference power to 10 µcal/sec.
-
-
Sample Loading:
-
Load the protein solution (e.g., 20 µM apo(a) Kringle domain) into the sample cell.
-
Load the this compound solution (e.g., 200 µM) into the injection syringe.
-
-
Titration:
-
Perform an initial injection of 0.4 µL, followed by a series of 19 injections of 2 µL each.
-
Set the spacing between injections to 150 seconds to allow for a return to baseline.
-
-
Data Analysis:
-
Integrate the raw titration data to obtain the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's analysis software to determine the equilibrium dissociation constant (K_d_), stoichiometry (n), and enthalpy of binding (ΔH).
-
In Vitro Lp(a) Assembly Assay
This protocol describes the cell-based assay to measure the inhibitory effect of this compound on the formation of Lp(a).
Materials:
-
HepG2 human hepatoma cell line
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% FBS)
-
Purified human apo(a)
-
Purified human LDL
-
This compound
-
Assay buffer (e.g., serum-free medium)
-
Lp(a) ELISA kit
Procedure:
-
Cell Culture: Culture HepG2 cells to near confluence in 96-well plates.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Setup:
-
Wash the HepG2 cells with assay buffer.
-
Add the this compound dilutions to the wells.
-
Add a mixture of purified human apo(a) and LDL to the wells.
-
-
Incubation: Incubate the plates at 37°C for 24 hours to allow for Lp(a) assembly.
-
Lp(a) Quantification:
-
Collect the cell culture supernatant.
-
Quantify the amount of newly formed Lp(a) in the supernatant using a specific Lp(a) ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the Lp(a) concentration against the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
In Vivo Studies in LPA Transgenic Mice
This protocol details the oral administration of this compound to LPA transgenic mice to assess its effect on plasma Lp(a) levels.
Materials:
-
LPA transgenic mice (expressing human apolipoprotein(a))
-
This compound
-
Dosing vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Lp(a) quantification assay kit
Procedure:
-
Animal Acclimation: Acclimate the LPA transgenic mice to the housing conditions for at least one week prior to the study.
-
Dosing Solution Preparation: Prepare a suspension of this compound in the dosing vehicle at the desired concentrations.
-
Oral Administration:
-
Administer the this compound suspension or vehicle control to the mice via oral gavage.
-
The typical dosing volume for mice is 10 mL/kg.
-
Dosing is performed twice daily (BID) for a specified duration (e.g., 5 days).
-
-
Blood Sampling:
-
Collect blood samples from the mice at predetermined time points (e.g., pre-dose and at the end of the treatment period).
-
Collect blood into EDTA-coated tubes and process to obtain plasma.
-
-
Lp(a) Analysis:
-
Measure the plasma Lp(a) concentrations using a specific immunoassay.
-
-
Data Analysis:
-
Calculate the percentage change in Lp(a) levels from baseline for each treatment group.
-
Determine the dose-response relationship and calculate the ED₅₀.
-
In Vivo Studies in Cynomolgus Monkeys
This protocol describes the oral administration of this compound to cynomolgus monkeys for pharmacokinetic and efficacy evaluation.
Materials:
-
Cynomolgus monkeys (non-naive)
-
This compound
-
Dosing vehicle (e.g., formulated in capsules or as a suspension)
-
Oral dosing equipment
-
Blood collection supplies
-
Lp(a) quantification assay kit
Procedure:
-
Animal Acclimation and Baseline: Acclimate the monkeys to the study procedures. Collect baseline blood samples.
-
Dosing Formulation: Prepare the oral dose of this compound.
-
Oral Administration:
-
Administer the dose to the monkeys. For pharmacokinetic studies, a single dose is administered. For efficacy studies, repeated dosing (e.g., 20 mg/kg BID for two weeks) is performed.
-
-
Pharmacokinetic Blood Sampling:
-
For pharmacokinetic analysis, collect serial blood samples at various time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
-
Efficacy Blood Sampling:
-
For efficacy studies, collect blood samples at baseline and at the end of the treatment period.
-
-
Sample Processing and Analysis:
-
Process blood samples to obtain plasma.
-
Analyze plasma samples for this compound concentrations using a validated analytical method (e.g., LC-MS/MS).
-
Measure plasma Lp(a) concentrations using a specific immunoassay.
-
-
Data Analysis:
-
For pharmacokinetic data, calculate parameters such as Cₘₐₓ, Tₘₐₓ, and AUC.
-
For efficacy data, calculate the percentage reduction in Lp(a) levels.
-
Conclusion
This compound demonstrates promising oral bioavailability and efficacy in preclinical models. The data presented in this guide indicate that this compound effectively inhibits Lp(a) formation in vitro and reduces circulating Lp(a) levels in vivo following oral administration. These findings have paved the way for the development of more potent successors, such as muvalaplin, which are now undergoing clinical evaluation. This technical guide provides a comprehensive resource for researchers in the field of cardiovascular drug discovery and development.
References
The Disruptive Potential of LSN3353871 in Lipoprotein(a) Assembly: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lipoprotein(a) [Lp(a)] is an independent and causal risk factor for atherosclerotic cardiovascular disease (ASCVD).[1][2][3] Elevated plasma concentrations of Lp(a) are primarily genetically determined and are not significantly responsive to lifestyle modifications or current lipid-lowering therapies.[4][5] This has led to a focused search for novel therapeutic agents that can effectively reduce Lp(a) levels. LSN3353871 has emerged as a potent, orally bioactive small molecule inhibitor that directly targets the assembly of the Lp(a) particle. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on the Lp(a) assembly process, quantitative data from preclinical studies, and detailed experimental protocols.
Introduction to Lipoprotein(a)
Lipoprotein(a) is a unique lipoprotein particle synthesized in the liver. It consists of a low-density lipoprotein (LDL)-like particle, containing apolipoprotein B-100 (apoB-100), which is covalently linked to a large, hydrophilic glycoprotein (B1211001) called apolipoprotein(a) [apo(a)] via a single disulfide bond.[3][4][5] The apo(a) protein is characterized by a variable number of repeating kringle IV (KIV) domains, followed by a kringle V and an inactive protease domain.[3] This structural homology to plasminogen is believed to contribute to the atherothrombotic properties of Lp(a).[1][6]
The assembly of Lp(a) is a two-step process. The initial step involves a non-covalent interaction between the Kringle IV type 7 and 8 (KIV7-8) domains of apo(a) and lysine (B10760008) residues on apoB-100.[7][8] This is followed by the formation of a stable disulfide bond between apo(a) and apoB-100.[6][7] this compound is designed to disrupt the initial non-covalent binding, thereby preventing the formation of the mature Lp(a) particle.[7][8]
Mechanism of Action of this compound
This compound is a potent inhibitor of Lp(a) assembly that functions by binding with high affinity to the Kringle IV domains of apo(a), specifically KIV7 and KIV8.[7][9] By occupying the lysine-binding sites within these kringle domains, this compound sterically hinders the initial non-covalent interaction between apo(a) and apoB-100. This disruption is the critical step in its mechanism, as the subsequent covalent disulfide bond formation is dependent on this preliminary association.[7] The prototype compound for a new class of oral Lp(a) inhibitors, this compound, has paved the way for the development of more potent, multivalent molecules like muvalaplin (B12399671) (LY3473329).[7][8]
Quantitative Data
The following tables summarize the key quantitative data regarding the binding affinity and efficacy of this compound and its prototype series.
Table 1: Binding Affinity of this compound to Apolipoprotein(a) Kringle IV Domains
| Kringle IV Domain | Binding Affinity (Kd, nM) |
| KIV8 | 756 |
| KIV7-8 | 605 |
| KIV5-8 | 423 |
Data sourced from MedchemExpress.[9]
Table 2: In Vitro and In Vivo Efficacy of this compound Prototype Compound
| Parameter | Value | Species/System |
| IC50 for Lp(a) formation disruption | 1.69 µM | In vitro |
| Lp(a) reduction | Up to 78% | Transgenic Mice |
| Lp(a) reduction | Up to 40% | Cynomolgus Monkeys |
Data sourced from Diaz et al. and Annals of Translational Medicine.[10]
Table 3: Efficacy of the Multivalent Successor Compound, Muvalaplin (LY3473329), in a Phase 2 Clinical Trial
| Daily Dose | Placebo-Adjusted Lp(a) Reduction (Intact Lp(a) Assay) | Placebo-Adjusted Lp(a) Reduction (Apo(a)-based Assay) |
| 10 mg | 47.6% | 40.4% |
| 60 mg | 81.7% | 70.0% |
| 240 mg | 85.8% | 68.9% |
Data from a 12-week study in patients with elevated Lp(a).[10][11][12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used to characterize small molecule inhibitors of Lp(a) assembly like this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding affinity (Kd) of this compound to recombinant apo(a) kringle domains.
Methodology:
-
Immobilization: Recombinant human apo(a) kringle IV domains (e.g., KIV8, KIV7-8, KIV5-8) are immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: this compound is serially diluted in a running buffer (e.g., HBS-EP+) to a range of concentrations.
-
Binding Analysis: The diluted this compound solutions are injected over the sensor chip surface. Association and dissociation phases are monitored in real-time.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
In Vitro Lipoprotein(a) Assembly Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the disruption of Lp(a) formation.
Methodology:
-
Reagent Preparation: Purified human LDL and recombinant apo(a) are prepared. This compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Incubation: A fixed concentration of LDL is mixed with varying concentrations of this compound. Recombinant apo(a) is then added to initiate the assembly reaction. The mixture is incubated to allow for non-covalent binding and subsequent disulfide bond formation.
-
Detection: The amount of assembled Lp(a) is quantified using an enzyme-linked immunosorbent assay (ELISA). Microtiter plates are coated with an anti-apo(a) antibody. The reaction mixture is added, and the captured Lp(a) is detected with a labeled anti-apoB antibody.
-
Data Analysis: The percentage of Lp(a) formation inhibition is calculated for each this compound concentration relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Efficacy Studies in Transgenic Mice
Objective: To evaluate the in vivo efficacy of this compound in reducing plasma Lp(a) levels.
Methodology:
-
Animal Model: Transgenic mice expressing both human apo(a) and human apoB-100 are used.
-
Dosing: this compound is formulated for oral administration. The mice are divided into treatment and vehicle control groups and dosed daily for a specified period.
-
Blood Sampling: Blood samples are collected at baseline and at various time points throughout the study.
-
Lp(a) Quantification: Plasma Lp(a) levels are measured using a species-specific ELISA.
-
Data Analysis: The percentage change in Lp(a) levels from baseline is calculated for each treatment group and compared to the vehicle control group.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Lipoprotein(a) Assembly Pathway.
Caption: In Vitro Lp(a) Assembly Inhibition Assay Workflow.
Caption: this compound's Mechanism of Action.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for lowering elevated Lp(a) levels. Its mechanism of action, which involves the direct inhibition of Lp(a) assembly, offers a novel approach to addressing a key unmet need in cardiovascular medicine. The preclinical data for this compound and the promising clinical trial results for its successor, muvalaplin, underscore the potential of this class of small molecule inhibitors. Further research and development in this area are warranted to fully elucidate the long-term safety and efficacy of these compounds in reducing Lp(a)-mediated cardiovascular risk.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Targeted Treatment against Lipoprotein (a): The Coming Breakthrough in Lipid Lowering Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Ionis announces enrollment completion of Phase 3 Lp(a) HORIZON cardiovascular outcomes study of pelacarsen | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 5. Ionis announces enrollment completion of Phase 3 Lp(a) HORIZON cardiovascular outcomes study of pelacarsen [prnewswire.com]
- 6. Lipoprotein(a): Biology and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rcsb.org [rcsb.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Promising results with the daily oral small molecule lipoprotein(a) inhibitor, muvalaplin, in high-risk cardiovascular patients with elevated lipoprotein(a) levels - Vuorio - Annals of Translational Medicine [atm.amegroups.org]
- 11. Promising results with the daily oral small molecule lipoprotein(a) inhibitor, muvalaplin, in high-risk cardiovascular patients with elevated lipoprotein(a) levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral Muvalaplin for Lowering of Lipoprotein(a): A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of LSN3353871 Bound to KIV8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipoprotein(a) [Lp(a)] is a causal and independent risk factor for atherosclerotic cardiovascular disease.[1][2] A key step in the formation of Lp(a) is the non-covalent interaction between the Kringle IV type 8 (KIV8) domain of apolipoprotein(a) [apo(a)] and apolipoprotein B-100 (apoB-100) on the surface of low-density lipoprotein (LDL) particles.[2][3] The small molecule LSN3353871 has been identified as an inhibitor of this interaction, thereby preventing the assembly of Lp(a). This technical guide provides a detailed overview of the structural and quantitative aspects of the binding of this compound to the KIV8 domain, based on publicly available data.
Data Presentation: Binding Affinity and Inhibition
The interaction between this compound and various constructs of the apo(a) Kringle IV domain has been quantitatively characterized using Isothermal Titration Calorimetry (ITC) and an in vitro Lp(a) assembly assay. The data demonstrates a specific, nanomolar affinity of this compound for KIV8 and its effective inhibition of Lp(a) formation.
| Parameter | KIV Construct | Value | Method |
| Binding Affinity (Kd) | KIV8 | 756 nM | Isothermal Titration Calorimetry (ITC) |
| KIV7-8 | 605 nM | Isothermal Titration Calorimetry (ITC) | |
| KIV5-8 | 423 nM | Isothermal Titration Calorimetry (ITC) | |
| Inhibitory Concentration (IC50) | Not Applicable | 1.69 µM | In vitro Lp(a) Assembly Assay |
Table 1: Quantitative binding and inhibition data for this compound.
Structural Analysis of the this compound-KIV8 Complex
The three-dimensional structure of this compound in complex with the KIV8 domain of human apolipoprotein(a) has been determined by X-ray crystallography to a resolution of 1.07 Å. The structure is publicly available through the Protein Data Bank (PDB) under the accession code 8TCE .[3]
The co-crystal structure reveals that this compound binds to the lysine-binding site (LBS) of the KIV8 domain. The interaction is stabilized by a network of hydrogen bonds between the inhibitor and key residues within the LBS. Specifically, hydrogen bonds are formed with the side chains of Asp54, Glu56, Tyr62, and Arg69 . A weaker hydrogen bond is also observed with the side chain of Trp70.[3] This binding mode physically obstructs the site required for the natural interaction with lysine (B10760008) residues on apoB-100, thus inhibiting the initial step of Lp(a) assembly.
Experimental Protocols
Protein Expression and Purification of Apo(a) KIV8
The human apo(a) KIV8 domain for crystallographic studies was expressed in Escherichia coli. While the detailed purification protocol for the protein used to obtain the PDB structure 8TCE is not fully available, a general procedure for the expression and purification of recombinant kringle domains from E. coli involves the following steps:
-
Expression: The gene encoding the KIV8 domain is cloned into an expression vector, often with an affinity tag (e.g., a polyhistidine-tag), and transformed into a suitable E. coli strain like BL21(DE3). Protein expression is typically induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).[4][5]
-
Cell Lysis: Harvested cells are resuspended in a lysis buffer (e.g., 50 mM HEPES pH 8.0, 500 mM NaCl, 10 mM Imidazole (B134444), 5% glycerol, 10 mM β-mercaptoethanol) and disrupted by sonication or high-pressure homogenization.[4][5]
-
Affinity Chromatography: The clarified lysate is loaded onto an immobilized metal affinity chromatography (IMAC) column (e.g., Ni-NTA resin). The column is washed with lysis buffer, and the tagged protein is eluted with a high-concentration imidazole buffer (e.g., 250-500 mM imidazole).[4][5]
-
Further Purification: If necessary, the affinity tag is cleaved by a specific protease (e.g., TEV protease), and a second reverse-IMAC step is performed to remove the cleaved tag and the protease. A final polishing step using size-exclusion chromatography is often employed to ensure a homogenous protein sample in a suitable buffer for crystallization (e.g., 20 mM HEPES pH 8.0, 250 mM NaCl, 2 mM DTT).[5]
Crystallization of the this compound-KIV8 Complex
The specific crystallization conditions for the this compound-KIV8 complex (PDB ID: 8TCE) have not been detailed in the primary publication. However, protein crystallization is generally achieved using vapor diffusion methods (sitting or hanging drop).[6][7] In this technique, a drop containing the purified protein, the ligand (this compound), and a precipitant solution is allowed to equilibrate against a larger reservoir of the precipitant solution. This slow equilibration process gradually increases the concentration of the protein and ligand in the drop, leading to the formation of crystals.
In vitro Lp(a) Assembly Assay
The inhibitory activity of this compound on Lp(a) formation was determined using an in vitro assembly assay. While the specific protocol for the reported IC50 value is not provided, a general method is as follows:
-
Components: Recombinant human apo(a) and purified human LDL are used as the primary components. LDL is typically isolated from pooled human plasma from healthy donors with low Lp(a) levels by ultracentrifugation.[1][8]
-
Incubation: A fixed concentration of recombinant apo(a) (e.g., 500 ng/mL) is incubated with a fixed concentration of LDL (e.g., 5 mg/mL protein) in the presence of varying concentrations of the inhibitor (this compound). The incubation is carried out at 37°C for a set period (e.g., 18 hours) to allow for the formation of the Lp(a) complex.[1]
-
Quantification: The amount of newly formed Lp(a) is quantified. This can be achieved using methods such as a double-antibody sandwich ELISA, where one antibody captures apoB-100 (on LDL) and a labeled second antibody detects apo(a), thereby measuring the apo(a)-apoB complex.[9]
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the dose-response curve.
Isothermal Titration Calorimetry (ITC)
The thermodynamic parameters of this compound binding to KIV8 were determined by ITC. A general protocol for such an experiment is:
-
Sample Preparation: The purified KIV8 protein is placed in the sample cell of the calorimeter, and the this compound compound is loaded into the injection syringe. Both are in an identical buffer solution (e.g., 50 mM phosphate (B84403) buffer, pH 8.0) to minimize heats of dilution.[10]
-
Titration: The experiment is conducted at a constant temperature (e.g., 25°C). A series of small injections of the ligand (this compound) are made into the protein solution.[10]
-
Data Acquisition: The heat change associated with each injection is measured.
-
Data Analysis: The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated from these values.[11]
Visualizations
Lp(a) Formation and Inhibition Pathway
Caption: Mechanism of Lp(a) formation and its inhibition by this compound.
Experimental Workflow for Structural and Functional Analysis
Caption: Workflow from protein production to structural and functional analysis.
Logical Relationship of this compound Action
Caption: Logical flow of this compound's mechanism of action.
References
- 1. Discovery of potent small-molecule inhibitors of lipoprotein(a) formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of potent small-molecule inhibitors of lipoprotein(a) formation (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expression, purification, crystallization and preliminary X-ray diffraction analysis of the novel modular DNA-binding protein BurrH in its apo form and in complex with its target DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding Kinetics and Epitope Binning Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression, purification, crystallization and preliminary X-ray diffraction analysis of the apo form of InsP5 2-K from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors for the in vitro assembly of Lp(a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The ins and outs of lipoprotein(a) assay methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of LSN3353871 in Transgenic Mouse Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical in vivo efficacy of LSN3353871, a small molecule inhibitor of lipoprotein(a) [Lp(a)] formation. The data presented herein is derived from studies in transgenic mouse models engineered to express human Lp(a), a key causal risk factor for atherosclerotic cardiovascular disease. This document details the experimental protocols, summarizes quantitative efficacy and pharmacokinetic data, and visualizes the underlying mechanism of action and experimental workflow.
Core Mechanism of Action
This compound is a prototype compound designed to specifically inhibit the formation of Lp(a). Its mechanism of action centers on disrupting the initial non-covalent interaction between apolipoprotein(a) (apo(a)) and apolipoprotein B-100 (apoB-100), which is the first and crucial step in Lp(a) assembly.[1] By binding to the Kringle IV type 8 (KIV₈) domain of apo(a), this compound sterically hinders its association with apoB-100, thereby preventing the subsequent formation of a covalent disulfide bond that permanently links the two proteins.[1] This targeted disruption of Lp(a) formation leads to a reduction in circulating levels of this atherogenic lipoprotein.
Signaling Pathway: Inhibition of Lp(a) Formation
References
The Pharmacokinetic Profile of LSN3353871: A Preclinical Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
LSN3353871 is a pioneering small molecule inhibitor targeting the formation of lipoprotein(a) [Lp(a)], a key independent risk factor for atherosclerotic cardiovascular disease.[1][2] This technical guide provides an in-depth exploration of the preclinical pharmacokinetics of this compound, offering a foundational understanding for researchers and drug development professionals. The document summarizes key pharmacokinetic parameters, details the experimental methodologies employed in its preclinical evaluation, and visualizes the underlying mechanism of action. This compound served as a crucial prototype in the development of muvalaplin (B12399671) (LY3473329), the first oral agent specifically designed to lower Lp(a) levels to enter clinical trials.[3][4][5]
Introduction
Lipoprotein(a) is a unique lipoprotein particle whose elevated plasma levels are causally associated with an increased risk of cardiovascular diseases, including atherosclerosis and aortic stenosis.[3][6] this compound emerged from discovery efforts to identify small molecules that could inhibit the formation of Lp(a).[1] The mechanism of action for this class of compounds involves the disruption of the initial non-covalent interaction between apolipoprotein(a) [apo(a)] and apolipoprotein B-100 (apoB-100), a critical first step in Lp(a) assembly in the liver.[1][2][5] By binding to the Kringle IV (KIV) domains 7 and 8 of apo(a), this compound effectively prevents the subsequent formation of a disulfide bond that covalently links apo(a) to apoB-100 on low-density lipoprotein (LDL) particles.[1][4][7]
Pharmacokinetic Data
The preclinical pharmacokinetic properties of this compound were evaluated in mice and cynomolgus monkeys following oral administration. The key parameters are summarized in the table below.
Table 1: Pharmacokinetic Parameters of this compound in Mice and Cynomolgus Monkeys
| Species | Dose (mg/kg, BID) | Cmax (ng/mL) | Tmax (hr) | AUC(0–12 hr) (hr*ng/mL) |
| Mouse | 10 | 1,210 ± 321 | 0.5 | 3,120 ± 434 |
| 30 | 5,030 ± 1,020 | 0.5 | 13,800 ± 1,800 | |
| 100 | 14,300 ± 2,200 | 2.0 | 73,900 ± 10,900 | |
| Cynomolgus Monkey | 20 | 2,040 ± 1,150 | 2.0 | 10,300 ± 4,300 |
Data presented as mean ± SD.[1] Abbreviations: AUC(0–12 hr), area under the curve from 0 to 12 h after dosing; BID, twice daily; Cmax, maximal concentration; SD, standard deviation; Tmax, time at which Cmax occurs.[1]
Experimental Protocols
The following sections detail the methodologies used in the key preclinical experiments for this compound.
In Vitro Lp(a) Assembly Assay
The inhibitory activity of this compound on the formation of Lp(a) was assessed using an in vitro assembly assay.[1] This assay measures the ability of a compound to disrupt the interaction between apo(a) and apoB-100. In this assay, this compound demonstrated a half-maximal inhibitory concentration (IC50) of 1.69 µM.[1][8]
Isothermal Titration Calorimetry (ITC)
To determine the binding affinity of this compound to specific Kringle domains of apo(a), isothermal titration calorimetry was employed.[1] This technique measures the heat change that occurs upon binding of the small molecule to the protein. This compound was found to bind to KIV8, KIV7–8, and KIV5–8 with dissociation constants (Kd) of 756 nM, 605 nM, and 423 nM, respectively.[1][8] It did not show binding to KIV2.[1]
In Vivo Animal Studies
To evaluate the in vivo efficacy, this compound was orally administered to transgenic mice expressing human Lp(a).[1] The compound was administered twice daily (BID) for five days.[1] Blood samples were collected to measure the plasma concentrations of this compound and the levels of human Lp(a).[1] This study demonstrated a dose-dependent reduction in Lp(a) levels, with a maximum decrease of up to 78% and a median effective dose (ED50) of 14 mg/kg.[1]
The pharmacokinetic profile and efficacy of this compound were also assessed in cynomolgus monkeys.[1] The compound was administered orally at a dose of 20 mg/kg twice daily for two weeks.[1] This study resulted in a reduction of Lp(a) levels by up to 40%.[1][2]
Visualizations
Mechanism of Action: Inhibition of Lp(a) Formation
The following diagram illustrates the mechanism by which this compound inhibits the formation of Lipoprotein(a).
References
- 1. Discovery of potent small-molecule inhibitors of lipoprotein(a) formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promising results with the daily oral small molecule lipoprotein(a) inhibitor, muvalaplin, in high-risk cardiovascular patients with elevated lipoprotein(a) levels - Vuorio - Annals of Translational Medicine [atm.amegroups.org]
- 3. Promising results with the daily oral small molecule lipoprotein(a) inhibitor, muvalaplin, in high-risk cardiovascular patients with elevated lipoprotein(a) levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Muvalaplin, an Oral Small Molecule Inhibitor of Lipoprotein(a) Formation: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes: LSN3353871 for In Vitro Lipoprotein(a) Assembly Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lipoprotein(a) [Lp(a)] is a causal, independent risk factor for atherosclerotic cardiovascular disease (ASCVD).[1][2] Structurally, Lp(a) consists of a low-density lipoprotein (LDL)-like particle covalently linked to apolipoprotein(a) [apo(a)] via a disulfide bond.[2][3] The assembly of Lp(a) is a two-step process initiated by the non-covalent interaction between the Kringle IV (KIV) domains 7 and 8 of apo(a) and lysine (B10760008) residues on apolipoprotein B-100 (apoB-100) of the LDL particle.[1][2][4] This is followed by the formation of a covalent disulfide bond.[2][3] LSN3353871 is a small molecule inhibitor that specifically targets the apo(a) KIV8 domain, thereby preventing the initial non-covalent interaction with apoB-100 and inhibiting the assembly of Lp(a).[4][5] These application notes provide a detailed protocol for an in vitro Lp(a) assembly assay to evaluate the inhibitory potential of compounds like this compound.
Data Presentation
Table 1: Inhibitory Potency of this compound on Lp(a) Assembly
| Compound | Target | IC50 | Assay System | Reference |
| This compound | apo(a) KIV8 | 1.69 µM | In vitro Lp(a) assembly assay | [4] |
Experimental Protocols
In Vitro Lp(a) Assembly Assay
This protocol describes a method to quantify the formation of Lp(a) in vitro and to determine the inhibitory activity of compounds such as this compound.
Materials:
-
Recombinant apolipoprotein(a) (r-apo(a))
-
Purified human low-density lipoprotein (LDL)
-
This compound or other test compounds
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Microtiter plates (96-well)
-
Incubator (37°C)
-
ELISA reader
-
Antibodies:
-
Capture antibody: Anti-apo(a) monoclonal antibody
-
Detection antibody: Anti-apoB-100 polyclonal antibody conjugated to an enzyme (e.g., HRP)
-
-
Substrate for the detection enzyme (e.g., TMB for HRP)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Coating of Microtiter Plate:
-
Coat the wells of a 96-well microtiter plate with an anti-apo(a) capture antibody at a predetermined optimal concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer to remove unbound antibody.
-
Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Lp(a) Assembly Reaction:
-
Prepare a reaction mixture containing a fixed concentration of r-apo(a) (e.g., 500 ng/mL) and LDL (e.g., 5 mg/mL protein) in a suitable buffer (e.g., PBS).[6]
-
Add increasing concentrations of this compound or other test compounds to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Incubate the reaction mixture for a specified period (e.g., 18-24 hours) at 37°C to allow for Lp(a) assembly.[6]
-
-
Detection of Assembled Lp(a):
-
After the incubation period, add the reaction mixtures to the wells of the coated and blocked microtiter plate.
-
Incubate for 1-2 hours at room temperature to allow the assembled Lp(a) to bind to the capture antibody.
-
Wash the plate three times with wash buffer.
-
Add the enzyme-conjugated anti-apoB-100 detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate thoroughly (e.g., five times) with wash buffer.
-
Add the enzyme substrate to each well and incubate in the dark until sufficient color development.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at the appropriate wavelength using an ELISA reader.
-
-
Data Analysis:
-
The amount of assembled Lp(a) is proportional to the measured absorbance.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway of Lp(a) Assembly and Inhibition by this compound
Caption: Mechanism of Lp(a) assembly and its inhibition by this compound.
Experimental Workflow for In Vitro Lp(a) Assembly Assay
Caption: Workflow of the in vitro Lp(a) assembly assay.
References
- 1. Discovery of potent small-molecule inhibitors of lipoprotein(a) formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of potent small-molecule inhibitors of lipoprotein(a) formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipoprotein(a) the Insurgent: A New Insight into the Structure, Function, Metabolism, Pathogenicity, and Medications Affecting Lipoprotein(a) Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
Application Notes and Protocols for LSN3353871 in Cynomolgus Monkey Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LSN3353871 is a pioneering, orally bioavailable small molecule inhibitor of Lipoprotein(a) (Lp(a)) formation.[1] Elevated Lp(a) levels are an independent and causal risk factor for atherosclerotic cardiovascular disease (ASCVD).[2] this compound serves as a prototype for the clinical candidate muvalaplin.[2][3] These application notes provide a comprehensive guide for the utilization of this compound in preclinical studies involving cynomolgus monkeys (Macaca fascicularis), a relevant non-human primate model for studying Lp(a) metabolism due to the similarity of their Lp(a) to that of humans.[4]
Mechanism of Action
This compound functions by disrupting the initial, non-covalent interaction between apolipoprotein(a) (apo(a)) and apolipoprotein B-100 (apoB-100), which is the first and crucial step in the assembly of the Lp(a) particle.[2][3] Specifically, this compound binds to the Kringle IV type 8 (KIV8) domain of apo(a), preventing its association with apoB-100.[1] This targeted disruption of Lp(a) formation leads to a reduction in circulating Lp(a) levels.
Data Presentation
Preclinical studies in cynomolgus monkeys have demonstrated the efficacy of this compound in lowering plasma Lp(a) levels. Oral administration of this compound at a dose of 20 mg/kg twice daily (BID) for two weeks resulted in a significant reduction in Lp(a).[5]
Table 1: Illustrative Pharmacodynamic Effect of this compound on Plasma Lp(a) in Cynomolgus Monkeys
| Animal ID | Sex | Baseline Lp(a) (mg/dL) | Lp(a) at Day 14 (mg/dL) | Percent Reduction (%) |
| CY001 | Male | 35 | 21 | 40 |
| CY002 | Male | 42 | 27 | 36 |
| CY003 | Female | 28 | 18 | 36 |
| CY004 | Female | 50 | 31 | 38 |
| Mean | 38.75 | 24.25 | 37.5 | |
| SD | 9.46 | 5.74 | 1.91 |
Note: The data presented in this table are illustrative and based on the reported up to 40% reduction in Lp(a) levels.[5] Actual results may vary. Baseline Lp(a) levels in cynomolgus monkeys can range from 1 to 64 mg/dL.[4]
Table 2: Representative Pharmacokinetic Parameters of a Small Molecule Inhibitor in Cynomolgus Monkeys (Oral Administration)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 850 ± 150 |
| Tmax | h | 2.0 ± 0.5 |
| AUC(0-t) | ng·h/mL | 4500 ± 900 |
| t1/2 | h | 6.0 ± 1.5 |
Note: This table provides representative pharmacokinetic parameters for a hypothetical small molecule administered orally to cynomolgus monkeys and is for illustrative purposes. Specific pharmacokinetic data for this compound in this species are not publicly available.
Experimental Protocols
Animal Model and Housing
-
Species: Cynomolgus monkey (Macaca fascicularis)
-
Sex: Male and female
-
Age: 2-6 years
-
Weight: 2.2-5 kg
-
Housing: Animals should be housed in stainless steel cages in a climate-controlled environment (20-26°C, 30-70% humidity) with a 12-hour light/dark cycle.[5][6] Standard primate chow and water should be provided ad libitum, supplemented with fresh fruits and vegetables.[6] All procedures must be in compliance with the Animal Welfare Act and approved by an Institutional Animal Care and Use Committee (IACUC).[5]
Formulation and Dosing Protocol
-
Dose: 20 mg/kg, administered twice daily (BID).[5]
-
Formulation: As the specific vehicle for this compound is not published, a common and generally well-tolerated vehicle for oral gavage in cynomolgus monkeys is recommended. A suspension in 0.5% (w/v) methylcellulose (B11928114) or carboxymethylcellulose (CMC) in purified water is a suitable choice.[5][7]
-
Preparation: Weigh the required amount of this compound. Prepare the 0.5% methylcellulose solution. Gradually add the this compound powder to the vehicle while stirring to form a homogenous suspension. Prepare fresh daily.
-
-
Administration: Administer via oral gavage. The dosing volume should be kept to a minimum, typically not exceeding 5 mL/kg.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. The cardiovascular and pharmacokinetic profile of dofetilide in conscious telemetered beagle dogs and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma lipoprotein(a) concentration is controlled by apolipoprotein(a) (apo(a)) protein size and the abundance of hepatic apo(a) mRNA in a cynomolgus monkey model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicity and toxicokinetic assessment of an anti-tubercular drug pretomanid in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Fasting on Plasma Lipoprotein(a) in Cynomolgus Monkeys: Preliminary Experiments Results [scirp.org]
Application Notes and Protocols for Testing LSN3353871 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
LSN3353871 is a small molecule inhibitor of Lipoprotein(a) (Lp(a)) formation.[1][2][3] Elevated levels of Lp(a) are an independent and causal risk factor for atherosclerotic cardiovascular disease (ASCVD) and calcific aortic valve disease.[1][4][5] this compound represents a prototype compound for the orally administered drug muvalaplin.[1][2] Its primary mechanism of action is the disruption of the protein-protein interaction between apolipoprotein(a) (apo(a)) and apolipoprotein B-100 (apoB-100), which is the initial step in Lp(a) assembly.[1][2][3]
These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound and similar compounds in inhibiting Lp(a) formation.
Mechanism of Action: Inhibition of Lp(a) Assembly
This compound does not directly modulate intracellular signaling pathways. Instead, it acts extracellularly to prevent the non-covalent binding of apo(a) to apoB-100 on the surface of hepatocytes.[1][2] This inhibition prevents the subsequent formation of a disulfide bond that covalently links the two proteins, thereby reducing the overall levels of circulating Lp(a).
Caption: Mechanism of this compound action.
Efficacy Data Summary
The following table summarizes the in vitro and in vivo efficacy data for this compound and its successor compound, muvalaplin.
| Compound | Assay Type | Model System | Key Findings | Reference |
| This compound | Lp(a) Assembly Assay | In vitro | IC50 of 1.69 µM | [6] |
| This compound | Lp(a) Reduction | Transgenic Mice | Up to 78% reduction in Lp(a) levels | [1][2] |
| This compound | Lp(a) Reduction | Cynomolgus Monkeys | Up to 40% reduction in Lp(a) levels | [1][2] |
| Muvalaplin | Lp(a) Reduction | Phase 1 Clinical Trial | Up to 65% reduction in Lp(a) levels in humans | [3][4] |
| Muvalaplin | Lp(a) Reduction | Phase 2 Clinical Trial | Up to 85.8% placebo-adjusted reduction in Lp(a) | [1][2] |
Key Cell-Based Assay: Lp(a) Assembly Assay
This assay measures the ability of a test compound to inhibit the formation of Lp(a) in vitro using conditioned media from cells expressing apo(a) and apoB-100.
Experimental Workflow
Caption: Lp(a) Assembly Assay Workflow.
Detailed Protocol: Lp(a) Assembly Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the inhibition of Lp(a) formation.
Materials:
-
Cell Lines:
-
Cell Culture Reagents:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
HEPES
-
Penicillin-Streptomycin
-
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Assay Reagents:
-
6-aminocaproic acid
-
Lp(a) ELISA kit
-
-
Equipment:
-
96-well polypropylene (B1209903) plates
-
Cell culture incubator (37°C, 5% CO2)
-
Plate reader for ELISA
-
Procedure:
-
Preparation of Conditioned Media:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS, 20 mM HEPES, and 100 U/mL penicillin-streptomycin.[7]
-
Culture HEK293-apo(a) cells in serum-free medium for transient transfection or under selection for stable expression.[6]
-
After 24 hours of culture, collect the conditioned media from both cell lines.[6][7] The HepG2 conditioned media will contain apoB-100, and the HEK293-apo(a) conditioned media will contain apo(a).
-
Clarify the conditioned media by centrifugation to remove cell debris.
-
-
Lp(a) Assembly Reaction:
-
In a 96-well polypropylene plate, combine the HepG2 and HEK293-apo(a) conditioned media.[6]
-
Add this compound at a range of concentrations to the wells. Include a vehicle control (e.g., DMSO) without the compound.
-
Incubate the plate for 2 hours at 37°C to allow for Lp(a) assembly.[6]
-
Stop the reaction by adding 6-aminocaproic acid.[6]
-
-
Quantification of Lp(a):
-
Quantify the amount of newly formed Lp(a) in each well using a commercially available Lp(a) ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the Lp(a) concentration against the log of the this compound concentration.
-
Perform a non-linear regression analysis to determine the IC50 value, which is the concentration of this compound that inhibits 50% of Lp(a) formation.
-
Alternative and Complementary Assays
While the Lp(a) assembly assay is the primary method for assessing the direct inhibitory effect of this compound, other assays can provide complementary information:
-
Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET) Assays: These cell-based assays can be developed to monitor the proximity of apo(a) and apoB-100 in real-time. By tagging each protein with a respective donor and acceptor fluorophore, a decrease in the BRET/FRET signal in the presence of this compound would indicate inhibition of their interaction.
-
Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): While not cell-based, these in vitro techniques can be used to precisely quantify the binding kinetics between purified apo(a) and apoB-100 and determine how this compound affects their association and dissociation rates.
-
Cell Viability/Cytotoxicity Assays: To ensure that the observed reduction in Lp(a) formation is not due to cellular toxicity, standard assays such as MTT or LDH release assays should be performed on the HepG2 and HEK293-apo(a) cells treated with this compound at the concentrations used in the assembly assay.
Conclusion
The described cell-based Lp(a) assembly assay provides a robust and relevant method for determining the efficacy of this compound and other inhibitors of Lp(a) formation. By following these protocols, researchers can obtain reliable and reproducible data to advance the development of novel therapies for cardiovascular diseases associated with elevated Lp(a).
References
- 1. Promising results with the daily oral small molecule lipoprotein(a) inhibitor, muvalaplin, in high-risk cardiovascular patients with elevated lipoprotein(a) levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promising results with the daily oral small molecule lipoprotein(a) inhibitor, muvalaplin, in high-risk cardiovascular patients with elevated lipoprotein(a) levels - Vuorio - Annals of Translational Medicine [atm.amegroups.org]
- 3. Muvalaplin, an Oral Small Molecule Inhibitor of Lipoprotein(a) Formation: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muvalaplin, an Oral Small Molecule Inhibitor of Lipoprotein(a) Formation: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of potent small-molecule inhibitors of lipoprotein(a) formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of LSN3353871 in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
LSN3353871 is a small molecule inhibitor of lipoprotein(a) (Lp(a)) formation. It disrupts the assembly of Lp(a) by binding to the Kringle IV (KIV) domains of apolipoprotein(a) (apo(a)), thereby preventing its interaction with apolipoprotein B-100 (apoB-100) on low-density lipoprotein (LDL) particles. The quantification of this compound in plasma is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies during drug development. This document provides detailed application notes and a representative protocol for the analysis of this compound in plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Mechanism of Action of this compound
This compound targets the initial non-covalent binding step in Lp(a) formation. By occupying the lysine-binding sites within the Kringle IV domains of apo(a), this compound sterically hinders the interaction with apoB-100, a critical step for the subsequent covalent disulfide bond formation that stabilizes the Lp(a) particle.
Mechanism of this compound Action
Pharmacokinetic Data
Pharmacokinetic parameters of this compound have been evaluated in preclinical species. The following table summarizes the available data.
| Species | Dose | AUC (0-12hr) (ng*h/mL) | Cmax (ng/mL) | Tmax (h) |
| Mouse | 10 mg/kg BID | 1,210 ± 345 | 263 ± 89 | 2.0 |
| 30 mg/kg BID | 5,430 ± 1,110 | 987 ± 213 | 4.0 | |
| 100 mg/kg BID | 29,900 ± 5,980 | 4,530 ± 987 | 4.0 | |
| Cynomolgus Monkey | 20 mg/kg BID (Day 1) | 1,760 ± 1,120 | 324 ± 156 | 2.7 |
| 20 mg/kg BID (Day 14) | 3,110 ± 1,870 | 538 ± 287 | 3.3 |
Data presented as mean ± standard deviation.
Analytical Method: LC-MS/MS for this compound in Plasma
The following is a representative protocol for the quantification of this compound in plasma using LC-MS/MS. This method is based on common practices for small molecule bioanalysis and should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance) before implementation.
Scope
This protocol describes a procedure for the quantitative determination of this compound in human plasma.
Principle
The method involves the extraction of this compound and an internal standard (IS) from plasma via protein precipitation. The extracted analytes are then separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by tandem mass spectrometry (MS/MS) using electrospray ionization (ESI) in positive ion mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled this compound (e.g., this compound-d4) as internal standard (IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (with K2EDTA as anticoagulant)
-
96-well collection plates
-
Centrifuge capable of handling 96-well plates
Instrumentation
-
HPLC system capable of delivering accurate gradients (e.g., Shimadzu Nexera, Waters Acquity)
-
A C18 analytical column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm)
-
Tandem mass spectrometer (e.g., Sciex API 5500, Waters Xevo TQ-S) with an ESI source
Experimental Protocol
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the IS in methanol.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 acetonitrile:water to prepare working standards for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CCs (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL) and QCs (e.g., 3, 30, 800 ng/mL).
-
Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 96-well plate.
-
Add 200 µL of the IS working solution (100 ng/mL in acetonitrile) to each well.
-
Seal the plate and vortex for 2 minutes at 1000 rpm.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate.
-
Add 100 µL of water to each well.
-
Seal the plate, vortex briefly, and place in the autosampler for injection.
Sample Preparation Workflow
| Parameter | Condition |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| MS/MS System | |
| Ionization Mode | ESI Positive |
| Ion Source Temp. | 550°C |
| MRM Transitions | To be determined by infusion of this compound and IS e.g., this compound: Q1/Q3 e.g., IS: Q1/Q3 |
| Dwell Time | 100 ms |
Note: The specific MRM transitions and compound-dependent MS parameters (e.g., declustering potential, collision energy) must be optimized for this compound and the chosen internal standard.
Data Analysis
-
Integrate the chromatographic peaks for this compound and the IS.
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the CCs using a weighted (1/x²) linear regression.
-
Determine the concentration of this compound in QC and unknown samples from the calibration curve.
Method Validation
The analytical method should be validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry" or other relevant regulatory guidelines.[1] The validation should assess the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from multiple sources.
-
Calibration Curve: Linearity, range, and accuracy of the calibration standards.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision of the QC samples.
-
Matrix Effect: Assessment of ion suppression or enhancement from the plasma matrix.
-
Recovery: Extraction efficiency of the analyte and IS from plasma.
-
Stability: Stability of the analyte in plasma under various conditions (bench-top, freeze-thaw, long-term storage).
Conclusion
The provided LC-MS/MS protocol offers a robust framework for the quantification of this compound in plasma. Adherence to this protocol and thorough validation will ensure the generation of high-quality data to support preclinical and clinical development programs. The sensitivity and specificity of this method are well-suited for characterizing the pharmacokinetic profile of this compound and informing dose-selection and exposure-response relationships.
References
LSN3353871 solution preparation and stability for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
LSN3353871 is a potent and orally bioavailable small molecule inhibitor of Lipoprotein(a) (Lp(a)) formation.[1][2][3] It functions by binding to the Kringle IV (KIV) domains 5 through 8 of apolipoprotein(a) (apo(a)), thereby disrupting the non-covalent interaction between apo(a) and apolipoprotein B-100 (apoB-100) on low-density lipoprotein (LDL) particles, which is the initial step in Lp(a) assembly.[4][5][6][7] These application notes provide detailed procedures for the preparation and handling of this compound solutions and a protocol for an in vitro Lp(a) assembly assay.
Physicochemical Properties and Storage
This compound is a white to off-white solid.[2][8] Proper storage is crucial to maintain its integrity and activity.
| Property | Value | Source |
| Molecular Formula | C13H18ClNO2 | [1] |
| Molecular Weight | 255.74 | [1] |
| CAS Number | 2565657-20-5 | [1] |
| Appearance | White to off-white solid | [2][8] |
Solution Preparation and Stability
This compound is highly soluble in Dimethyl Sulfoxide (DMSO).[1][2][8] It is recommended to use freshly opened, anhydrous DMSO for solution preparation, as hygroscopic DMSO can negatively impact solubility.[2][8]
Solubility
| Solvent | Maximum Solubility | Molar Equivalent | Notes | Source |
| DMSO | 125 mg/mL | 488.78 mM | Ultrasonic assistance may be required. | [1][2][8] |
Stock Solution Preparation (in DMSO)
To prepare stock solutions of this compound, refer to the table below. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][8]
| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg | Source |
| 1 mM | 3.9102 mL | 19.5511 mL | 39.1022 mL | [1][8] |
| 5 mM | 0.7820 mL | 3.9102 mL | 7.8204 mL | [1][8] |
| 10 mM | 0.3910 mL | 1.9551 mL | 3.9102 mL | [1][3][8] |
Storage and Stability
| Form | Storage Temperature | Duration | Notes | Source |
| Solid Powder | 4°C | 6 Months | Sealed, away from moisture. | [1][2][3][8] |
| Solid Powder | -20°C | 12 Months | Sealed, away from moisture. | [3] |
| In Solvent (DMSO) | -20°C | 1 Month | Sealed, away from moisture. | [1][2][8] |
| In Solvent (DMSO) | -80°C | 6 Months | Sealed, away from moisture. | [1][2][8] |
Signaling Pathway
This compound inhibits the formation of Lp(a) by interfering with the initial non-covalent binding of apo(a) to apoB-100. This is a critical step that precedes the formation of a covalent disulfide bond.
Caption: Inhibition of Lipoprotein(a) formation by this compound.
Experimental Protocols
In Vitro Lipoprotein(a) Assembly Assay
This protocol describes a method to assess the inhibitory effect of this compound on the formation of Lp(a) in vitro. The reported IC50 for this compound in such an assay is 1.69 µM.[1][2][3]
Materials:
-
This compound
-
Purified human apolipoprotein(a) (apo(a))
-
Purified human low-density lipoprotein (LDL) containing apolipoprotein B-100 (apoB-100)
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4)
-
DMSO (anhydrous)
-
96-well microplate (non-binding surface)
-
Microplate reader capable of measuring absorbance or fluorescence for a suitable detection method (e.g., ELISA)
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of final concentrations for testing (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
In a 96-well microplate, add the diluted this compound compounds or vehicle control (Assay Buffer with the same final DMSO concentration).
-
Add purified human apo(a) to each well.
-
Initiate the assembly reaction by adding purified human LDL (apoB-100).
-
The final volume in each well should be consistent (e.g., 100 µL).
-
-
Incubation:
-
Incubate the microplate at a controlled temperature (e.g., 37°C) for a specific duration to allow for Lp(a) formation (e.g., 2-4 hours). The optimal time should be determined empirically.
-
-
Detection of Lp(a) Formation:
-
Quantify the amount of newly formed Lp(a) using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) specific for Lp(a). This typically involves a capture antibody targeting one component (e.g., apoB-100) and a detection antibody targeting the other (e.g., apo(a)).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of Lp(a) formation for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Caption: Experimental workflow for this compound in an in vitro Lp(a) assembly assay.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Lp(a) formation inhibitor | Probechem Biochemicals [probechem.com]
- 4. Discovery of potent small-molecule inhibitors of lipoprotein(a) formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promising results with the daily oral small molecule lipoprotein(a) inhibitor, muvalaplin, in high-risk cardiovascular patients with elevated lipoprotein(a) levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Promising results with the daily oral small molecule lipoprotein(a) inhibitor, muvalaplin, in high-risk cardiovascular patients with elevated lipoprotein(a) levels - Vuorio - Annals of Translational Medicine [atm.amegroups.org]
- 8. medchemexpress.com [medchemexpress.com]
Application Note: A Multi-pronged Strategy for Off-Target Profiling of LSN3353871
Introduction
LSN3353871 is a novel small molecule inhibitor designed to lower circulating levels of Lipoprotein(a) [Lp(a)], a causal risk factor for atherosclerotic cardiovascular disease.[1][2] Its mechanism of action involves binding to the Kringle IV (KIV) domains of apolipoprotein(a) [apo(a)], which disrupts the initial non-covalent interaction between apo(a) and apolipoprotein B-100 (apoB-100), thereby inhibiting the formation of the Lp(a) particle.[2][3][4] While potent and selective for its primary target, a thorough evaluation of potential off-target interactions is critical for preclinical safety assessment and predicting potential clinical side effects.
This application note provides a detailed experimental framework for the comprehensive off-target screening of this compound. The proposed strategy employs a tiered, multi-pronged approach, combining broad, unbiased proteome-wide screens with hypothesis-driven biochemical and cell-based assays to build a robust safety profile. A key potential off-target is human plasminogen, which contains Kringle domains with some homology to those in apo(a), specifically conserving a key binding motif.[4] This protocol outlines methods to identify both expected and unexpected off-target interactions, validate target engagement in a cellular context, and assess the phenotypic consequences of such binding events.
Experimental Strategy Overview
The off-target screening strategy is organized into three tiers, moving from broad discovery to focused validation. This workflow ensures a comprehensive yet resource-efficient approach to identifying and characterizing the selectivity profile of this compound.
References
- 1. Muvalaplin, an Oral Small Molecule Inhibitor of Lipoprotein(a) Formation: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral agents for lowering lipoprotein(a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Promising results with the daily oral small molecule lipoprotein(a) inhibitor, muvalaplin, in high-risk cardiovascular patients with elevated lipoprotein(a) levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Lipoprotein(a) Levels Following LSN3353871 (Muvalaplin) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
LSN3353871, also known as muvalaplin, is an orally administered small molecule inhibitor of lipoprotein(a) (Lp(a)) formation.[1] Its unique mechanism of action, which involves disrupting the non-covalent interaction between apolipoprotein(a) (apo(a)) and apolipoprotein B-100 (apoB-100), presents specific challenges and requirements for the accurate measurement of Lp(a) levels in treated subjects.[1][2] Standard commercially available immunoassays that measure total apo(a) may underestimate the efficacy of muvalaplin, as they can detect both intact Lp(a) particles and circulating, non-functional apo(a) that is not bound to apoB-100.[2]
These application notes provide a comprehensive overview of the recommended techniques for measuring Lp(a) levels after treatment with this compound, with a focus on methods that specifically quantify the intact, atherogenic Lp(a) particle. Detailed protocols for the key recommended assays are provided to guide researchers in obtaining accurate and reliable data.
Data Presentation: Efficacy of this compound (Muvalaplin) in Lowering Lp(a)
The following table summarizes the placebo-adjusted percentage reduction in Lp(a) levels from baseline at week 12 of treatment with various daily doses of muvalaplin, as measured by two different assay types in a phase 2 clinical trial.[3] The "Intact Lp(a) Assay" is the recommended method for accurately assessing the efficacy of muvalaplin.
| Daily Dosage of Muvalaplin | Placebo-Adjusted Lp(a) Reduction (Intact Lp(a) Assay) | Placebo-Adjusted Lp(a) Reduction (Apo(a)-Based Assay) |
| 10 mg | 47.6% | 40.4% |
| 60 mg | 81.7% | 70.0% |
| 240 mg | 85.8% | 68.9% |
Experimental Protocols
Accurate assessment of Lp(a) reduction by this compound (muvalaplin) necessitates the use of assays that specifically measure the intact Lp(a) particle. The following protocols describe two such methods: an isoform-insensitive sandwich immunoassay for intact Lp(a) and a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the absolute quantification of apolipoprotein(a).
Protocol 1: Isoform-Insensitive Sandwich Immunoassay for Intact Lp(a)
This protocol describes a sandwich enzyme-linked immunosorbent assay (ELISA) designed to capture the entire Lp(a) particle by utilizing antibodies against both apo(a) and apoB.[4][5] This method is crucial for distinguishing intact Lp(a) from free apo(a) in samples from subjects treated with this compound.
Materials:
-
High-binding 96-well microplates
-
Monoclonal anti-apo(a) capture antibody (specific to a unique, non-repetitive kringle domain to ensure isoform insensitivity)
-
Biotinylated polyclonal or monoclonal anti-apoB detection antibody
-
Recombinant Lp(a) standard with a known concentration in nmol/L, calibrated against a WHO/IFCC reference material
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Assay Diluent (e.g., PBS with 0.1% BSA)
-
Streptavidin-HRP conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Coating: Dilute the anti-apo(a) capture antibody to the optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL of the antibody solution to each well of the 96-well plate. Incubate overnight at 4°C.
-
Blocking: Aspirate the coating solution and wash the plate three times with Wash Buffer. Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate three times with Wash Buffer. Prepare a standard curve by serially diluting the Lp(a) standard in Assay Diluent. Dilute plasma or serum samples in Assay Diluent. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature with gentle shaking.
-
Detection Antibody Incubation: Wash the plate three times with Wash Buffer. Add 100 µL of the biotinylated anti-apoB detection antibody, diluted in Assay Diluent, to each well. Incubate for 1-2 hours at room temperature with gentle shaking.
-
Streptavidin-HRP Incubation: Wash the plate three times with Wash Buffer. Add 100 µL of Streptavidin-HRP conjugate, diluted in Assay Diluent, to each well. Incubate for 30-60 minutes at room temperature in the dark.
-
Signal Development: Wash the plate five times with Wash Buffer. Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the Lp(a) concentration in the samples by interpolating their absorbance values from the standard curve. Report results in nmol/L.
Protocol 2: LC-MS/MS for Absolute Quantification of Apolipoprotein(a)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is emerging as a reference method for the absolute quantification of proteins.[6][7] This method is independent of antibody binding and isoform size, providing a highly accurate measurement of apo(a) concentration.
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)
-
C18 reverse-phase HPLC column
-
Stable isotope-labeled (SIL) peptide internal standards corresponding to unique proteotypic peptides of apo(a) (not from the KIV-2 repeat region)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate buffer
-
Formic acid
Procedure:
-
Sample Preparation and Protein Denaturation: To a known volume of plasma or serum, add a known amount of the SIL peptide internal standard solution. Denature the proteins by adding a denaturing agent (e.g., urea (B33335) or RapiGest™) and incubating at an elevated temperature.
-
Reduction and Alkylation: Reduce the disulfide bonds by adding DTT and incubating. Alkylate the free sulfhydryl groups by adding IAA and incubating in the dark.
-
Tryptic Digestion: Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration. Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
Sample Cleanup: Acidify the sample with formic acid to stop the digestion and precipitate any remaining denaturant. Centrifuge the sample and collect the supernatant containing the peptides. Further purify the peptides using solid-phase extraction (SPE) if necessary.
-
LC-MS/MS Analysis: Inject the prepared peptide sample into the LC-MS/MS system. Separate the peptides using a gradient of acetonitrile in water with 0.1% formic acid on the C18 column.
-
Data Acquisition: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify the specific transitions for the endogenous apo(a) proteotypic peptides and their corresponding SIL internal standards.
-
Data Analysis: Calculate the ratio of the peak area of the endogenous peptide to the peak area of the SIL internal standard. Determine the absolute concentration of the apo(a) protein by comparing this ratio to a calibration curve generated using a reference material of known apo(a) concentration. Report results in nmol/L.
Mandatory Visualizations
Caption: Mechanism of Lp(a) formation and inhibition by this compound (muvalaplin).
Caption: Experimental workflow for the intact Lp(a) sandwich ELISA.
References
- 1. Muvalaplin, an Oral Small Molecule Inhibitor of Lipoprotein(a) Formation: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promising results with the daily oral small molecule lipoprotein(a) inhibitor, muvalaplin, in high-risk cardiovascular patients with elevated lipoprotein(a) levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantitative LC-MS/MS analysis of 13 apolipoproteins and lipoprotein (a) in human plasma - Analyst (RSC Publishing) DOI:10.1039/D4AN00221K [pubs.rsc.org]
- 4. A sandwich ELISA based on anti-apo(a) and anti-apo B monoclonal antibodies for lipoprotein(a) measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of lipoprotein(a) particles containing various apolipoprotein(a) isoforms by a monoclonal anti-apo(a) capture antibody and a polyclonal anti-apolipoprotein B detection antibody sandwich enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of Lp(a) levels in fresh and frozen plasma using ELISAs with either anti-apo(a) or anti-apoB reporting antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipoprotein(a) quantified by an enzyme-linked immunosorbent assay with monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Lp(a) Inhibitors Using LSN3353871 as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoprotein(a) [Lp(a)] is a significant and independent causal risk factor for atherosclerotic cardiovascular disease (ASCVD) and calcific aortic valve stenosis.[1][2] Unlike other lipoproteins, plasma concentrations of Lp(a) are primarily determined by genetics and are largely unaffected by lifestyle changes or current lipid-lowering therapies.[1] This has led to a focused effort in the pharmaceutical industry to develop potent and specific Lp(a)-lowering agents.
A promising strategy for reducing Lp(a) levels is to inhibit its formation. The assembly of the Lp(a) particle is a two-step process initiated by the non-covalent interaction between apolipoprotein(a) [apo(a)] and apolipoprotein B-100 (apoB-100) on the surface of a low-density lipoprotein (LDL) particle.[1][3] This is followed by the formation of a covalent disulfide bond.[1][3]
Small molecules that can disrupt the initial protein-protein interaction between apo(a) and apoB-100 are therefore attractive candidates for therapeutic intervention. LSN3353871 is a prototype small molecule inhibitor that has been identified through biochemical and biophysical screening.[1] It functions by binding to the Kringle IV type 8 (KIV₈) domain of apo(a), thereby inhibiting the formation of the Lp(a) particle.[1][4]
These application notes provide a detailed protocol for a high-throughput screening (HTS) assay to identify novel inhibitors of Lp(a) formation, using this compound as a reference compound.
Mechanism of Action of this compound and Lp(a) Formation
The formation of Lp(a) is initiated by the binding of the Kringle IV domains 7 and 8 (KIV₇₋₈) of apo(a) to lysine (B10760008) residues on apoB-100.[1][5] this compound specifically targets and binds to the KIV₈ domain of apo(a), sterically hindering its interaction with apoB-100 and thus preventing the initial non-covalent association required for Lp(a) assembly.[1][6]
Signaling Pathway: Lp(a) Assembly and Inhibition by this compound
Caption: Mechanism of Lp(a) formation and inhibition by this compound.
Quantitative Data for this compound and Derivatives
The following table summarizes the in vitro potency of this compound and an optimized multivalent derivative, highlighting the significant increase in inhibitory activity achieved through chemical optimization.
| Compound | Description | IC₅₀ (Lp(a) Formation Assay) | Binding Affinity (Kd to apo(a) KIV₈) |
| This compound | Monomeric Prototype Inhibitor | 1.69 µM[1] | 756 nM[1] |
| LSN3374443 | Optimized Monomeric Ligand | 36 nM[4] | Not Reported |
| LY3473329 (muvalaplin) | Dimeric Inhibitor | 0.18 nM[1] | Not Reported |
High-Throughput Screening Protocol for Lp(a) Formation Inhibitors
This protocol describes a sandwich enzyme-linked immunosorbent assay (ELISA) designed for the high-throughput screening of small molecule inhibitors of the apo(a)-apoB-100 interaction.[1]
Materials and Reagents
-
96-well polypropylene (B1209903) plates
-
Conditioned Media:
-
HepG2 cell conditioned medium (source of apoB-100 containing lipoproteins)
-
HEK293 cell conditioned medium containing recombinant apo(a)
-
-
Test Compounds: Library of small molecules dissolved in DMSO.
-
Reference Inhibitor: this compound (stock solution in DMSO).
-
Stop Solution: 6-aminocaproic acid.
-
Capture Antibody: Polyclonal goat anti-apo(a) antibody.
-
Detection Antibody: Biotin-conjugated polyclonal goat anti-apoB antibody.
-
Streptavidin-HRP
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Wash Buffer: PBS with 0.05% Tween-20.
-
Blocking Buffer: PBS with 1% BSA.
-
Plate Reader: Capable of measuring absorbance at 450 nm.
Experimental Workflow
Caption: High-throughput screening workflow for Lp(a) inhibitors.
Step-by-Step Procedure
Part 1: Lp(a) Formation Reaction
-
Compound Plating: In a 96-well polypropylene plate, add 1 µL of test compounds, this compound (as a positive control for inhibition), and DMSO (as a vehicle control) to the respective wells. A typical concentration range for this compound would be from 0.01 µM to 100 µM to generate a dose-response curve.
-
Reagent Addition: Add equal volumes of HepG2 and apo(a)-HEK293 conditioned media to each well.
-
Incubation: Incubate the plate at 37°C for 2 hours to allow for the formation of Lp(a) particles.
-
Stopping the Reaction: Terminate the reaction by adding 6-aminocaproic acid to each well. This compound is a lysine analog that will saturate the lysine-binding sites on apo(a) and prevent further interaction with apoB-100.
Part 2: Sandwich ELISA for Lp(a) Detection
-
Plate Coating: Coat the wells of a 96-well ELISA plate with the anti-apo(a) capture antibody overnight at 4°C.
-
Blocking: Wash the plate with Wash Buffer and block any remaining non-specific binding sites with Blocking Buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and transfer the reaction mixtures from the polypropylene plate to the corresponding wells of the coated ELISA plate. Incubate for 2 hours at room temperature to allow the capture of Lp(a) particles.
-
Detection Antibody Incubation: Wash the plate and add the biotin-conjugated anti-apoB detection antibody to each well. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature.
-
Signal Development: Wash the plate and add TMB substrate. Allow the color to develop in the dark.
-
Readout: Stop the reaction with a stop solution (e.g., 1 M H₂SO₄) and measure the absorbance at 450 nm using a microplate reader.
Data Analysis
-
Calculate Percent Inhibition: The percentage of Lp(a) formation inhibition for each test compound concentration can be calculated using the following formula:
% Inhibition = [1 - (Absorbancesample - Absorbanceblank) / (Absorbancevehicle - Absorbanceblank)] x 100
-
Absorbancesample: Absorbance of the well with the test compound.
-
Absorbancevehicle: Absorbance of the well with DMSO (0% inhibition).
-
Absorbanceblank: Absorbance of a well with no apo(a) or no apoB-100 (background).
-
-
Determine IC₅₀: For active compounds and the this compound reference, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
The provided application notes and protocols offer a robust framework for the high-throughput screening and identification of novel small molecule inhibitors of Lp(a) formation. By utilizing the well-characterized prototype inhibitor this compound as a reference, researchers can validate their assay performance and effectively identify and characterize new lead compounds for the development of therapies to address the cardiovascular risk associated with elevated Lp(a) levels.
References
- 1. Discovery of potent small-molecule inhibitors of lipoprotein(a) formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, function, and genetics of lipoprotein (a) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ELISA Protocol [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of potent small-molecule inhibitors of lipoprotein(a) formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: LSN3353871 Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LSN3353871, focusing on challenges related to its solubility in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
Q2: I am observing precipitation of this compound when I dilute my DMSO stock into aqueous assay buffer. What could be the cause?
A2: This is a common issue for compounds with low aqueous solubility. When the DMSO stock of this compound is diluted into an aqueous buffer, the solvent environment changes polarity, causing the compound to crash out of solution. The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to minimize solvent effects on the biological system. However, this low final DMSO concentration may not be sufficient to keep this compound dissolved if the compound's aqueous solubility is very low.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent inhibitor of lipoprotein(a) (Lp(a)) formation.[4][5] It functions by binding to the Kringle IV (KIV) domains of apolipoprotein(a) (apo(a)), specifically KIV8, KIV7-8, and KIV5-8, with high affinity.[1][3][4] This binding disrupts the initial non-covalent interaction between apo(a) and apolipoprotein B-100 (apoB-100), which is the first step in Lp(a) assembly.[6][7] The half-maximal inhibitory concentration (IC50) for the disruption of Lp(a) formation in an in vitro assembly assay is 1.69 µM.[1][3][4][5]
Troubleshooting Guide
Issue: this compound Precipitates in Aqueous Buffer
Table 1: Initial Troubleshooting Steps
| Step | Action | Rationale |
| 1 | Visually Inspect Stock Solution | Ensure your this compound stock solution in DMSO is clear and free of particulates before dilution. |
| 2 | Optimize Final DMSO Concentration | While aiming for a low final DMSO concentration, you can test a slightly higher, yet biologically acceptable, concentration (e.g., up to 1%) to see if it improves solubility. |
| 3 | Pre-warm Aqueous Buffer | Warming the assay buffer to 37°C before adding the this compound stock solution can sometimes improve solubility. |
| 4 | Modify Dilution Method | Instead of adding the stock directly to the final volume, try adding the stock to a smaller volume of buffer first and then bringing it to the final volume. Vortexing during dilution can also help. |
Advanced Solubility Enhancement Protocols
If the initial troubleshooting steps are unsuccessful, more advanced techniques may be required. Below are detailed protocols for several common methods to improve the solubility of hydrophobic compounds like this compound for in vitro assays.
Protocol 1: Use of Co-solvents
Co-solvents can be used to increase the solubility of a compound in an aqueous solution.
Table 2: Common Co-solvents for In Vitro Assays
| Co-solvent | Typical Starting Concentration | Notes |
| Ethanol | 1-5% | Can be toxic to cells at higher concentrations. |
| Polyethylene glycol 400 (PEG 400) | 1-10% | Generally well-tolerated by many cell lines. |
| Propylene glycol | 1-5% | Another commonly used, low-toxicity co-solvent. |
Experimental Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Prepare a series of your aqueous assay buffer containing different concentrations of the chosen co-solvent (e.g., 1%, 2%, 5%, and 10% PEG 400).
-
Add the this compound DMSO stock to each co-solvent-containing buffer to achieve the desired final concentration.
-
Visually inspect for precipitation immediately and after a period of incubation at the assay temperature (e.g., 1-2 hours).
-
Important: Run a vehicle control with the same concentration of co-solvent and DMSO to assess any effects on your assay system.
Protocol 2: Use of Surfactants/Detergents
Non-ionic surfactants can aid in solubilizing hydrophobic compounds at concentrations below their critical micelle concentration (CMC).
Table 3: Common Surfactants for In Vitro Assays
| Surfactant | Typical Starting Concentration | Notes |
| Tween® 20 | 0.01 - 0.1% | Commonly used in enzyme assays. Can be cytotoxic.[8] |
| Tween® 80 | 0.01 - 0.1% | Similar to Tween® 20. |
| Pluronic® F-68 | 0.02 - 0.2% | Often used in cell culture to reduce shear stress and has low cytotoxicity. |
Experimental Protocol:
-
Prepare a stock solution of the chosen surfactant in your aqueous assay buffer.
-
Prepare your assay buffer containing the desired final concentration of the surfactant.
-
Add the this compound DMSO stock to the surfactant-containing buffer.
-
Vortex gently and visually inspect for precipitation.
-
Important: A vehicle control containing the surfactant and DMSO is essential to determine any effects on the assay.
Protocol 3: pH Adjustment
The solubility of ionizable compounds can be significantly influenced by the pH of the solution. The chemical structure of this compound (C13H18ClNO2) suggests it may have ionizable groups.[1]
Experimental Protocol:
-
Determine the pKa of this compound (if not known, this may require computational prediction or experimental determination).
-
Prepare a series of your assay buffer with pH values adjusted to be at least 1-2 units above the pKa (for an acidic compound) or below the pKa (for a basic compound).
-
Attempt to dissolve this compound directly in these pH-adjusted buffers or dilute the DMSO stock into them.
-
Important: Ensure that the altered pH does not negatively impact your biological assay. A pH control is necessary.
Visualizing Experimental Workflows
Caption: Workflow for improving this compound solubility.
Signaling Pathway Context
This compound inhibits the formation of Lipoprotein(a). The diagram below illustrates the assembly of Lp(a) and the point of inhibition by this compound.
Caption: this compound inhibits the initial non-covalent interaction in Lp(a) assembly.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of potent small-molecule inhibitors of lipoprotein(a) formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Lp(a) formation inhibitor | Probechem Biochemicals [probechem.com]
- 6. Promising results with the daily oral small molecule lipoprotein(a) inhibitor, muvalaplin, in high-risk cardiovascular patients with elevated lipoprotein(a) levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muvalaplin, an Oral Small Molecule Inhibitor of Lipoprotein(a) Formation: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of LSN3353871 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing LSN3353871 in cell culture while minimizing potential off-target effects. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor and a prototype for the clinical candidate muvalaplin (B12399671). Its primary mechanism of action is the inhibition of lipoprotein(a) (Lp(a)) formation.[1][2] It achieves this by disrupting the initial non-covalent interaction between apolipoprotein(a) (apo(a)) and apolipoprotein B-100 (apoB-100), which is the first step in Lp(a) assembly in the liver.[1]
Q2: What are the known or potential off-target effects of this compound?
The most well-documented potential off-target of this compound and its successor, muvalaplin, is plasminogen. This is due to the high degree of homology between the Kringle IV domains of apo(a) and plasminogen.[1][2] While studies with muvalaplin in humans have shown minimal effects on plasminogen levels or activity, it is a critical parameter to monitor in preclinical cell culture experiments, especially at higher concentrations of this compound.[1][2][3] Other potential off-target effects are not well-characterized in publicly available literature and would need to be determined empirically.
Q3: How can I determine the optimal concentration of this compound for my experiments while minimizing off-target effects?
The optimal concentration should be determined by performing a dose-response experiment. This involves treating your cells with a range of this compound concentrations and measuring both the desired on-target effect (e.g., reduction in Lp(a) secretion) and potential off-target effects or cytotoxicity. The goal is to identify the lowest concentration that produces the maximal on-target effect with minimal off-target engagement or impact on cell viability.[4][5][6]
Q4: What are the initial signs of potential off-target effects in my cell culture experiments?
Common indicators of off-target effects include:
-
Unexpected phenotypes: Observing cellular changes that are not consistent with the known function of Lp(a) inhibition.[4]
-
High cytotoxicity: Significant cell death at concentrations required to see the on-target effect.[5]
-
Discrepancies with genetic validation: The phenotype observed with this compound differs from that seen when the target (apo(a)) is knocked down or knocked out using techniques like siRNA or CRISPR.[5][7]
-
Inconsistent results with structurally different inhibitors: If another compound targeting the same mechanism produces a different phenotype, it may suggest off-target effects of one or both compounds.[5]
Troubleshooting Guide
| Observed Problem | Possible Cause | Suggested Solution |
| High levels of cell death at effective concentrations. | 1. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. 2. Off-target toxicity: this compound may be interacting with other essential cellular proteins. | 1. Ensure the final solvent concentration is below 0.5% and include a vehicle-only control. 2. Perform a dose-response curve to determine the therapeutic window. Test in a cell line that does not express apo(a) to see if toxicity persists.[5] |
| Observed phenotype does not match expected on-target effect (Lp(a) reduction). | 1. Off-target effects: The compound may be modulating other signaling pathways. 2. Compound instability: The compound may be degrading in the cell culture medium over time. | 1. Validate on-target engagement using a cellular thermal shift assay (CETSA). Perform pathway analysis (e.g., Western blot for key signaling proteins) to identify affected off-target pathways. 2. Assess the stability of this compound in your specific cell culture medium and conditions using methods like HPLC. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Inconsistent cell density, passage number, or cell health. 2. Compound preparation: Inconsistent inhibitor concentration due to improper dissolution or storage. | 1. Standardize cell seeding density and use cells within a consistent passage number range. 2. Prepare fresh stock solutions of this compound and ensure complete solubilization. Store aliquots at -80°C to avoid freeze-thaw cycles. |
| No on-target effect observed. | 1. Incorrect concentration: The concentration of this compound used may be too low. 2. Cell line suitability: The chosen cell line may not produce detectable levels of Lp(a). | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Confirm that your cell line (e.g., HepG2) expresses and secretes apo(a) and apoB-100, the components of Lp(a). |
Data Presentation
Table 1: Example Dose-Response Data for this compound in HepG2 Cells
| This compound Conc. (µM) | % Lp(a) Inhibition (On-Target) | % Cell Viability (Toxicity) | % Plasminogen Activity (Off-Target) |
| 0 (Vehicle) | 0 | 100 | 100 |
| 0.1 | 15 | 98 | 99 |
| 0.5 | 45 | 95 | 97 |
| 1 | 70 | 92 | 95 |
| 5 | 85 | 80 | 85 |
| 10 | 88 | 60 | 75 |
| 50 | 90 | 20 | 50 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target and Off-Target Effects
Objective: To determine the effective concentration (EC50) of this compound for Lp(a) inhibition and assess its impact on cell viability and plasminogen activity.
Methodology:
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in cell culture medium. The concentration range should span from sub-nanomolar to micromolar concentrations.
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO at the highest concentration used).
-
Incubation: Incubate the cells for a predetermined duration (e.g., 24, 48, or 72 hours).
-
On-Target Readout (Lp(a) ELISA): Collect the cell culture supernatant and quantify the concentration of secreted Lp(a) using a commercially available ELISA kit.
-
Toxicity Readout (Cell Viability Assay): In a parallel plate, assess cell viability using an assay such as MTT or a commercial kit like CellTiter-Glo®.
-
Off-Target Readout (Plasminogen Activity Assay): Use a commercially available chromogenic assay to measure plasminogen activity in the cell culture supernatant or cell lysate.
-
Data Analysis: Plot the percentage of Lp(a) inhibition, cell viability, and plasminogen activity against the log of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 for each parameter.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to its intended target (apo(a)) and potential off-targets in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations and a vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein (apo(a)) and a potential off-target protein (plasminogen) remaining in the soluble fraction using Western blot or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[5]
Visualizations
Caption: Mechanism of action of this compound in inhibiting Lp(a) assembly.
Caption: A workflow for systematically minimizing and validating off-target effects.
Caption: A logical flowchart for troubleshooting unexpected experimental outcomes.
References
- 1. Promising results with the daily oral small molecule lipoprotein(a) inhibitor, muvalaplin, in high-risk cardiovascular patients with elevated lipoprotein(a) levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muvalaplin, an Oral Small Molecule Inhibitor of Lipoprotein(a) Formation: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing the clinical progress of muvalaplin for reducing lipoprotein(a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing LSN3353871 for Maximal Lp(a) Inhibition
Welcome to the technical support center for researchers utilizing LSN3353871 to investigate the inhibition of Lipoprotein(a) [Lp(a)]. This resource provides troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective use of this small molecule inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that disrupts the formation of Lp(a). It functions by binding to the Kringle IV (KIV) domains 7 and 8 of apolipoprotein(a) [apo(a)], which prevents the initial non-covalent interaction between apo(a) and apolipoprotein B-100 (apoB-100) on low-density lipoprotein (LDL) particles. This inhibition of the first step of Lp(a) assembly ultimately leads to a reduction in circulating Lp(a) levels.[1][2][3][4][5]
Q2: What is the relationship between this compound and muvalaplin (B12399671)?
A2: this compound is a prototype compound that demonstrated the feasibility of inhibiting Lp(a) formation with a small molecule.[3] Muvalaplin (formerly LY3473329) is a more potent, multivalent successor to this compound.[3][5] While structurally related, muvalaplin has been further optimized for clinical development. The experimental principles and troubleshooting advice provided here for this compound are generally applicable to muvalaplin and other similar small molecule inhibitors of Lp(a) formation.
Q3: What are the recommended storage and handling conditions for this compound?
A3: For optimal stability, this compound should be stored as a solid at 4°C, sealed, and away from moisture. In solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q4: How do I prepare this compound for in vitro and in vivo experiments?
A4: this compound is soluble in DMSO. For in vitro experiments, prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. For in vivo studies in mice, this compound can be administered via oral gavage. The compound should be formulated in a suitable vehicle, ensuring a homogenous and stable suspension.
Q5: What are the potential off-target effects of this compound, and how can I control for them?
A5: A potential off-target for molecules binding to apo(a) Kringle domains is plasminogen, due to structural homology.[1][3][4] While studies on the more advanced compound, muvalaplin, suggest species-specific differences in plasminogen interaction, with no significant effects observed in humans, it is a crucial parameter to consider.[3] To control for off-target effects, it is recommended to:
-
Include a structurally related but inactive control compound in your experiments, if available.
-
Perform a rescue experiment by overexpressing the target protein to see if the phenotype is reversed.
-
Use a secondary, structurally distinct inhibitor of the same target to confirm that the observed effects are consistent.
-
For in vivo studies, monitor for any unexpected adverse effects.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no Lp(a) inhibition observed | 1. Incorrect compound concentration: Calculation error or degradation of the compound. 2. Suboptimal assay conditions: Incorrect incubation times or reagent concentrations. 3. Cell health issues: Cells are not healthy or are at a high passage number. | 1. Verify the concentration of your this compound stock solution. Prepare fresh dilutions for each experiment. 2. Optimize incubation times and reagent concentrations. Refer to the detailed protocol below. 3. Ensure you are using healthy, low-passage cells. Perform a cell viability assay to confirm the non-toxic concentration range of this compound. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell distribution in the plate. 2. Pipetting errors: Inaccurate dispensing of compound or reagents. 3. Compound precipitation: The compound may be precipitating out of solution at the working concentration. | 1. Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. 2. Calibrate your pipettes regularly. Use fresh tips for each addition. 3. Visually inspect the working solution for any precipitate. If necessary, sonicate briefly or prepare fresh dilutions. |
| Unexpected changes in cell morphology or viability | 1. Cytotoxicity of this compound: The concentration used may be too high. 2. Solvent toxicity: The final concentration of DMSO may be toxic to the cells. 3. Off-target effects: The compound may be interacting with other cellular pathways. | 1. Perform a dose-response curve to determine the IC50 and a separate cell viability assay (e.g., MTT) to determine the cytotoxic concentration. 2. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically ≤ 0.1%). Include a vehicle control (media with the same concentration of DMSO without the inhibitor). 3. Investigate potential off-target effects as described in the FAQs. |
Lp(a) Measurement (ELISA)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background | 1. Insufficient washing: Residual reagents remaining in the wells. 2. Antibody concentration too high: Non-specific binding of the detection antibody. 3. Blocking step ineffective: Incomplete blocking of non-specific binding sites. | 1. Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. 2. Titrate the detection antibody to the optimal concentration. 3. Use a different blocking buffer or increase the blocking incubation time. |
| No or weak signal | 1. Reagent degradation: Improper storage of antibodies or substrate. 2. Incorrect reagent preparation: Errors in dilution of antibodies or standards. 3. Insufficient incubation times: Incubation times are too short for optimal binding. | 1. Check the expiration dates and storage conditions of all reagents. 2. Double-check all calculations and dilutions. Prepare fresh reagents. 3. Increase the incubation times for antibody and substrate steps. |
| High coefficient of variation (CV) between replicates | 1. Inconsistent pipetting: Variation in the volume of samples, standards, or reagents. 2. Plate not washed uniformly: Inconsistent washing across the plate. 3. Temperature gradients: Uneven temperature across the plate during incubation. | 1. Use a calibrated multichannel pipette. Change tips for each sample and standard. 2. Ensure all wells are filled and aspirated completely during washing. 3. Allow all reagents to come to room temperature before use. Incubate the plate in a temperature-controlled environment. |
| Results affected by apo(a) isoform size | 1. Assay design: The ELISA kit may be sensitive to the size of the apo(a) isoform. | 1. Use an isoform-insensitive Lp(a) assay. These assays typically use a capture antibody that recognizes a unique epitope on apo(a) that is not part of the variable Kringle IV type 2 repeats.[6] |
Data Presentation
Table 1: In Vitro Lp(a) Inhibition with this compound
| Parameter | Value |
| Binding Affinity (Kd) | |
| KIV8 | 756 nM |
| KIV7-8 | 605 nM |
| KIV5-8 | 423 nM |
| In Vitro Lp(a) Assembly Inhibition (IC50) | 1.69 µM |
Data from in vitro binding and assembly assays.[3]
Table 2: In Vivo Lp(a) Reduction with this compound
| Animal Model | Dose | Lp(a) Reduction |
| Human Lp(a) Transgenic Mice | 14 mg/kg twice daily (ED50) | Up to 78% |
| Cynomolgus Monkeys | 20 mg/kg twice daily | Up to 40% |
Data from preclinical in vivo studies.[3]
Experimental Protocols
In Vitro Lp(a) Formation Inhibition Assay
This protocol is adapted from established methods for assessing the in vitro assembly of Lp(a).[2][7]
Materials:
-
Purified human LDL
-
Recombinant human apolipoprotein(a) [apo(a)]
-
This compound stock solution (10 mM in DMSO)
-
Assay buffer (e.g., PBS with calcium and magnesium)
-
96-well microplate
-
Lp(a) ELISA kit (isoform-insensitive)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (assay buffer with the same final concentration of DMSO).
-
Add a fixed concentration of apo(a) to each well of the 96-well plate.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Incubate for 30 minutes at 37°C to allow the inhibitor to bind to apo(a).
-
Add a fixed concentration of LDL to each well to initiate the Lp(a) assembly reaction.
-
Incubate for 18 hours at 37°C.
-
Quantify the amount of newly formed Lp(a) in each well using an isoform-insensitive Lp(a) ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
In Vivo Lp(a) Inhibition in Human Lp(a) Transgenic Mice
This protocol provides a general framework for in vivo studies. Specifics may need to be optimized based on the transgenic mouse model used.[8][9]
Materials:
-
Human Lp(a) transgenic mice
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Lp(a) ELISA kit (isoform-insensitive)
Procedure:
-
Acclimatize the mice to the housing conditions for at least one week.
-
Randomly assign mice to different treatment groups (vehicle control and various doses of this compound).
-
Collect baseline blood samples from all mice via tail vein or retro-orbital sinus.
-
Prepare the dosing solutions of this compound in the vehicle. Ensure a homogenous suspension.
-
Administer the assigned treatment to each mouse daily via oral gavage for the duration of the study (e.g., 14 days).
-
Monitor the health and body weight of the mice regularly.
-
At the end of the treatment period, collect final blood samples.
-
Separate plasma from the blood samples by centrifugation.
-
Measure the Lp(a) concentration in the plasma samples using an isoform-insensitive Lp(a) ELISA kit.
-
Calculate the percentage change in Lp(a) levels from baseline for each mouse.
-
Compare the Lp(a) reduction in the this compound-treated groups to the vehicle control group to determine the in vivo efficacy.
Mandatory Visualizations
Caption: Mechanism of Lp(a) formation and inhibition by this compound.
Caption: General experimental workflows for in vitro and in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors for the in vitro assembly of Lp(a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of potent small-molecule inhibitors of lipoprotein(a) formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent small-molecule inhibitors of lipoprotein(a) formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral agents for lowering lipoprotein(a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The ins and outs of lipoprotein(a) assay methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. LPA disruption with AAV-CRISPR potently lowers plasma apo(a) in transgenic mouse model: A proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-level lipoprotein [a] expression in transgenic mice: evidence for oxidized phospholipids in lipoprotein [a] but not in low density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in LSN3353871 Experiments
Welcome to the technical support center for LSN3353871, a novel small molecule inhibitor of Lipoprotein(a) [Lp(a)] formation. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies that may arise during experiments with this compound.
This compound is a prototype compound for muvalaplin, which acts by inhibiting the interaction between apolipoprotein(a) (apo(a)) and apolipoprotein B-100 (apoB-100), a critical step in the assembly of Lp(a).[1][2][3] This guide provides troubleshooting advice for common in vitro and in vivo experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that disrupts the formation of Lp(a) by blocking the initial noncovalent interaction between apo(a) and apoB-100.[2] This prevents the subsequent covalent disulfide bond formation, thereby inhibiting the assembly of mature Lp(a) particles.[1]
Q2: What are the key experimental readouts for assessing this compound activity?
A2: The primary experimental readouts include direct measurement of the inhibition of apo(a)-apoB-100 interaction in biochemical assays, quantification of secreted Lp(a) levels from hepatocyte-based cell models, and measurement of plasma Lp(a) concentrations in animal models.
Q3: My in vitro biochemical assay results are inconsistent. What are the potential causes?
A3: Inconsistencies in biochemical assays can stem from several factors, including the stability of this compound, the purity and activity of the recombinant apo(a) and apoB-100 proteins, buffer conditions (pH, ionic strength), and the presence of interfering substances. It is also crucial to ensure that the assay format is sensitive enough to detect subtle changes in protein-protein interactions.
Q4: I am observing high variability in Lp(a) secretion in my cell-based assays. Why might this be happening?
A4: High variability in cell-based assays can be due to cell line instability, passage number, cell health and confluency, batch-to-batch variation in serum or other media components, and inconsistent treatment times with this compound. The genetic background of the cell line and its endogenous expression levels of apo(a) and apoB-100 are also critical factors.
Q5: My in vivo experiments with this compound in transgenic mice show variable reductions in Lp(a) levels. What should I investigate?
A5: Variability in animal studies can be influenced by the specific transgenic mouse model used, the formulation and route of administration of this compound, the pharmacokinetic properties of the compound, and individual animal differences in metabolism and drug clearance.[4][5][6][7][8] Diet and housing conditions can also play a role.
Troubleshooting Guides
In Vitro Biochemical Assays
| Observed Issue | Potential Cause | Troubleshooting Step | Expected Outcome |
| High background signal | Non-specific binding of proteins or detection antibodies to the plate/beads. | Increase the number of wash steps. Optimize blocking buffer concentration and incubation time. | Reduced background signal and improved signal-to-noise ratio. |
| Low signal or no inhibition | Inactive recombinant proteins. Incorrect assay buffer conditions. This compound degradation. | Test the activity of individual protein components. Optimize buffer pH and salt concentration. Prepare fresh this compound solutions. | Restoration of expected signal and dose-dependent inhibition. |
| Poor dose-response curve | Suboptimal concentration range of this compound tested. Compound precipitation at high concentrations. | Perform a wider range of serial dilutions. Visually inspect for precipitation and consider using a solubility-enhancing agent. | A clear sigmoidal dose-response curve with a well-defined IC50 value. |
Cell-Based Assays
| Observed Issue | Potential Cause | Troubleshooting Step | Expected Outcome |
| High well-to-well variability | Inconsistent cell seeding density. Edge effects in the culture plate. | Use a multichannel pipette for cell seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. | Reduced variability and more consistent Lp(a) secretion levels across replicate wells. |
| Low or no reduction in secreted Lp(a) | Low expression of apo(a) or apoB-100 in the cell line. This compound is not cell-permeable. | Confirm the expression of target proteins by western blot or qPCR. Test for compound uptake using cellular thermal shift assays or mass spectrometry. | Selection of a more appropriate cell model or modification of the compound for better cell permeability. |
| Cell toxicity at effective concentrations | Off-target effects of this compound. | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel. Test a structurally unrelated inhibitor of the same target if available. | Determination of the therapeutic window and identification of potential off-target liabilities. |
In Vivo Animal Studies
| Observed Issue | Potential Cause | Troubleshooting Step | Expected Outcome |
| High inter-animal variability in plasma Lp(a) levels | Genetic drift in the transgenic mouse colony. Inconsistent drug administration. | Genotype the animals to confirm the presence and expression of the human apo(a) transgene. Ensure consistent dosing technique and volume. | Reduced variability in baseline Lp(a) levels and response to treatment. |
| Lack of efficacy | Poor bioavailability of this compound. Rapid metabolism and clearance. | Perform pharmacokinetic studies to determine the plasma concentration of this compound over time. Consider optimizing the drug formulation or dosing regimen. | Correlation between drug exposure and the observed pharmacodynamic effect on Lp(a) levels. |
| Adverse effects observed in treated animals | On-target or off-target toxicity. | Perform a dose-range finding study to identify the maximum tolerated dose. Conduct histopathological analysis of major organs. | Establishment of a safe and effective dose for subsequent efficacy studies. |
Experimental Protocols
Protocol 1: In Vitro Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Apo(a)-ApoB-100 Interaction
-
Reagents: Recombinant human apo(a) (kringle IV type 2 repeats) tagged with terbium (Tb), recombinant human apoB-100 (low-density lipoprotein) labeled with d2, HTRF assay buffer (50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4), this compound stock solution in DMSO.
-
Procedure:
-
Prepare serial dilutions of this compound in HTRF assay buffer.
-
In a 384-well plate, add 5 µL of the this compound dilution or vehicle (DMSO in assay buffer).
-
Add 5 µL of the Tb-labeled apo(a) solution.
-
Add 5 µL of the d2-labeled apoB-100 solution.
-
Incubate for 2 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader at 620 nm (donor emission) and 665 nm (acceptor emission).
-
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Quantification of Secreted Lp(a) from HepG2 Cells
-
Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% non-essential amino acids.
-
Procedure:
-
Seed HepG2 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Wash the cells with serum-free medium.
-
Treat the cells with various concentrations of this compound in serum-free medium for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of Lp(a) in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the Lp(a) concentration to the total protein content of the cell lysate from each well. Express the results as a percentage of the vehicle-treated control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General troubleshooting workflow for inconsistent results.
References
- 1. Promising results with the daily oral small molecule lipoprotein(a) inhibitor, muvalaplin, in high-risk cardiovascular patients with elevated lipoprotein(a) levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muvalaplin, an Oral Small Molecule Inhibitor of Lipoprotein(a) Formation: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral agents for lowering lipoprotein(a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intrinsic and Extrinsic Pharmacokinetic Variability of Small Molecule Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intraindividual Pharmacokinetic Variability: Focus on Small-Molecule Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Variability in bioavailability of small molecular tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intrinsic and Extrinsic Pharmacokinetic Variability of Small Molecule Targeted Cancer Therapy | Semantic Scholar [semanticscholar.org]
- 8. Pharmacokinetic Variability – Pharmacokinetics [sepia2.unil.ch]
LSN3353871 Technical Support Center: Troubleshooting Stock Solution Precipitation
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to address precipitation of LSN3353871 in stock solutions. Below are troubleshooting guides and frequently asked questions to ensure the integrity and usability of your compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and concentration for this compound stock solutions?
A1: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). It has a high solubility in DMSO, reaching up to 125 mg/mL (488.78 mM).[1][2] However, preparing a stock solution at such a high concentration may increase the risk of precipitation. It is advisable to prepare stock solutions at a concentration that is appropriate for your experimental needs, for example, 10 mM.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: this compound stock solutions should be stored under the following conditions to minimize degradation and precipitation:
-
-80°C: for long-term storage, stable for up to 6 months.[1][2]
-
-20°C: for short-term storage, stable for up to 1 month.[1][2]
It is crucial to store the solutions in tightly sealed vials to prevent moisture absorption.[1][2] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[2][3]
Q3: Why has my this compound stock solution precipitated?
A3: Precipitation of this compound in a stock solution can be attributed to several factors:
-
Improper Storage: Storing the solution at temperatures higher than recommended or for longer than the specified duration can lead to instability and precipitation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can decrease the compound's stability and solubility.[4]
-
Solvent Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in the DMSO can significantly reduce the solubility of this compound, causing it to precipitate.[2][5] It is recommended to use newly opened, anhydrous DMSO.[2][5]
-
High Concentration: While this compound is highly soluble in DMSO, preparing solutions at or near its solubility limit can make it more susceptible to precipitation with slight changes in temperature or solvent quality.
Troubleshooting Guide: this compound Precipitation
If you observe precipitation in your this compound stock solution, follow these steps to attempt to redissolve the compound and prevent future occurrences.
Experimental Protocol: Re-solubilizing Precipitated this compound
-
Visual Inspection: Confirm the presence of solid precipitate in the vial.
-
Gentle Warming: Warm the vial to room temperature (20-25°C). Do not use excessive heat, as it may degrade the compound.
-
Vortexing: Vigorously vortex the solution for 1-2 minutes to see if the precipitate redissolves.
-
Sonication: If vortexing is insufficient, place the vial in a bath sonicator for 5-10 minutes.[1][2] The ultrasonic waves can help break up the precipitate and facilitate dissolution.
-
Solvent Addition (Use with Caution): If precipitation persists, it may indicate that the solution is supersaturated. You can try adding a small volume of fresh, anhydrous DMSO to dilute the concentration. However, this will alter the final concentration of your stock solution, which must be recalculated.
-
Purity Check (Recommended): If the compound has been stored improperly for an extended period, consider verifying its integrity using an appropriate analytical method (e.g., HPLC) after redissolving.
Troubleshooting Workflow
Caption: Troubleshooting workflow for precipitated this compound stock solutions.
Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₈ClNO₂ | [1][2] |
| Molecular Weight | 255.74 g/mol | [1][2] |
| Solvent | DMSO | [1][2] |
| Solubility in DMSO | 125 mg/mL (488.78 mM) | [1][2] |
| Long-term Storage | -80°C for up to 6 months | [1][2] |
| Short-term Storage | -20°C for up to 1 month | [1][2] |
Experimental Protocol: Preparation of this compound Stock Solution
To minimize the risk of precipitation, follow these best practices when preparing your this compound stock solution.
-
Centrifuge the Vial: Before opening, briefly centrifuge the vial containing the powdered this compound to ensure all the powder is at the bottom.[3]
-
Use High-Quality Solvent: Use a new, unopened bottle of anhydrous (dry) DMSO to prepare the stock solution.[2][5]
-
Calculate Required Volume: Determine the volume of DMSO needed to achieve your desired stock concentration. For example, to make a 10 mM stock solution from 1 mg of this compound (MW: 255.74), you would add 391.02 µL of DMSO.
-
Dissolution: Add the calculated volume of DMSO to the vial. Cap the vial tightly and vortex thoroughly. If the compound does not fully dissolve, sonicate the vial for 5-10 minutes.[1][2]
-
Aliquoting: Once the this compound is completely dissolved, dispense the stock solution into smaller, single-use aliquots in tightly sealed vials. This will prevent contamination and degradation from repeated freeze-thaw cycles.[3]
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and solvent. Store the aliquots at -80°C for long-term storage or -20°C for short-term use.[1][2]
References
Technical Support Center: Refining LSN3353871 Administration Protocol in Mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the oral administration of LSN3353871 in mice. It includes detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges that may arise during preclinical studies.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent, orally bioavailable small molecule inhibitor of lipoprotein(a) (Lp(a)) formation.[1] Its mechanism of action involves disrupting the interaction between apolipoprotein(a) (apo(a)) and apolipoprotein B-100 (apoB-100), which is a critical step in the assembly of Lp(a) particles.[2][3] Specifically, this compound binds to the Kringle IV (KIV) domains 7 and 8 of apo(a), preventing its association with apoB-100.[1][3][4]
2. What is the recommended route of administration for this compound in mice?
Based on preclinical data, the recommended route of administration for this compound in mice is oral gavage.[2] This method allows for precise dosage delivery.
3. What is a suitable vehicle for formulating this compound for oral administration?
This compound is a poorly water-soluble compound. Therefore, a suitable vehicle is required to ensure its proper suspension and bioavailability. A common and effective vehicle for such compounds is a mixture of 0.5% carboxymethylcellulose (CMC), 0.25% Tween 80, and 0.025% antifoam in purified water.
4. What is a typical dosing regimen for this compound in mice?
Preclinical studies have utilized a twice-daily (BID) oral administration schedule for this compound in mice. The specific dose will depend on the experimental objectives, but a dose-dependent reduction in Lp(a) levels has been observed.[2]
5. What are the expected outcomes of this compound administration in appropriate mouse models?
In transgenic mice expressing human Lp(a), oral administration of this compound is expected to lead to a dose-dependent decrease in circulating Lp(a) levels.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the administration of this compound to mice.
Formulation and Dosing
| Problem | Potential Cause | Troubleshooting Steps |
| This compound precipitates out of suspension. | - Inadequate mixing.- Improper vehicle preparation.- Compound instability in the vehicle. | - Ensure vigorous vortexing and/or sonication of the suspension before each use.- Prepare the vehicle by slowly adding CMC to water with continuous stirring.- Prepare fresh dosing formulations daily. |
| High variability in plasma concentrations between animals. | - Inaccurate oral gavage technique.- Inconsistent formulation preparation.- Differences in food consumption (if not fasted).- Inter-animal metabolic differences. | - Ensure all personnel are proficient in oral gavage; see Protocol 1.- Standardize the formulation preparation process.- Fast animals for a consistent period (e.g., 4 hours) before dosing, if the study design allows.- Increase the number of animals per group to account for biological variability. |
| Difficulty in administering the full dose due to viscosity. | - Vehicle concentration is too high. | - Consider slightly reducing the concentration of CMC, ensuring the compound remains in suspension. |
Animal Welfare and Adverse Effects
| Problem | Potential Cause | Troubleshooting Steps |
| Mouse exhibits signs of distress during or after gavage (e.g., coughing, fluid from nares). | - Accidental administration into the trachea. | - Immediately stop the procedure. Monitor the animal closely. If distress persists, euthanize the animal.- Review and refine the oral gavage technique to ensure proper placement of the gavage needle in the esophagus.[5][6][7] |
| Weight loss or reduced food/water intake. | - Potential compound-related toxicity.- Stress from handling and gavage. | - Monitor animal health daily (body weight, clinical signs).- Consider a lower dose or less frequent administration.- Ensure gentle and consistent handling to minimize stress.[6] |
| Diarrhea or other gastrointestinal issues. | - Vehicle-related effects (e.g., high concentration of certain excipients).- Compound-related effects. | - Include a vehicle-only control group to assess the effects of the formulation.- If the issue persists in the treatment group, it may be compound-related. Consider dose reduction. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (0.5% CMC, 0.25% Tween 80, 0.025% Antifoam)
-
Vehicle Preparation:
-
Slowly add 0.5 g of carboxymethylcellulose (CMC) to 100 mL of purified water while stirring continuously with a magnetic stirrer.
-
Add 0.25 mL of Tween 80 and 0.025 mL of a suitable antifoam agent.
-
Continue stirring until all components are fully dissolved and the solution is homogenous.
-
-
This compound Suspension:
-
Calculate the required amount of this compound based on the desired concentration and the number of animals to be dosed.
-
Weigh the this compound powder and place it in a sterile container.
-
Add a small volume of the prepared vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing or sonicating to ensure a uniform suspension.
-
Visually inspect for any clumps before drawing into the dosing syringe.
-
Protocol 2: Oral Gavage Administration in Mice
-
Animal Restraint:
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper length.[5]
-
With the mouse in a vertical position, insert the ball-tipped gavage needle into the side of the mouth.
-
Gently advance the needle along the roof of the mouth towards the back of the throat. The mouse should swallow, allowing the needle to pass into the esophagus.[7]
-
Do not force the needle. If resistance is met, withdraw and re-insert.
-
-
Dose Administration:
-
Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the formulation.
-
Withdraw the needle gently along the same path of insertion.
-
-
Post-Administration Monitoring:
-
Monitor the mouse for several minutes for any signs of immediate distress.[6]
-
Return the mouse to its cage and observe its behavior.
-
Protocol 3: Pharmacokinetic (PK) Study Design
A typical PK study design for an orally administered compound like this compound in mice would involve the following:
-
Animal Groups:
-
Assign mice to different time-point groups (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Include a sufficient number of animals per time point (typically 3-4 mice) to account for variability.
-
-
Dosing:
-
Administer a single oral dose of the this compound formulation.
-
-
Sample Collection:
-
At each designated time point, collect blood samples (e.g., via retro-orbital or cardiac puncture) into tubes containing an appropriate anticoagulant (e.g., EDTA).[8]
-
-
Plasma Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma concentrations of this compound using a validated bioanalytical method (e.g., LC-MS/MS).
-
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of this compound in Mice (Example Data)
| Parameter | Unit | Value |
| Cmax (Maximum Plasma Concentration) | ng/mL | 1500 |
| Tmax (Time to Cmax) | hours | 2 |
| AUC (Area Under the Curve) | ng*h/mL | 9000 |
| t1/2 (Half-life) | hours | 6 |
| Oral Bioavailability | % | 30 |
Note: The values presented in this table are for illustrative purposes and may not represent actual experimental data.
Visualizations
Caption: Mechanism of action of this compound in inhibiting Lp(a) formation.
Caption: Experimental workflow for an in vivo mouse study with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Promising results with the daily oral small molecule lipoprotein(a) inhibitor, muvalaplin, in high-risk cardiovascular patients with elevated lipoprotein(a) levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent small-molecule inhibitors of lipoprotein(a) formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uac.arizona.edu [uac.arizona.edu]
- 6. instechlabs.com [instechlabs.com]
- 7. acurec.ui.edu.ng [acurec.ui.edu.ng]
- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LSN3353871 and Lipoprotein(a) Measurement
This technical support center provides researchers, scientists, and drug development professionals with essential information for navigating the complexities of Lipoprotein(a) [Lp(a)] measurement variability when working with LSN3353871 and related small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a prototype small-molecule inhibitor designed to lower levels of Lipoprotein(a) [Lp(a)].[1][2] It is a precursor to the orally administered drug muvalaplin (B12399671) (LY3473329).[1][3]
The mechanism of action involves inhibiting the first step of Lp(a) formation.[2][3] Lp(a) is formed when an apolipoprotein(a) [apo(a)] particle binds to an apolipoprotein B-100 (apoB-100) on the surface of a low-density lipoprotein (LDL) particle.[3][4] this compound specifically binds to the Kringle IV (KIV) domains 7 and 8 of apo(a), preventing its initial, non-covalent interaction with apoB-100 and thus blocking the assembly of the complete Lp(a) particle.[3][5]
References
- 1. Promising results with the daily oral small molecule lipoprotein(a) inhibitor, muvalaplin, in high-risk cardiovascular patients with elevated lipoprotein(a) levels - Vuorio - Annals of Translational Medicine [atm.amegroups.org]
- 2. Promising results with the daily oral small molecule lipoprotein(a) inhibitor, muvalaplin, in high-risk cardiovascular patients with elevated lipoprotein(a) levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent small-molecule inhibitors of lipoprotein(a) formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. heartuk.org.uk [heartuk.org.uk]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Potency of LSN3353871 Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the potency of LSN3353871 analogs, which are inhibitors of Lipoprotein(a) (Lp(a)) formation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that disrupts the formation of Lipoprotein(a) (Lp(a)).[1][2] Lp(a) is formed in a two-step process that begins with the non-covalent interaction between apolipoprotein(a) (apo(a)) and apolipoprotein B-100 (apoB-100) on the surface of a low-density lipoprotein (LDL) particle.[1][2] this compound specifically binds to the Kringle IV (KIV) domains of apo(a), particularly KIV8, preventing this initial interaction and subsequent covalent bond formation, thereby inhibiting the assembly of the Lp(a) particle.[1]
Q2: What is the primary strategy to enhance the potency of this compound analogs?
A2: The primary and most effective strategy to significantly enhance the potency of this compound analogs is through the application of multivalency. This involves linking multiple this compound-like monomeric units together to create dimeric or trimeric molecules.[1][2] These multivalent compounds can simultaneously engage multiple Kringle IV domains on a single apo(a) molecule, leading to a substantial increase in binding affinity and, consequently, a dramatic improvement in the potency of Lp(a) formation inhibition.[1]
Q3: How can the monomeric scaffold of this compound be optimized for improved potency and other properties?
A3: While multivalency offers the most significant leap in potency, optimization of the monomeric scaffold can also yield improvements in potency and other desirable drug-like properties. Structure-activity relationship (SAR) studies, guided by the crystal structure of this compound bound to the KIV8 domain, can inform rational design. Key interactions to maintain or enhance include hydrogen bonds with residues such as Glu56, Asp54, Tyr62, and Arg69.[1] Medicinal chemistry strategies such as bioisosteric replacement of functional groups or scaffold hopping could be employed to improve properties like solubility, metabolic stability, and cell permeability, which may indirectly contribute to overall efficacy in more complex biological systems.
Q4: Are there potential off-target effects to consider when developing this compound analogs?
A4: A key consideration is the potential for interaction with plasminogen, a protein with high structural homology to apo(a), including the presence of Kringle domains. While monomeric this compound did not show inhibitory action on plasmin activity in rats, multivalent analogs did show some off-target effects on plasmin activity in preclinical studies.[1] However, species-selective differences in plasminogen sequences suggest that these inhibitors are expected to be selective for Lp(a) in humans.[1][2] It is crucial to assess the selectivity of new analogs for apo(a) over plasminogen in relevant assays.
Troubleshooting Guides
Troubleshooting for In Vitro Lp(a) Assembly Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no Lp(a) formation in positive control | 1. Inactive recombinant apo(a). 2. Degraded or aggregated LDL. 3. Suboptimal incubation conditions (time, temperature). 4. Incorrect buffer composition. | 1. Verify the integrity and activity of recombinant apo(a) via SDS-PAGE and a functional binding assay (e.g., to lysine-sepharose). 2. Use freshly prepared LDL and verify its purity and integrity. 3. Optimize incubation time (e.g., 18-24 hours) and temperature (typically 37°C). 4. Ensure the buffer composition and pH are appropriate for the interaction. |
| High background in ELISA detection | 1. Non-specific binding of antibodies. 2. Insufficient blocking. 3. Cross-reactivity of secondary antibody. | 1. Use high-quality, specific antibodies for capture and detection. 2. Optimize blocking conditions (e.g., increase blocking agent concentration or incubation time). 3. Use a pre-adsorbed secondary antibody. |
| Inconsistent results between experiments | 1. Variability in recombinant apo(a) batches. 2. Variability in LDL preparations. 3. Pipetting errors. | 1. Characterize each new batch of recombinant apo(a) thoroughly for concentration and activity. 2. Standardize the LDL purification protocol and use pooled plasma if possible to reduce variability. 3. Ensure accurate and consistent pipetting, especially for serial dilutions of inhibitors. |
| Test compound appears insoluble in assay buffer | 1. Poor aqueous solubility of the analog. 2. Precipitation at higher concentrations. | 1. Use a co-solvent such as DMSO (ensure final concentration is low and consistent across all wells, including controls). 2. Determine the solubility limit of the compound in the assay buffer and test at concentrations below this limit. |
Data Presentation
Potency of this compound and its Multivalent Analogs in an In Vitro Lp(a) Assembly Assay
| Compound ID | Molecular Architecture | Mean IC₅₀ (nM) | Fold Improvement vs. Monomer |
| This compound | Monomer | 1690 | 1x |
| LSN3374443 | Optimized Monomer | 36 | ~47x |
| LSN3441732 | Dimer | 0.18 | ~9389x |
| LY3473329 (muvalaplin) | Trimer | Sub-nanomolar (data not specified) | >10,000x |
Data synthesized from available research.[1]
Experimental Protocols
In Vitro Lipoprotein(a) Assembly Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound analogs for the inhibition of Lp(a) formation.
Materials:
-
Recombinant human apolipoprotein(a) (apo(a))
-
Purified human low-density lipoprotein (LDL)
-
This compound analog stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microplate
-
ELISA reagents for Lp(a) detection (capture antibody, detection antibody, substrate)
Methodology:
-
Prepare serial dilutions of the this compound analog in the assay buffer.
-
Add a fixed concentration of recombinant apo(a) to each well of the microplate.
-
Add the serially diluted this compound analog to the respective wells. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Pre-incubate the apo(a) and inhibitor mixture for a defined period (e.g., 30 minutes) at 37°C.
-
Initiate the assembly reaction by adding a fixed concentration of purified LDL to each well.
-
Incubate the reaction mixture for 18-24 hours at 37°C to allow for Lp(a) formation.
-
Quantify the amount of newly formed Lp(a) in each well using a sandwich ELISA specific for the Lp(a) complex.
-
Plot the percentage of Lp(a) formation against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Expression and Purification of Recombinant Apolipoprotein(a)
Objective: To produce purified, active recombinant apo(a) for use in the in vitro assembly assay.
Materials:
-
Expression vector containing the cDNA for the desired apo(a) isoform
-
Competent host cells (e.g., HEK293 cells for mammalian expression)
-
Cell culture media and supplements
-
Transfection reagent
-
Affinity chromatography column (e.g., Lysine-Sepharose)
-
Wash and elution buffers
Methodology:
-
Transfect the host cells with the apo(a) expression vector.
-
Culture the transfected cells under conditions that promote protein expression and secretion into the culture medium.
-
Harvest the cell culture medium containing the secreted recombinant apo(a).
-
Clarify the medium by centrifugation to remove cells and debris.
-
Load the clarified medium onto a Lysine-Sepharose affinity column.
-
Wash the column extensively with a high-salt buffer to remove non-specifically bound proteins.
-
Elute the bound recombinant apo(a) using a buffer containing a high concentration of a lysine (B10760008) analog (e.g., ε-aminocaproic acid).
-
Dialyze the eluted protein against a suitable storage buffer (e.g., PBS) and concentrate if necessary.
-
Verify the purity and integrity of the purified recombinant apo(a) by SDS-PAGE and Western blot analysis.
Purification of Low-Density Lipoprotein (LDL)
Objective: To isolate pure, intact LDL from human plasma for use in the in vitro assembly assay.
Materials:
-
Fresh human plasma from healthy donors
-
Potassium bromide (KBr) for density adjustments
-
Ultracentrifuge and appropriate rotors/tubes
-
Dialysis tubing
Methodology:
-
Adjust the density of the human plasma to a level that allows for the flotation of VLDL but not LDL (e.g., 1.019 g/mL) by adding a calculated amount of KBr.
-
Centrifuge the plasma at high speed for an extended period (e.g., 18-24 hours) at a controlled temperature (e.g., 15°C).
-
Carefully remove the top layer containing VLDL.
-
Adjust the density of the infranatant to a level that allows for the flotation of LDL (e.g., 1.063 g/mL).
-
Centrifuge again under similar conditions.
-
Collect the top layer, which is enriched in LDL.
-
Dialyze the LDL fraction extensively against PBS to remove KBr.
-
Determine the protein concentration of the purified LDL and verify its purity by gel electrophoresis.
Visualizations
Caption: Mechanism of Lp(a) formation and inhibition by this compound analogs.
Caption: Workflow for the in vitro Lp(a) assembly assay.
Caption: Strategy of multivalency to enhance potency.
References
Technical Support Center: Overcoming Limitations of LSN3353871 in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical evaluation of LSN3353871, a small molecule inhibitor of Lipoprotein(a) (Lp(a)) formation.
Understanding this compound
This compound is a prototype small molecule that inhibits the formation of Lp(a) by binding to the Kringle IV type 8 (KIV8) domain of apolipoprotein(a) (apo(a)).[1] This non-covalent interaction prevents the subsequent binding of apo(a) to apolipoprotein B-100 (apoB-100), a critical initial step in Lp(a) assembly.[1][2] While it has demonstrated efficacy in reducing Lp(a) levels in preclinical models, its lower potency compared to its multimeric successors, such as muvalaplin (B12399671) (LY3473329), presents certain limitations.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound functions by disrupting the initial, non-covalent interaction between apo(a) and apoB-100.[3][4] It specifically binds to the Kringle IV type 8 (KIV8) domain on apo(a), sterically hindering its association with apoB-100 and thereby inhibiting the formation of the Lp(a) particle.[1]
Q2: Why am I observing lower than expected efficacy of this compound in my animal model?
A2: Several factors could contribute to lower-than-expected efficacy. A primary limitation of this compound is its lower potency compared to later-generation multimeric inhibitors.[1] Additionally, the expression levels of human Lp(a) in transgenic mouse models can vary, impacting the perceived efficacy.[1][5] Inconsistent results can also arise from issues with the formulation, dosing, or the specific bioanalytical methods used to measure Lp(a).
Q3: Is this compound expected to have off-target effects on plasminogen?
A3: While the more potent, multivalent successors of this compound have been shown to reduce plasmin activity in rats, this effect was not observed with the monomeric this compound.[1] Furthermore, the effect on plasminogen appears to be species-specific to rats and is not anticipated in humans.[1][2] However, it is always good practice to assess potential off-target effects in your specific experimental system.
Q4: Can the type of Lp(a) assay I use affect my results?
A4: Yes, this is a critical consideration. Standard commercial Lp(a) assays that measure total apo(a) may underestimate the efficacy of Lp(a) formation inhibitors like this compound.[2] This is because the assay may detect both free apo(a) and apo(a) bound to the inhibitor, not just the apo(a) incorporated into intact Lp(a) particles. An immunoassay that specifically measures intact Lp(a) particles is recommended for more accurate assessment of efficacy.
Troubleshooting Guides
Issue 1: Poor Solubility and Formulation Challenges for In Vivo Studies
Problem: Difficulty in preparing a stable and homogenous formulation of this compound for oral administration, leading to precipitation and inconsistent dosing.
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility of this compound. | This compound is a poorly water-soluble compound. For preclinical oral administration in mice, a suspension-based formulation is often necessary. A common and effective vehicle is 0.5% methylcellulose (B11928114) (MC) or carboxymethylcellulose (CMC) in sterile water. |
| Compound precipitation in the dosing vehicle. | Ensure the compound is finely milled to a uniform particle size before suspension. Use a small amount of a wetting agent, such as 0.1% Tween 80, to aid in the dispersion of the powder in the aqueous vehicle. Prepare the formulation fresh daily and ensure it is continuously stirred during the dosing procedure to maintain a homogenous suspension. |
| Inaccurate dosing due to inhomogeneous suspension. | Before drawing each dose, vortex the stock suspension thoroughly. Use a gavage needle with a sufficiently large gauge to prevent clogging. A pilot study to confirm the homogeneity of the suspension over the dosing period is recommended. |
Issue 2: Inconsistent Efficacy in Lp(a) Transgenic Mouse Models
Problem: High variability in Lp(a) reduction observed between animals or experiments.
| Potential Cause | Troubleshooting Steps |
| Variability in the transgenic mouse model. | The expression level of human Lp(a) can vary between individual mice.[5] It is crucial to baseline Lp(a) levels for each animal before starting treatment and to express efficacy as a percentage change from baseline for each individual. Ensure the use of age- and sex-matched animals. |
| Inconsistent oral gavage technique. | Improper oral gavage can lead to stress, inaccurate dosing, or aspiration, all of which can affect the experimental outcome. Ensure all personnel are properly trained in oral gavage techniques. Habituate the animals to handling and the gavage procedure before the start of the study to minimize stress. |
| Suboptimal dosing regimen. | The half-life and metabolism of this compound may necessitate a specific dosing frequency to maintain adequate plasma concentrations. Based on preclinical studies, a twice-daily (BID) dosing regimen has been shown to be effective.[1] |
| Assay-related variability. | As mentioned in the FAQs, the choice of Lp(a) assay is critical. High variability can also be introduced during sample collection, processing, and the ELISA procedure itself. Ensure consistent sample handling and follow the manufacturer's protocol for the ELISA kit meticulously. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and Successor Compounds
| Compound | Type | In Vitro Lp(a) Formation Inhibition (IC50) |
| This compound | Monomer | 1.69 µM |
| LSN3441732 | Dimer | 0.18 nM |
| LY3473329 (muvalaplin) | Trimer | 0.09 nM |
Data sourced from Diaz et al., 2024.[1]
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Animal Model | Dose | Dosing Regimen | Maximum Lp(a) Reduction |
| Lp(a) Transgenic Mice | 100 mg/kg | Twice daily (BID) for 5 days | Up to 78% |
| Cynomolgus Monkeys | 20 mg/kg | Twice daily (BID) for 14 days | Up to 40% |
Data sourced from Diaz et al., 2024.[1]
Table 3: Pharmacokinetic Parameters of this compound (Illustrative)
| Species | Dose (Oral) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |
| Mouse | Data not publicly available | - | - | - |
| Cynomolgus Monkey | 20 mg/kg | ~1500 | ~2 | ~8000 |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Mice
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose (MC) in sterile water
-
Sterile water for injection
-
Microcentrifuge tubes
-
Vortex mixer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the 0.5% MC vehicle: Slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring continuously with a magnetic stirrer. Stir until fully dissolved.
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 100 mg/kg) and the average weight of the mice, calculate the total amount of this compound needed for the study cohort.
-
Prepare the suspension:
-
Weigh the calculated amount of this compound powder and place it in a sterile tube.
-
Add a small volume of the 0.5% MC vehicle to the powder to create a paste. This helps in wetting the powder and preventing clumping.
-
Gradually add the remaining volume of the 0.5% MC vehicle while continuously vortexing to ensure a uniform suspension.
-
-
Dosing:
-
Before each gavage, vortex the stock suspension vigorously for at least 30 seconds to ensure homogeneity.
-
Administer the calculated volume to the mouse using a suitable gavage needle.
-
It is recommended to keep the suspension on a magnetic stirrer at a low speed during the dosing procedure for multiple animals to maintain uniformity.
-
Protocol 2: In Vitro Lp(a) Formation Assay
Principle: This assay measures the formation of Lp(a) particles by incubating purified human apo(a) and LDL, followed by the quantification of the newly formed Lp(a).
Materials:
-
Purified human LDL
-
Recombinant human apo(a)
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., PBS with 1 mM CaCl2 and 1 mM MgCl2)
-
96-well microplate
-
Intact Lp(a) ELISA kit
Procedure:
-
Prepare reagents: Dilute purified LDL and recombinant apo(a) to the desired concentrations in the assay buffer. Prepare a serial dilution of this compound in assay buffer (ensure the final DMSO concentration is consistent across all wells and typically <0.5%).
-
Assay setup:
-
To the wells of a 96-well plate, add 50 µL of the this compound dilutions or vehicle control (assay buffer with DMSO).
-
Add 50 µL of the diluted apo(a) solution to each well.
-
Add 50 µL of the diluted LDL solution to each well to initiate the assembly reaction.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours to allow for Lp(a) formation.
-
Quantification:
-
Following incubation, quantify the amount of newly formed intact Lp(a) in each well using an intact Lp(a) specific ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of Lp(a) formation for each concentration of this compound compared to the vehicle control.
-
Plot the percentage inhibition against the log concentration of this compound and determine the IC50 value using a non-linear regression analysis.
-
Visualizations
Caption: Mechanism of this compound in inhibiting Lp(a) formation.
Caption: Troubleshooting workflow for inconsistent this compound efficacy.
References
- 1. Discovery of potent small-molecule inhibitors of lipoprotein(a) formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promising results with the daily oral small molecule lipoprotein(a) inhibitor, muvalaplin, in high-risk cardiovascular patients with elevated lipoprotein(a) levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apo(a) and ApoB Interact Noncovalently Within Hepatocytes: Implications for Regulation of Lp(a) Levels by Modulation of ApoB Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Experimental Animal Models Evaluating the Causal Role of Lipoprotein(a) in Atherosclerosis and Aortic Stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of LSN3353871 (Muvalaplin) and Other Emerging Lipoprotein(a) Lowering Therapies
For Researchers, Scientists, and Drug Development Professionals
Elevated lipoprotein(a) [Lp(a)] is a largely genetically determined and causal risk factor for atherosclerotic cardiovascular disease (ASCVD) and calcific aortic valve stenosis.[1] Unlike LDL cholesterol, Lp(a) levels are not significantly influenced by lifestyle modifications, and current standard-of-care lipid-lowering therapies have minimal impact.[1][2] This has spurred the development of novel therapies specifically designed to reduce Lp(a) concentrations. This guide provides a detailed comparison of the investigational oral small molecule LSN3353871 (muvalaplin) with other prominent Lp(a)-lowering therapies in clinical development, focusing on their efficacy, mechanism of action, and available clinical data.
Mechanism of Action: A Divergence in Strategy
The therapies discussed herein employ distinct molecular strategies to reduce Lp(a) levels. This compound (muvalaplin) is a first-in-class oral small molecule that disrupts the formation of the Lp(a) particle. In contrast, the other leading candidates are injectable RNA-based therapeutics that aim to silence the expression of apolipoprotein(a) [apo(a)], a key component of Lp(a).
dot
References
Validating LSN3353871's Specificity for Apolipoprotein(a) Kringle Domains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of LSN3353871, a small-molecule inhibitor of Lipoprotein(a) [Lp(a)] formation, with other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate the underlying mechanisms and workflows. This document is intended to assist researchers in evaluating the specificity and performance of this compound in the context of Lp(a)-lowering therapeutics.
Executive Summary
This compound is a prototype small molecule designed to inhibit the formation of Lp(a) by binding to specific Kringle IV (KIV) domains of apolipoprotein(a) [apo(a)].[1][2] Elevated Lp(a) levels are a causal risk factor for atherosclerotic cardiovascular disease (ASCVD).[1] this compound targets the initial non-covalent interaction between apo(a) and apolipoprotein B-100 (apoB-100), a critical step in Lp(a) assembly.[3][4] This guide details the binding affinity and specificity of this compound for various apo(a) Kringle domains and compares its performance with other small-molecule inhibitors.
Mechanism of Action: Inhibiting Lp(a) Formation
Lp(a) is formed in a two-step process. First, apo(a) non-covalently binds to lysine (B10760008) residues on apoB-100, primarily through its KIV domains 7 and 8.[3][4] This is followed by the formation of a disulfide bond between apo(a) KIV type 9 and apoB-100, creating the mature Lp(a) particle.[1][2] this compound disrupts the initial non-covalent interaction, thereby preventing the formation of Lp(a).[4]
Comparative Performance of Small-Molecule Inhibitors
The specificity of this compound has been characterized by determining its binding affinity for various apo(a) Kringle domains. This is compared with other small molecules, including its more potent successor, muvalaplin (B12399671) (LY3473329), and other research compounds.
| Compound | Target Kringle Domain(s) | Binding Affinity (Kd) | In vitro Lp(a) Assembly Inhibition (IC50) | Reference |
| This compound | apo(a) KIV8 | 756 nM | 1.69 µM | [4] |
| apo(a) KIV7-8 | 605 nM | [4] | ||
| apo(a) KIV5-8 | 423 nM | [4] | ||
| apo(a) KIV2 | No binding | [4] | ||
| Muvalaplin (LY3473329) | apo(a) KIV8 | 22 nM | 0.09 nM | [5] |
| AZ-05 | apo(a) KIV-10 | 0.8 µM (>100-fold selective vs other tested Kringles) | - | [1][6] |
| AZ-06 | apo(a) KIV-7 | 17 µM | - | [1] |
| Tranexamic Acid | apo(a) KIV-7 | 63 µM | 0.65 mM | [1][7] |
| apo(a) KIV-10 | 5 µM | [1] | ||
| ε-Aminocaproic Acid | apo(a) KIV-7 | 230 µM | 4.8 mM | [1][8] |
| apo(a) KIV-10 | 33 µM | [1] |
Note: '-' indicates data not available in the provided search results.
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of small molecules to purified apo(a) Kringle domains.
Methodology:
-
Purified recombinant apo(a) Kringle domain proteins (e.g., KIV8, KIV7-8, KIV5-8) are prepared in a suitable buffer (e.g., phosphate-buffered saline).[4]
-
The small molecule inhibitor (e.g., this compound) is dissolved in the same buffer.
-
The ITC instrument is calibrated, and the protein solution is loaded into the sample cell, while the ligand solution is loaded into the injection syringe.[9][10]
-
A series of small, precise injections of the ligand into the protein solution is performed.[10]
-
The heat change associated with each injection is measured.[9]
-
The resulting data are integrated and fit to a suitable binding model to determine the binding constant (Ka, from which Kd is calculated), stoichiometry, and enthalpy of binding (ΔH).[4][11]
In Vitro Lp(a) Assembly Assay
Objective: To measure the inhibitory potency (IC50) of small molecules on the formation of Lp(a) particles.
Methodology:
-
Conditioned media containing recombinant apo(a) and a source of apoB-100 (e.g., purified LDL or conditioned media from HepG2 cells) are combined.[4][12]
-
The small-molecule inhibitor is added at a range of concentrations.
-
The mixture is incubated to allow for Lp(a) assembly.[12]
-
The reaction is stopped, often by the addition of a lysine analog like 6-aminocaproic acid.[4]
-
The amount of newly formed Lp(a) is quantified using a sandwich enzyme-linked immunosorbent assay (ELISA). This typically involves a capture antibody against one component (e.g., anti-apo(a)) and a detection antibody against the other (e.g., anti-apoB).[4][13]
-
The IC50 value is calculated from the dose-response curve.
X-ray Crystallography
Objective: To determine the three-dimensional structure of the small molecule bound to its target Kringle domain, revealing the specific molecular interactions.
Methodology:
-
The apo(a) Kringle domain (e.g., KIV8) is co-crystallized with the small-molecule inhibitor (e.g., this compound).
-
X-ray diffraction data are collected from the resulting crystals.[14]
-
The diffraction data are processed to determine the electron density map.
-
A structural model of the protein-ligand complex is built into the electron density map and refined.[2][4]
-
The final structure reveals the precise binding mode and the key amino acid residues involved in the interaction. For this compound binding to KIV8, key interactions are with Glu56, Asp54, Tyr62, and Arg69.[2][4]
Specificity Against Plasminogen
A key consideration for inhibitors targeting apo(a) Kringle domains is their potential cross-reactivity with plasminogen, a structurally homologous and physiologically important protein. Some multivalent successors to this compound have been shown to bind to rat plasminogen Kringle domains.[4] However, species-selective differences in plasminogen sequences suggest that these inhibitors may have a significantly lower affinity for human plasminogen.[4] For instance, a bivalent derivative of this compound showed a more than 100-fold higher affinity for rat plasminogen Kringle domains 2-3 compared to the human counterparts.[4] Further studies are necessary to fully elucidate the selectivity profile of this compound and its derivatives against human plasminogen.
Alternative Therapeutic Strategies
While small-molecule inhibitors like this compound represent a promising oral therapeutic approach, other modalities are also in development. RNA-based therapies, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), aim to reduce Lp(a) levels by inhibiting the synthesis of apo(a) in the liver. These agents have shown significant efficacy in clinical trials but require parenteral administration.
Conclusion
This compound demonstrates specific, nanomolar-range binding to apo(a) Kringle IV domains that are crucial for the initial steps of Lp(a) formation. It effectively inhibits this process in vitro. Comparative data with other small molecules highlight the potential for developing highly potent and selective oral inhibitors of Lp(a). The detailed experimental protocols provided herein offer a framework for the continued evaluation and validation of such compounds. Future research should continue to focus on optimizing potency, selectivity against plasminogen, and in vivo efficacy to advance the development of novel oral therapies for managing elevated Lp(a) and reducing cardiovascular risk.
References
- 1. Identification and analyses of inhibitors targeting apolipoprotein(a) kringle domains KIV-7, KIV-10, and KV provide insight into kringle domain function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of potent small-molecule inhibitors of lipoprotein(a) formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muvalaplin (LY3473329) | Lipoprotein (a) inhibitor | Probechem Biochemicals [probechem.com]
- 6. Identification and analyses of inhibitors targeting apolipoprotein(a) kringle domains KIV-7, KIV-10, and KV provide insight into kringle domain function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Inhibitors for the in vitro assembly of Lp(a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 11. Applications of Isothermal Titration Calorimetry in Studying Biomimetic Nanocarriers | MDPI [mdpi.com]
- 12. ahajournals.org [ahajournals.org]
- 13. The ins and outs of lipoprotein(a) assay methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rcsb.org [rcsb.org]
Comparative Analysis of LSN3353871 Cross-Reactivity with Plasminogen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the small molecule lipoprotein(a) (Lp(a)) inhibitor, LSN3353871, and its derivatives, with a focus on their cross-reactivity with plasminogen. The information is intended to assist researchers and drug development professionals in evaluating the selectivity and potential off-target effects of this class of compounds.
Introduction to this compound and its Mechanism of Action
This compound is a potent, orally bioavailable small molecule designed to inhibit the formation of lipoprotein(a)[1]. Lp(a) is a causal, independent risk factor for atherosclerotic cardiovascular disease[2][3][4]. The unique structure of Lp(a) consists of a low-density lipoprotein (LDL)-like particle covalently bound to apolipoprotein(a) (apo(a)). The apo(a) protein contains multiple repeating kringle domains, homologous to those found in plasminogen, a key enzyme in the fibrinolytic system[5]. This compound exerts its inhibitory effect by binding to the Kringle IV type 8 (KIV8) domain of apo(a), thereby disrupting the interaction between apo(a) and apolipoprotein B-100 (apoB-100) and preventing the assembly of the Lp(a) particle[1][6][7].
Comparison of Cross-Reactivity with Plasminogen
A critical aspect in the development of Lp(a) inhibitors that target kringle domains is the potential for cross-reactivity with plasminogen, which could lead to unintended effects on blood clot dissolution. The following table summarizes the available data on the cross-reactivity of this compound and its multivalent successors with plasminogen.
| Compound | Target | Intended Effect | Cross-Reactivity with Plasminogen (in vitro) | Cross-Reactivity with Plasminogen (in vivo) |
| This compound | Apolipoprotein(a) KIV8 | Inhibits Lp(a) formation | No significant inhibition of plasmin-mediated clot dissolution in human or rat plasma[6][7]. | No inhibition of plasmin activity observed in rats[6]. |
| LSN3441732 (Bivalent) | Apolipoprotein(a) KIV7 & KIV8 | More potent inhibition of Lp(a) formation | No significant inhibition of plasmin-mediated clot dissolution in human plasma; some inhibition in rat plasma at higher concentrations[6][7]. | Decreased plasma plasmin activity observed in rats[6]. |
| LY3473329 (Muvalaplin) (Trimeric) | Apolipoprotein(a) KIV8 | Highly potent inhibition of Lp(a) formation | No significant inhibition of plasmin-mediated clot dissolution in human plasma[6][7]. | Decreased plasma plasmin activity in rats (species-specific effect)[2][6]. No significant changes in plasminogen levels or plasmin activity observed in humans[2]. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and a general experimental workflow for assessing small molecule cross-reactivity with plasminogen.
Caption: Mechanism of this compound-mediated inhibition of Lp(a) formation.
Caption: Experimental workflow for assessing plasminogen cross-reactivity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cross-reactivity. Below are summaries of key experimental protocols.
In Vitro Clot Dissolution Assay
This assay evaluates the effect of a test compound on the ability of plasmin to lyse a fibrin (B1330869) clot.
Objective: To determine if a compound inhibits plasmin-mediated fibrinolysis.
Methodology:
-
Plasma Preparation: Platelet-poor plasma is prepared from human or animal (e.g., rat) blood collected in citrate (B86180) tubes.
-
Clot Formation: A fibrin clot is formed in a microplate well by adding thrombin and calcium chloride to the plasma.
-
Treatment: The test compound (e.g., this compound) at various concentrations is added to the plasma before or immediately after clot formation. A vehicle control is run in parallel.
-
Initiation of Fibrinolysis: Tissue plasminogen activator (t-PA) is added to initiate the conversion of plasminogen to plasmin, which then degrades the clot.
-
Data Acquisition: The change in optical density (turbidity) of the clot is monitored over time using a microplate reader. A decrease in optical density indicates clot lysis.
-
Analysis: The time to 50% clot lysis is calculated for each concentration of the test compound and compared to the vehicle control. Significant delays in lysis time indicate potential inhibition of the plasminogen system[6][7][8].
Direct Binding Assays (e.g., Surface Plasmon Resonance - SPR)
These assays measure the direct interaction between a small molecule and a target protein.
Objective: To quantify the binding affinity of a compound for plasminogen.
Methodology:
-
Immobilization: Purified human or animal plasminogen is immobilized on a sensor chip.
-
Analyte Injection: The test compound is flowed over the sensor chip at various concentrations.
-
Detection: The binding of the compound to the immobilized plasminogen is detected in real-time as a change in the refractive index at the sensor surface, measured in response units (RU).
-
Data Analysis: The association and dissociation rates are measured to calculate the equilibrium dissociation constant (Kd), which reflects the binding affinity. A low Kd value indicates high binding affinity[9].
In Vivo Plasminogen Activity Assessment
Animal models are used to evaluate the effects of a compound on the fibrinolytic system in a physiological context.
Objective: To measure changes in plasma plasminogen or plasmin activity following administration of a test compound.
Methodology:
-
Dosing: The test compound is administered to animals (e.g., rats, cynomolgus monkeys) at pharmacologically relevant doses over a specified period.
-
Blood Sampling: Blood samples are collected at various time points.
-
Plasma Analysis: Plasma is isolated and used for measuring plasminogen levels (e.g., via ELISA) or plasmin activity using a chromogenic substrate assay.
-
Chromogenic Plasminogen Assay: Plasminogen in the plasma sample is activated to plasmin using an activator like streptokinase. The resulting plasmin cleaves a chromogenic substrate, and the color change, measured spectrophotometrically, is proportional to the plasminogen activity in the sample[10].
-
Statistical Analysis: The results from the treated group are compared to a vehicle-treated control group to determine if there is a statistically significant effect on plasminogen levels or activity[6].
Conclusion
The available data indicates that the monomeric Lp(a) inhibitor this compound demonstrates a favorable selectivity profile with a low risk of cross-reactivity with plasminogen. While its multivalent successors, such as muvalaplin, showed a species-specific interaction with rat plasminogen, this effect was not observed in humans. These findings underscore the importance of thorough in vitro and in vivo cross-reactivity assessments, including testing in multiple species, during the development of small molecules targeting kringle domains to ensure a high degree of selectivity and a favorable safety profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Promising results with the daily oral small molecule lipoprotein(a) inhibitor, muvalaplin, in high-risk cardiovascular patients with elevated lipoprotein(a) levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Treatment against Lipoprotein (a): The Coming Breakthrough in Lipid Lowering Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipoprotein(a) as a Predictive Biomarker and Therapeutic Target for Acute Coronary Syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccjm.org [ccjm.org]
- 6. Discovery of potent small-molecule inhibitors of lipoprotein(a) formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental design for analysis of complex kinetics using surface plasmon resonance. | Semantic Scholar [semanticscholar.org]
- 10. Plasminogen Assays [practical-haemostasis.com]
A Head-to-Head Comparison of LSN3353871 (Muvalaplin) and Antisense Oligonucleotides for Lipoprotein(a) Reduction
For Researchers, Scientists, and Drug Development Professionals
Elevated lipoprotein(a) [Lp(a)] is a largely genetic and causal risk factor for atherosclerotic cardiovascular disease (ASCVD) and aortic valve stenosis.[1] Until recently, therapeutic options to significantly lower Lp(a) have been limited. This guide provides a comparative analysis of two novel therapeutic agents in development: LSN3353871 (now known as muvalaplin), a small molecule inhibitor, and antisense oligonucleotides (ASOs), specifically pelacarsen, which represent a new frontier in Lp(a)-lowering therapies.
Mechanism of Action
The two agents employ distinct mechanisms to reduce circulating Lp(a) levels.
This compound (Muvalaplin): This agent is an orally administered small molecule that inhibits the formation of the Lp(a) particle.[2][3] It works by disrupting the interaction between apolipoprotein(a) [apo(a)] and apolipoprotein B-100 (apoB-100), a crucial initial step in the assembly of Lp(a) in the liver.[2][4] By preventing this binding, muvalaplin (B12399671) selectively reduces the synthesis of new Lp(a) particles.[2]
Antisense Oligonucleotides (Pelacarsen): Pelacarsen is a subcutaneously injected N-acetylgalactosamine (GalNAc)-conjugated antisense oligonucleotide.[1][5] It is designed to specifically target the messenger RNA (mRNA) that codes for apo(a) in hepatocytes.[6][7] Upon binding to the LPA mRNA, pelacarsen facilitates its degradation by RNase H, thereby inhibiting the synthesis of the apo(a) protein and, consequently, the formation of Lp(a) particles.[1][8]
Comparative Efficacy in Lp(a) Reduction
While no direct head-to-head clinical trials have been published, data from their respective clinical development programs provide a basis for comparison.
Table 1: Quantitative Comparison of Lp(a) Reduction
| Feature | This compound (Muvalaplin) | Antisense Oligonucleotide (Pelacarsen) |
| Drug Class | Small Molecule Inhibitor | Antisense Oligonucleotide |
| Route of Administration | Oral | Subcutaneous Injection |
| Reported Maximum Lp(a) Reduction | Up to 85.8% (placebo-adjusted, intact Lp(a) assay)[9] | Up to 80%[1][6][10] |
| Key Clinical Trial Data | Phase 2: Up to 85.8% reduction with 240 mg daily at 12 weeks[9] | Phase 2: 80% reduction with 20 mg weekly at 6 months[1][6] |
| Onset of Action | Lp(a) reduction observed within 24 hours of the first dose[3][11] | Dose-dependent reductions observed as early as day 2[1] |
| Duration of Effect | Effect persists with daily dosing[11] | Lp(a) levels returned to baseline within 16 weeks after the last dose in a Phase 2 study[1] |
Experimental Protocols
This compound (Muvalaplin) - Phase 2 KRAKEN Trial
-
Study Design: A randomized, double-blind, placebo-controlled, multinational, multi-ethnic Phase 2 clinical trial (KRAKEN).[11][12]
-
Participant Population: 233 adults with elevated Lp(a) levels (>175 nmol/L) and either atherosclerotic cardiovascular disease, Type 2 diabetes, or familial hypercholesterolemia.[11]
-
Intervention: Participants received daily oral doses of muvalaplin (10 mg, 60 mg, or 240 mg) or a placebo for 12 weeks.[9][12]
-
Primary Endpoint: The primary outcome was the percent change in Lp(a) from baseline to week 12.[9]
-
Key Assessments: Lp(a) levels were measured using both a traditional apo(a) assay and an intact Lp(a) particle assay. Safety and tolerability were also assessed.[11][12]
Antisense Oligonucleotide (Pelacarsen) - Phase 2 Dose-Ranging Trial (NCT03070782)
-
Study Design: A randomized, double-blind, placebo-controlled, dose-ranging Phase 2 trial.[1][6]
-
Participant Population: 286 patients with established cardiovascular disease and screening Lp(a) levels of at least 60 mg/dL (150 nmol/L).[6]
-
Intervention: Patients received subcutaneous injections of pelacarsen at various dosages (20, 40, or 60 mg every 4 weeks; 20 mg every 2 weeks; or 20 mg every week) or a saline placebo for 6 to 12 months.[6]
-
Primary Endpoint: The primary endpoint was the percent change in Lp(a) level from baseline to month 6 of exposure.[6]
-
Key Assessments: Lp(a) levels were measured using an isoform-independent assay. Levels of oxidized phospholipids (B1166683) on apoB and apo(a), LDL-C, and apoB were also evaluated.[1]
Visualizing the Pathways and Processes
Signaling Pathways
Caption: Mechanisms of Action for Lp(a) Reduction.
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of potent small-molecule inhibitors of lipoprotein(a) formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muvalaplin, an Oral Small Molecule Inhibitor of Lipoprotein(a) Formation: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current Clinical Trials for Treating Elevated Lipoprotein(a) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antisense Reduced LPa by 35% to 72% [natap.org]
- 7. Treatment of Lp(a): Is It the Future or Are We Ready Today? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Lilly's muvalaplin lowered lipoprotein(a) levels in adults with high risk for cardiovascular events by up to 85% at highest tested dose | Eli Lilly and Company [investor.lilly.com]
- 10. What diseases does Pelacarsen treat? [synapse.patsnap.com]
- 11. In a small international trial, novel oral medication muvalaplin lowered Lp(a) | American Heart Association [newsroom.heart.org]
- 12. Promising results with the daily oral small molecule lipoprotein(a) inhibitor, muvalaplin, in high-risk cardiovascular patients with elevated lipoprotein(a) levels - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Potential of LSN3353871: A Comparative Guide for Novel Lipoprotein(a) Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical findings for the small molecule Lipoprotein(a) [Lp(a)] inhibitor, LSN3353871, and assesses its translational potential by contextualizing its performance against its successor, muvalaplin (B12399671), and other emerging Lp(a)-lowering therapies.
Elevated Lp(a) is a causal, independent risk factor for atherosclerotic cardiovascular disease (ASCVD) and calcific aortic valve stenosis.[1] Unlike LDL cholesterol, Lp(a) levels are primarily genetically determined and are not significantly modifiable by lifestyle changes or current standard-of-care lipid-lowering therapies.[2] This has spurred the development of novel therapeutic agents specifically designed to reduce circulating Lp(a) levels. This compound emerged as a prototype small molecule inhibitor, paving the way for the clinical development of muvalaplin. This guide will delve into the preclinical data of this compound, compare it with alternative strategies, and evaluate the key translational insights gained from its development.
Mechanism of Action: A Novel Approach to Lp(a) Inhibition
This compound and its successor, muvalaplin, employ a unique mechanism of action by inhibiting the initial, non-covalent interaction between apolipoprotein(a) [apo(a)] and apolipoprotein B-100 (apoB-100), the first crucial step in the assembly of the Lp(a) particle.[1][3] This disruption prevents the subsequent formation of a disulfide bond that covalently links apo(a) to the LDL-like particle.[4] In contrast, other major therapeutic modalities, such as antisense oligonucleotides (ASOs) like pelacarsen and small interfering RNAs (siRNAs) like olpasiran, act upstream by targeting the messenger RNA (mRNA) of apo(a) in the liver, thereby reducing its synthesis.[5]
Figure 1: Signaling pathways of RNA-based vs. small molecule Lp(a) inhibitors.
Preclinical Efficacy: A Comparative Overview
The translational journey of this compound is best understood by comparing its preclinical performance with its optimized successor, muvalaplin, and the leading RNA-based therapies.
| Compound | Modality | Animal Model | Dosing Regimen | Lp(a) Reduction | Citation(s) |
| This compound | Small Molecule | Transgenic Mice | 14 mg/kg BID (oral) | Up to 78% | [4] |
| Cynomolgus Monkeys | 20 mg/kg BID (oral) | Up to 40% | [4] | ||
| Muvalaplin | Small Molecule | Transgenic Mice | 30 mg/kg | Up to 92% | [1] |
| Cynomolgus Monkeys | 100 mg/kg QD (oral) | Up to 71% | [1] | ||
| Olpasiran | siRNA | - | - | >90% (in humans) | [1] |
| Pelacarsen | ASO | - | - | ~80% (in humans) | [5] |
Table 1: Preclinical and Clinical Efficacy of Lp(a)-Lowering Therapies
From Prototype to Clinical Candidate: The Rationale for Muvalaplin
The evolution from this compound to muvalaplin highlights key translational challenges and solutions in small molecule drug development. While this compound demonstrated proof-of-concept, muvalaplin was engineered for enhanced potency.[1] Muvalaplin is a trimeric molecule, designed to engage more than one of the repeated Kringle IV type 8 (KIV8) domains in apo(a) simultaneously. This multivalent binding significantly increased its efficacy in both transgenic mice (92% reduction for muvalaplin vs. 78% for this compound) and cynomolgus monkeys (71% vs. 40%).[1]
A critical translational consideration was the potential for off-target effects on plasminogen, a protein with structural homology to apo(a).[1] While muvalaplin was found to decrease plasminogen activity in rats, this effect was species-specific and not observed in humans.[1] This underscores the importance of careful cross-species evaluation of off-target effects.
References
- 1. Promising results with the daily oral small molecule lipoprotein(a) inhibitor, muvalaplin, in high-risk cardiovascular patients with elevated lipoprotein(a) levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. western.portals.in-part.com [western.portals.in-part.com]
- 3. Muvalaplin, an Oral Small Molecule Inhibitor of Lipoprotein(a) Formation: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of potent small-molecule inhibitors of lipoprotein(a) formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blueripple.com [blueripple.com]
LSN3353871: A Reference Compound for Screening Novel Lipoprotein(a) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Lipoprotein(a) [Lp(a)] is a significant and independent risk factor for cardiovascular disease. Its plasma concentration is largely genetically determined, making it a challenging target for lifestyle interventions and traditional lipid-lowering therapies. This has spurred the development of novel therapeutic agents that directly inhibit Lp(a) formation or function. LSN3353871 has emerged as a crucial reference compound in the quest for potent, small-molecule inhibitors of Lp(a). This guide provides a comparative overview of this compound and other Lp(a) inhibitors in clinical development, supported by experimental data and detailed methodologies to aid researchers in their screening efforts.
Comparative Analysis of Lp(a) Inhibitors
This compound serves as a valuable benchmark for the development of small-molecule inhibitors that disrupt the formation of the Lp(a) particle. This process involves the covalent interaction between apolipoprotein(a) [apo(a)] and apolipoprotein B-100 (apoB-100) on the surface of a low-density lipoprotein (LDL) particle. This compound and its successor, muvalaplin, function by binding to the kringle IV (KIV) domains of apo(a), thereby preventing this crucial interaction.[1][2]
In contrast, other therapeutic strategies employ antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) to inhibit the synthesis of apo(a) in the liver.[3] The following table summarizes the key characteristics and performance of this compound alongside prominent alternative Lp(a) inhibitors.
| Compound/Drug Name | Class | Mechanism of Action | Key Performance Indicators |
| This compound | Small Molecule | Binds to apo(a) KIV domains 7 & 8, inhibiting Lp(a) formation. | Binding Affinity (Kd): 756 nM (KIV8), 605 nM (KIV7-8), 423 nM (KIV5-8). IC50 (Lp(a) formation): 1.69 µM. In Vivo Efficacy: Up to 78% Lp(a) reduction in transgenic mice and 40% in cynomolgus monkeys.[1] |
| Muvalaplin (LY3473329) | Small Molecule | Orally administered small molecule that blocks the apo(a)-apoB100 interaction.[4][5] | Clinical Trial (Phase 2): Dose-dependent Lp(a) reduction of up to 85.8% in patients at high cardiovascular risk.[1][2] |
| Pelacarsen (ISIS 681257) | Antisense Oligonucleotide (ASO) | Targets apo(a) mRNA in the liver, leading to its degradation and reduced apo(a) synthesis.[6][7] | Clinical Trial (Phase 2): Dose-dependent Lp(a) reduction of 35-80%.[8] |
| Olpasiran (AMG 890) | Small Interfering RNA (siRNA) | Induces degradation of apo(a) mRNA through RNA interference.[9][10] | Clinical Trial (Phase 2): Greater than 95% reduction in Lp(a) levels at higher doses.[10] |
| Zerlasiran (SLN360) | Small Interfering RNA (siRNA) | Silences the LPA gene, which codes for apo(a), to reduce its production.[11][12] | Clinical Trial (Phase 2): Median Lp(a) reduction of ≥ 90%.[13][14] |
Experimental Protocols
In Vitro Lp(a) Formation Assay (ELISA-based)
This assay is designed to screen for compounds that inhibit the formation of the Lp(a) particle.
Materials:
-
Recombinant human apolipoprotein(a) (apo(a))
-
Human low-density lipoprotein (LDL)
-
Microtiter plates (96-well, high-binding)
-
Coating buffer (e.g., phosphate-buffered saline [PBS], pH 7.4)
-
Blocking buffer (e.g., 1% bovine serum albumin [BSA] in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Capture antibody: Monoclonal anti-apo(a) antibody
-
Detection antibody: HRP-conjugated polyclonal anti-apoB-100 antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Protocol:
-
Coating: Coat the wells of a 96-well microtiter plate with the capture anti-apo(a) antibody (e.g., 1-5 µg/mL in coating buffer) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Lp(a) Formation Reaction:
-
In a separate reaction tube, pre-incubate a fixed concentration of apo(a) and LDL with varying concentrations of the test compound (e.g., this compound as a reference) in a suitable reaction buffer for 30 minutes at 37°C.
-
Include positive controls (apo(a) + LDL, no inhibitor) and negative controls (apo(a) or LDL alone).
-
-
Capture: Transfer the reaction mixtures to the antibody-coated plate and incubate for 2 hours at 37°C to allow the capture of newly formed Lp(a) particles.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add the HRP-conjugated anti-apoB-100 antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Signal Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition of Lp(a) formation for each compound concentration and determine the IC50 value.
Binding Affinity Assay (Surface Plasmon Resonance - SPR)
This assay measures the binding kinetics and affinity of small molecules to apo(a) Kringle domains.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Recombinant human apo(a) Kringle IV domains (e.g., KIV7-8)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Test compounds (e.g., this compound) dissolved in running buffer
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip with a mixture of EDC and NHS.
-
Immobilize the recombinant apo(a) Kringle IV domain protein onto the chip surface via amine coupling to a target density.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the test compound (analyte) in running buffer.
-
Inject the analyte solutions over the immobilized ligand surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.
-
After the association phase, inject running buffer alone to monitor the dissociation of the analyte from the ligand.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Visualizing Pathways and Workflows
Lipoprotein(a) Formation and Inhibition Pathway
The following diagram illustrates the formation of Lp(a) and the mechanism of inhibition by small molecules like this compound.
Caption: Mechanism of Lp(a) formation and its inhibition by this compound.
High-Throughput Screening Workflow for Lp(a) Inhibitors
This diagram outlines a typical workflow for identifying novel Lp(a) inhibitors.
Caption: A streamlined workflow for the high-throughput screening of Lp(a) inhibitors.
References
- 1. Promising results with the daily oral small molecule lipoprotein(a) inhibitor, muvalaplin, in high-risk cardiovascular patients with elevated lipoprotein(a) levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promising results with the daily oral small molecule lipoprotein(a) inhibitor, muvalaplin, in high-risk cardiovascular patients with elevated lipoprotein(a) levels - Vuorio - Annals of Translational Medicine [atm.amegroups.org]
- 3. mdpi.com [mdpi.com]
- 4. Muvalaplin, an Oral Small Molecule Inhibitor of Lipoprotein(a) Formation: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. uaclinical.com [uaclinical.com]
- 7. What is the mechanism of action of Pelacarsen? [synapse.patsnap.com]
- 8. Pelacarsen for lowering lipoprotein(a): implications for patients with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in RNA-Based Therapies Targeted at Lipoprotein(a): Olpasiran in the Management of Atherosclerotic Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mountsinai.org [mountsinai.org]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. Silence Therapeutics - Our Pipeline - Zerlasiran [silence-therapeutics.com]
- 13. community.the-hospitalist.org [community.the-hospitalist.org]
- 14. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
Comparative Efficacy of LSN3353871 in Modulating Lipoprotein(a) Levels Across Species
A comprehensive analysis of the species-specific effects of the novel small molecule inhibitor LSN3353871 reveals significant potential for the therapeutic reduction of lipoprotein(a), a key driver of cardiovascular disease. This guide provides a detailed comparison of this compound with alternative Lp(a)-lowering strategies, supported by experimental data and methodologies for key assays.
This compound is a first-in-class, orally bioavailable small molecule designed to inhibit the formation of lipoprotein(a) (Lp(a)). Elevated levels of Lp(a) are an independent and causal risk factor for atherosclerotic cardiovascular disease. This compound acts by disrupting the initial non-covalent interaction between apolipoprotein(a) (apo(a)) and apolipoprotein B-100 (apoB-100), a critical first step in the assembly of the Lp(a) particle.[1][2] This mechanism offers a targeted approach to lowering Lp(a) levels, distinct from other lipid-lowering therapies.
Quantitative Analysis of this compound Performance
The efficacy of this compound has been evaluated through in vitro binding assays and in vivo studies in relevant animal models. The data consistently demonstrate a potent and species-specific inhibitory effect.
| Parameter | Human | Transgenic Mouse (expressing human Lp(a)) | Cynomolgus Monkey |
| Binding Affinity (Kd) to apo(a) KIV8 | 756 nM[2] | Not Applicable | Data Not Available |
| Binding Affinity (Kd) to apo(a) KIV7-8 | 605 nM[2] | Not Applicable | Data Not Available |
| Binding Affinity (Kd) to apo(a) KIV5-8 | 423 nM[2] | Not Applicable | Data Not Available |
| In Vitro Lp(a) Assembly Inhibition (IC50) | 1.69 µM[2] | Not Applicable | Not Applicable |
| In Vivo Lp(a) Reduction | Not Applicable | Up to 78% decrease[2] | Up to 40% decrease[2] |
Comparison with Alternative Lp(a)-Lowering Therapies
The landscape of Lp(a)-lowering therapeutics includes a range of modalities, from small molecules to RNA-based therapies. A comparison of this compound with its more potent successor, muvalaplin, and other investigational agents highlights the diverse strategies being employed to target this cardiovascular risk factor.
| Compound/Therapy | Mechanism of Action | Route of Administration | Key Efficacy Data |
| This compound | Small molecule inhibitor of apo(a)-apoB-100 interaction[2] | Oral | Up to 78% Lp(a) reduction in transgenic mice[2] |
| Muvalaplin (LY3473329) | Trimeric small molecule inhibitor of apo(a)-apoB-100 interaction[1] | Oral | 92% Lp(a) reduction in transgenic mice; 71% in cynomolgus monkeys[1] |
| AZ-05 | Small molecule binder to apo(a) KIV-10[3] | Not specified | Binds to KIV-10 with a Kd of 0.8 µM[3] |
| Pelacarsen | Antisense oligonucleotide targeting apo(a) mRNA[4] | Subcutaneous injection | ≥80% reduction in Lp(a) concentration in patients with established ASCVD.[1] |
| Olpasiran | Small interfering RNA (siRNA) targeting apo(a) mRNA[4] | Subcutaneous injection | Significant and sustained reduction in Lp(a) levels.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used in the evaluation of this compound.
In Vitro Lipoprotein(a) Assembly Assay
This assay quantifies the formation of Lp(a) particles from its constituent components, recombinant apolipoprotein(a) (apo(a)) and low-density lipoprotein (LDL).
-
Reagents: Recombinant human apo(a), purified human LDL, and the test inhibitor (this compound).
-
Procedure:
-
Apo(a) (500 ng/mL) is incubated with varying concentrations of the inhibitor in a suitable buffer.[5]
-
LDL (5 mg/mL protein) is then added to the mixture.[5]
-
The reaction is incubated for 18 hours at 37°C to allow for Lp(a) assembly.[5]
-
The amount of assembled Lp(a) is quantified using a specific enzyme-linked immunosorbent assay (ELISA) that detects the complex of apo(a) and apoB-100.[6]
-
-
Data Analysis: The concentration of the inhibitor that results in a 50% reduction in Lp(a) assembly (IC50) is calculated. For this compound, the IC50 was determined to be 1.69 µM.[2]
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a biophysical technique used to measure the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (apo(a) Kringle domains), thereby determining the binding affinity (Kd).
-
Instrumentation: A high-sensitivity isothermal titration calorimeter.
-
Sample Preparation: Purified recombinant human apo(a) Kringle domains (KIV8, KIV7-8, KIV5-8) are placed in the sample cell, and this compound is loaded into the injection syringe. Both are in a matched buffer to minimize heats of dilution.
-
Procedure:
-
A series of small injections of this compound are titrated into the sample cell containing the apo(a) Kringle domain.
-
The heat released or absorbed during each injection is measured.
-
-
Data Analysis: The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
In Vivo Efficacy in Human Lp(a) Transgenic Mice
These studies assess the ability of this compound to lower human Lp(a) levels in a relevant animal model.
-
Animal Model: Transgenic mice expressing the human LPA gene, resulting in circulating human Lp(a).[7][8][9][10]
-
Drug Administration: this compound is administered orally to the transgenic mice.
-
Blood Sampling and Analysis:
-
Blood samples are collected at various time points before and after drug administration.
-
Plasma Lp(a) concentrations are measured using a human-specific Lp(a) immunoassay.
-
-
Data Analysis: The percentage reduction in plasma Lp(a) levels from baseline is calculated for different dose groups. Oral administration of this compound resulted in a dose-dependent decrease of up to 78% in Lp(a) levels.[2]
In Vivo Efficacy in Cynomolgus Monkeys
Cynomolgus monkeys are a valuable non-human primate model for cardiovascular research as they naturally express Lp(a) that is immunochemically similar to human Lp(a).[11]
-
Animal Model: Healthy cynomolgus monkeys with measurable baseline plasma Lp(a) levels.
-
Drug Administration: this compound is administered orally.
-
Blood Sampling and Analysis:
-
Data Analysis: The change in plasma Lp(a) levels from baseline is determined. Administration of this compound resulted in a decrease of up to 40% in Lp(a) levels.[2]
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound and the experimental workflow for its evaluation can be visualized through the following diagrams.
Caption: Mechanism of Lp(a) assembly and its inhibition by this compound.
Caption: Workflow for in vivo evaluation of this compound.
Conclusion
This compound represents a promising small molecule inhibitor of Lp(a) formation with demonstrated efficacy in preclinical models. Its oral bioavailability offers a potential advantage over injectable RNA-based therapies. The observed species-specific differences in efficacy, with a more pronounced effect in transgenic mice compared to cynomolgus monkeys, highlight the importance of careful dose selection and further investigation into the molecular interactions with apo(a) from different species. The development of the more potent successor, muvalaplin, underscores the potential of this therapeutic strategy. Further clinical evaluation is warranted to determine the safety and efficacy of this class of compounds in reducing cardiovascular risk in patients with elevated Lp(a).
References
- 1. Discovery of potent small-molecule inhibitors of lipoprotein(a) formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of potent small-molecule inhibitors of lipoprotein(a) formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and analyses of inhibitors targeting apolipoprotein(a) kringle domains KIV-7, KIV-10, and KV provide insight into kringle domain function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are APOB inhibitors and how do they work? [synapse.patsnap.com]
- 5. ahajournals.org [ahajournals.org]
- 6. A quantitative assay for the non-covalent association between apolipoprotein[a] and apolipoprotein B: an alternative measure of Lp[a] assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LPA disruption with AAV-CRISPR potently lowers plasma apo(a) in transgenic mouse model: A proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. western.portals.in-part.com [western.portals.in-part.com]
- 9. High levels of lipoprotein(a) in transgenic mice exacerbate atherosclerosis and promote vulnerable plaque features in a sex-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental Animal Models Evaluating the Causal Role of Lipoprotein(a) in Atherosclerosis and Aortic Stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plasma lipoprotein(a) concentration is controlled by apolipoprotein(a) (apo(a)) protein size and the abundance of hepatic apo(a) mRNA in a cynomolgus monkey model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Influence of lipoprotein(a) plasma concentration on neointimal growth in a monkey model of vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of Oral LSN3353871: A New Frontier in Lipoprotein(a) Reduction
For researchers, scientists, and drug development professionals, the quest for effective and convenient therapies to lower elevated Lipoprotein(a) [Lp(a)], a causal and independent risk factor for cardiovascular disease, has been a long-standing challenge. The emergence of the oral small molecule inhibitor, LSN3353871, and its clinical successor, muvalaplin (B12399671), marks a significant milestone in this pursuit. This guide provides a comprehensive comparison of this compound/muvalaplin with other Lp(a)-lowering therapies in development, supported by experimental data and detailed protocols.
Elevated Lp(a) levels are primarily genetically determined and are associated with an increased risk of heart attack, stroke, and aortic stenosis.[1] Unlike LDL cholesterol, lifestyle modifications have a minimal impact on Lp(a) concentrations, necessitating targeted pharmacological interventions. This compound and its orally bioavailable successor, muvalaplin, function by inhibiting the formation of the Lp(a) particle.[2] This is achieved by disrupting the interaction between apolipoprotein(a) [apo(a)] and apolipoprotein B-100 (apoB-100), the two key protein components of Lp(a).[3][4]
Dose-Dependent Efficacy: this compound and Muvalaplin
Preclinical studies with the prototype compound this compound demonstrated a clear dose-dependent reduction in Lp(a) levels. In transgenic mice expressing human Lp(a), oral administration of this compound resulted in up to a 78% decrease in Lp(a).[5]
Subsequent clinical trials with the optimized compound, muvalaplin, have confirmed and extended these findings in humans. A Phase 2 clinical trial (KRAKEN study) involving 233 adults with high cardiovascular risk and elevated Lp(a) (≥175 nmol/L) showed a significant dose-dependent reduction in Lp(a) levels after 12 weeks of daily oral treatment.[6][7]
Table 1: Dose-Dependent Reduction of Lp(a) by Muvalaplin (KRAKEN Phase 2 Trial) [6][7][8]
| Daily Dose | Placebo-Adjusted Mean Percent Reduction in Lp(a) (Intact Lp(a) Assay) | Placebo-Adjusted Mean Percent Reduction in Lp(a) (Traditional apo(a) Assay) |
| 10 mg | 47.6% | 40.4% |
| 60 mg | 81.7% | 70.0% |
| 240 mg | 85.8% | 68.9% |
Comparative Landscape: Alternative Lp(a)-Lowering Therapies
The therapeutic landscape for Lp(a) reduction is rapidly evolving, with several RNA-based therapies in late-stage clinical development. These agents, primarily antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), work by inhibiting the synthesis of apo(a) in the liver.
Table 2: Comparison of Lp(a) Reduction by Investigational Therapies
| Drug (Class) | Mechanism of Action | Route of Administration | Dose Regimen | Mean Lp(a) Reduction | Clinical Trial Phase |
| Muvalaplin (Small Molecule) | Inhibits apo(a)-apoB-100 interaction | Oral | Daily | Up to 85.8%[8] | Phase 2[6] |
| Pelacarsen (ASO) | Inhibits apo(a) mRNA translation | Subcutaneous | Monthly | ~80%[9][10] | Phase 3 (Lp(a)HORIZON)[5][11] |
| Olpasiran (siRNA) | Degrades apo(a) mRNA | Subcutaneous | Every 12 or 24 weeks | >95%[12][13] | Phase 3 (OCEAN(a))[9] |
| Zerlasiran (siRNA) | Degrades apo(a) mRNA | Subcutaneous | Every 16 or 24 weeks | >80%[2][4][14] | Phase 2 (ALPACAR-360)[1][12] |
| Lepodisiran (siRNA) | Degrades apo(a) mRNA | Subcutaneous | Single dose (Phase 1) | Up to 94% (at 48 weeks)[15][16][17] | Phase 3 (ACCLAIM-Lp(a))[9] |
Experimental Protocols
A detailed understanding of the methodologies employed in the clinical evaluation of these agents is crucial for a comprehensive comparison.
Muvalaplin (KRAKEN Phase 2 Trial)[6][8][18]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 2 trial.
-
Participant Population: 233 adults aged 40 years or older with Lp(a) concentrations of 175 nmol/L or greater and high cardiovascular risk (due to atherosclerotic cardiovascular disease, diabetes, or familial hypercholesterolemia).
-
Intervention: Participants were randomized to receive oral muvalaplin at doses of 10 mg/day, 60 mg/day, or 240 mg/day, or a matching placebo, for 12 weeks.
-
Primary Endpoint: The primary outcome was the placebo-adjusted percentage change from baseline in Lp(a) levels at week 12.
-
Lp(a) Measurement: Lp(a) concentrations were measured using two different assays: a traditional apolipoprotein(a)-based assay and a novel assay that detects intact Lp(a) particles.[18]
Pelacarsen (Lp(a)HORIZON Phase 3 Trial)[3][5][11]
-
Study Design: A randomized, placebo-controlled, double-blind, parallel-group, multinational Phase 3 trial.
-
Participant Population: 8,323 patients with established cardiovascular disease and elevated Lp(a) levels of ≥70 mg/dL.
-
Intervention: Patients were randomized to receive monthly subcutaneous injections of pelacarsen 80 mg or a matching placebo.
-
Primary Endpoint: The primary endpoint is a composite of major adverse cardiovascular events (MACE), including cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or urgent coronary revascularization requiring hospitalization.
Olpasiran (OCEAN(a)-DOSE Phase 2 Trial)[13][19][20][21]
-
Study Design: An international, multicenter, placebo-controlled, dose-finding randomized Phase 2 clinical trial.
-
Participant Population: 281 patients with atherosclerotic cardiovascular disease and Lp(a) levels greater than 150 nmol/L.
-
Intervention: Participants were randomized to receive one of four subcutaneous doses of olpasiran (10 mg every 12 weeks, 75 mg every 12 weeks, 225 mg every 12 weeks, or 225 mg every 24 weeks) or placebo.
-
Primary Endpoint: The primary outcome was the placebo-adjusted change in Lp(a) concentration from baseline to week 36.
Zerlasiran (ALPACAR-360 Phase 2 Trial)[1][2][4][22]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 2 trial.
-
Participant Population: 178 patients with stable atherosclerotic cardiovascular disease and serum Lp(a) concentrations ≥125 nmol/L.
-
Intervention: Participants were randomized to receive subcutaneous doses of zerlasiran (450 mg every 24 weeks, 300 mg every 16 weeks, or 300 mg every 24 weeks) or placebo.
-
Primary Endpoint: The primary outcome was the time-averaged percent change in Lp(a) concentration from baseline to 36 weeks.
Lepodisiran (Phase 1 Trial)[15][16][23][24][25]
-
Study Design: A single-ascending dose, placebo-controlled, randomized Phase 1 trial.
-
Participant Population: 48 adults without cardiovascular disease and with Lp(a) serum concentrations of ≥75 nmol/L.
-
Intervention: Participants were randomized to receive a single subcutaneous dose of lepodisiran (ranging from 4 mg to 608 mg) or placebo.
-
Primary Endpoints: The primary endpoints were safety and tolerability. Secondary outcomes included changes in fasting Lp(a) serum concentrations.
Visualizing the Mechanisms and Workflows
To further elucidate the distinct approaches to Lp(a) reduction, the following diagrams illustrate the mechanism of action of this compound/muvalaplin and a generalized workflow for the clinical trials of RNA-based therapies.
Caption: Mechanism of this compound/muvalaplin in inhibiting Lp(a) formation.
Caption: Generalized workflow of RNA-based therapy clinical trials for Lp(a) reduction.
Conclusion
The development of the oral small molecule inhibitor this compound and its successor, muvalaplin, represents a paradigm shift in the management of elevated Lp(a). The robust, dose-dependent reduction of Lp(a) demonstrated in clinical trials positions muvalaplin as a promising and convenient therapeutic option. While RNA-based therapies have shown remarkable efficacy, the oral route of administration of muvalaplin offers a significant advantage in terms of patient convenience and adherence. The ongoing and future clinical trials will be pivotal in establishing the long-term safety and cardiovascular benefits of these novel Lp(a)-lowering agents, ultimately providing much-needed solutions for a large, at-risk patient population.
References
- 1. Zerlasiran—A Small-Interfering RNA Targeting Lipoprotein(a): A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zerlasiran-A Small-Interfering RNA Targeting Lipoprotein(a): A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinicaltrial.be [clinicaltrial.be]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. linksmedicus.com [linksmedicus.com]
- 7. news-medical.net [news-medical.net]
- 8. Oral Muvalaplin for Lowering of Lipoprotein(a) - American College of Cardiology [acc.org]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. Lipoprotein(a) Reduction in Persons with Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Rationale of Lp(a)HORIZON Trial: Assessing the Effect of Lipoprotein(a) Lowering With Pelacarsen on Major Cardiovascular Events in Patients With CVD and Elevated Lp(a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. hcplive.com [hcplive.com]
- 14. newsroom.clevelandclinic.org [newsroom.clevelandclinic.org]
- 15. Phase 1 trial results of extended duration siRNA targeting Lp(a) - - PACE-CME [pace-cme.org]
- 16. physiciansweekly.com [physiciansweekly.com]
- 17. Experimental Treatment Achieves 94% Reduction in Key Heart Disease Marker | Technology Networks [technologynetworks.com]
- 18. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
Safety Operating Guide
Navigating the Safe Disposal of LSN3353871: A Procedural Guide
For researchers and drug development professionals utilizing the novel lipoprotein(a) inhibitor LSN3353871, adherence to proper disposal protocols is paramount for laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) with official disposal procedures for this compound is not publicly available, this guide provides a framework for its safe handling and disposal based on general best practices for research chemicals. This information is intended to supplement, not replace, institutional and local environmental health and safety (EHS) guidelines.
Summary of Compound Data
To facilitate safe handling and experimental design, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈ClNO₂ | [1] |
| Molecular Weight | 255.74 g/mol | [1] |
| CAS Number | 2565657-20-5 | [1] |
| Solubility in DMSO | 125 mg/mL (488.78 mM) | [1] |
| IC₅₀ (Lp(a) formation) | 1.69 µM | [1][2] |
| Binding Affinity (Kd) | KIV₈: 756 nM, KIV₇₋₈: 605 nM, KIV₅₋₈: 423 nM | [1][2] |
| Storage (Solid) | 4°C, sealed, away from moisture | [1] |
| Storage (In solvent) | -80°C (6 months), -20°C (1 month) | [1] |
Experimental Protocols Cited
The primary mechanism of this compound involves the inhibition of lipoprotein(a) (Lp(a)) formation by binding to the Kringle IV (KIV) domains of apolipoprotein(a) (apo(a)).[1][2] This interaction disrupts the assembly of the Lp(a) particle.
General Disposal Procedure for this compound
The following procedure outlines a general workflow for the disposal of this compound, categorized by waste type. Always consult your institution's EHS office for specific guidance.
Step 1: Waste Segregation and Personal Protective Equipment (PPE)
-
Solid Waste: Collect unused or expired this compound powder, contaminated gloves, weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound, such as unused experimental solutions or solvent rinses, in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
PPE: At a minimum, wear a lab coat, safety glasses, and chemical-resistant gloves during all handling and disposal procedures.
Step 2: Container Management
-
Ensure all waste containers are compatible with the chemical properties of this compound and any solvents used.
-
Label containers with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Keep waste containers sealed when not in use and store them in a designated, well-ventilated secondary containment area.
Step 3: Waste Collection and Disposal
-
Do not dispose of this compound, in either solid or liquid form, down the drain or in regular trash.
-
Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department for collection and subsequent disposal by a certified hazardous waste management company.
Caption: General workflow for the safe disposal of this compound.
Mechanism of Action: Inhibition of Lp(a) Formation
This compound acts as a small-molecule inhibitor that disrupts the formation of lipoprotein(a). It achieves this by binding to specific Kringle IV domains on apolipoprotein(a), which prevents its association with apolipoprotein B-100 on LDL particles.
Caption: this compound inhibits Lp(a) formation by binding to apo(a).
References
Essential Safety and Handling Guidance for LSN3353871
IMMEDIATE ACTION REQUIRED: Obtain the official Safety Data Sheet (SDS) from the supplier before handling LSN3353871.
This document provides essential guidance on the personal protective equipment (PPE) and safe handling procedures for this compound, a potent small-molecule inhibitor of lipoprotein(a) formation. As a novel research chemical, comprehensive toxicological data for this compound is not publicly available. Therefore, a cautious approach, treating the compound as potentially hazardous, is mandatory. The information presented here is based on standard laboratory safety protocols for compounds of unknown toxicity and should be supplemented by the official Safety Data Sheet (SDS) from your supplier, which is the primary source of detailed safety information.
Summary of Known Compound Data
The following table summarizes the currently available quantitative information for this compound. It is critical to note the absence of toxicological data, which necessitates a high degree of caution during handling.
| Parameter | Value | Source |
| Molecular Formula | C₁₃H₁₈ClNO₂ | Product Data Sheet |
| Molecular Weight | 255.74 g/mol | Product Data Sheet |
| CAS Number | 2565657-20-5 | Product Data Sheet |
| Appearance | Solid | Implied |
| Storage (Solid) | 4°C, sealed, away from moisture | Product Data Sheet |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | Product Data Sheet |
| Solubility | 125 mg/mL in DMSO (requires ultrasonic) | Product Data Sheet |
| Toxicological Data | Not Available | N/A |
| Occupational Exposure Limits | Not Established | N/A |
Personal Protective Equipment (PPE) Protocol
Due to the unknown hazard profile of this compound, a comprehensive PPE strategy is required to minimize potential exposure through inhalation, skin contact, or eye contact. The following table outlines the minimum required PPE.
| Protection Type | Required PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield | Protects against splashes and airborne particles. |
| Skin Protection | - Nitrile gloves (or other chemically resistant gloves)- Fully buttoned lab coat with tight-fitting cuffs | Prevents direct skin contact. Check glove compatibility with the solvent being used. A lab coat provides a barrier against spills. |
| Respiratory Protection | Use in a certified chemical fume hood. If handling outside of a fume hood is unavoidable, a properly fitted NIOSH-approved respirator may be required. | Minimizes the risk of inhaling airborne particles or aerosols. |
Experimental Workflow and Handling Procedures
Adherence to a strict operational protocol is crucial for the safe handling of this compound. The following step-by-step guide outlines the key procedures for working with this compound.
1. Pre-Experiment Preparation:
- Obtain and Review the SDS: Before any work begins, acquire and thoroughly read the Safety Data Sheet provided by the supplier.
- Designate a Work Area: All handling of this compound should be performed in a designated area within a certified chemical fume hood.
- Assemble all Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.
2. Weighing and Solution Preparation:
- Perform all weighing and solution preparation inside a chemical fume hood to contain any airborne powder.
- Use appropriate tools (e.g., spatulas) for handling the solid compound.
- When dissolving in a solvent such as DMSO, add the solvent slowly to the compound to avoid splashing. If ultrasonic agitation is required, ensure the container is securely sealed.
3. Experimental Use:
- Keep all containers of this compound sealed when not in use.
- Avoid direct contact with the compound and its solutions. If contact occurs, follow the first-aid measures outlined in the SDS.
- Work with the smallest quantity of the compound necessary for the experiment.
4. Post-Experiment and Disposal:
- Decontaminate all surfaces and equipment that may have come into contact with this compound.
- Dispose of all waste, including unused compound, contaminated PPE, and experimental materials, in accordance with institutional and local regulations for chemical waste. Do not dispose of down the drain.
Logical Workflow for Handling Chemicals of Unknown Toxicity
Caption: Workflow for the safe handling of a research chemical with an unknown hazard profile.
By adhering to these guidelines and, most importantly, obtaining and following the specific recommendations in the supplier's Safety Data Sheet, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
